molecular formula C16H14N2O2 B181992 Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 119448-82-7

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B181992
CAS No.: 119448-82-7
M. Wt: 266.29 g/mol
InChI Key: XFGHRPOEPNBKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGHRPOEPNBKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363040
Record name ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119448-82-7
Record name ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry, serving as the core structure for a range of therapeutic agents with properties including anti-inflammatory, antiviral, and antibacterial activities.[1][2][3] Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, in particular, is a key intermediate for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, focusing on prevalent methodologies, detailed experimental protocols, and comparative data to aid researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of the target molecule and its analogs generally relies on the construction of the fused imidazole ring onto a pre-existing pyridine core. The most common approaches are variations of the Tschitschibabin reaction, involving the condensation of 2-aminopyridines with α-halocarbonyl compounds, and various one-pot multicomponent reactions.[3][4]

Key synthetic routes include:

  • Two-Component Cyclocondensation: The most direct method involves the reaction of a 2-aminopyridine with an ethyl 2-halo-3-oxo-3-phenylpropanoate (an α-haloketone derivative). This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[4][5]

  • One-Pot, Two-Step Synthesis: An efficient method has been developed involving the reaction of a heterocyclic amine (like 2-aminopyridine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by the addition of an active electrophile such as ethyl 2-bromo-3-oxo-3-phenylpropanoate.[6]

  • Three-Component Reactions: These methods offer high atom economy by combining 2-aminopyridine, a phenyl-containing component (e.g., an aldehyde or ketone), and a third reactant that provides the carboxylate group in a single pot.[3][7]

The choice of method often depends on the availability of starting materials, desired yield, and scalability. Catalyst-free methods are available, though various Lewis acids and bases are often employed to improve reaction rates and yields.[4][8]

Quantitative Data Overview

The following tables summarize quantitative data from various reported syntheses of imidazo[1,2-a]pyridine derivatives, providing a comparative look at different reaction conditions and their outcomes.

Table 1: Two-Component Synthesis of 2-Arylimidazo[1,2-a]pyridines

Reactant A Reactant B Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Aminopyridine Phenacyl bromide DBU aq. EtOH RT 0.5-2 80-94 [8]
2-Aminopyridine α-Bromoacetophenone Neutral Alumina N/A (Solid) RT 1-2 High [4]
2-Aminopyridine Phenylacetophenones None CBrCl₃ 80 5 up to 97 [9]

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | None | Ethanol | Reflux | 6 | 45 |[10] |

Table 2: One-Pot, Multi-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

Reactant A Reactant B Reactant C Catalyst/Solvent Temp. (°C) Time (min) Yield (%) Reference
2-Aminopyridine Acetophenone [Bmim]Br₃ Na₂CO₃ (Solvent-free) RT 40 72-89 [2][3]
2-Aminopyridine Phenylglyoxal Barbituric Acid Acetic Acid Reflux N/A Good [7]

| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper catalyst | N/A | N/A | N/A |[4] |

Reaction Pathways and Workflows

Visualizing the synthetic workflow helps in understanding the sequence of transformations and the roles of different reagents. Below is a generalized pathway for the two-component cyclocondensation synthesis.

G cluster_product Final Product A 2-Aminopyridine C N-Alkylation A->C B Ethyl 2-bromo-3-oxo-3-phenylpropanoate (α-Haloketone) B->C D Intramolecular Cyclization C->D Intermediate Formation E Dehydration D->E F This compound E->F

Caption: Generalized workflow for the two-component synthesis of the target compound.

A key mechanistic step in many syntheses is the initial nucleophilic attack by the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of the carbonyl-containing reactant.

G Reactant1 2-Aminopyridine Intermediate N-Alkylated Pyridinium Salt (Intermediate) Reactant1->Intermediate Nucleophilic Attack Reactant2 α-Haloketone (e.g., Ethyl 2-bromo-3-oxo-3-phenylpropanoate) Reactant2->Intermediate Product Final Imidazo[1,2-a]pyridine Product Intermediate->Product Condition Base (e.g., NaHCO₃) Heat Condition->Intermediate Promotes Cyclization

Caption: Key steps in the cyclocondensation reaction pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the target molecule and its close analogs. Researchers should adapt these procedures based on specific substrates and available laboratory equipment.

Protocol 1: Two-Step, One-Pot Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate[6]

This method provides a convenient route to 3-substituted imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl 2-bromoacetate (or a similar active electrophile)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Chloroform (CHCl₃)

  • Silica Gel for column chromatography

Procedure:

  • A mixture of 2-aminopyridine (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol) is stirred at 80 °C for 2 hours.

  • After cooling the mixture to room temperature, the appropriate active electrophile, ethyl 2-bromoacetate (1.2 mmol), is added.

  • The reaction mixture is then stirred at 120 °C for an additional 4 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is diluted with 20 mL of water and extracted with chloroform (3 x 30 mL).

  • The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:6) to afford the pure product.

Protocol 2: Catalyst-Free Synthesis via α-Haloketone Condensation[4]

This protocol describes a solvent-free and catalyst-free approach, highlighting green chemistry principles.

Materials:

  • 2-Aminopyridine

  • Appropriate α-chloroketone or α-bromoketone (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate)

Procedure:

  • Equimolar amounts of 2-aminopyridine and the α-haloketone are combined in a reaction vessel.

  • The mixture is heated to 60 °C with stirring. The reaction is typically carried out without any solvent.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • The pivotal mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen in 2-aminopyridine, followed by intramolecular condensation.[4]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is typically purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: One-Pot Synthesis using an Ionic Liquid Brominating Agent[2]

This method avoids the direct use of lachrymatory α-haloketones by generating the intermediate in situ.

Materials:

  • 2-Aminopyridine

  • Acetophenone (or a derivative)

  • 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • In a round-bottom flask, acetophenone (1.0 mmol), 2-aminopyridine (1.0 mmol), [Bmim]Br₃ (1.0 mmol), and Na₂CO₃ (2.0 mmol) are mixed.

  • The reaction is stirred at room temperature under solvent-free conditions for approximately 40 minutes.

  • This process first involves the α-bromination of the acetophenone by [Bmim]Br₃, followed by condensation with 2-aminopyridine.[2][3]

  • After the reaction is complete (monitored by TLC), the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, and dried.

  • The solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield the 2-phenylimidazo[1,2-a]pyridine product.[2] Note: This specific protocol yields a 2-phenyl derivative; modification with a different starting ketone is required for the 2-phenyl-3-carboxylate target.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, spectroscopic data, and known biological activities, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of fused nitrogen-containing heterocycles. This core structure is recognized as a "privileged" scaffold in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 119448-82-7[2][3]
Molecular Formula C₁₆H₁₄N₂O₂[2]
Molecular Weight 266.29 g/mol [2]
Melting Point Not available for the title compound. 2-Phenylimidazo[1,2-a]pyridine (the parent scaffold) has a melting point of 133-134 °C.[4]
Boiling Point Not available[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General chemical knowledge
XLogP3 4.3 (Predicted for a close analog)[5]

Synthesis

Experimental Protocol: General Synthesis of 2-Arylimidazo[1,2-a]pyridines

This protocol is adapted from a facile synthesis of 2-arylimidazo[1,2-a]pyridines and can be modified for the synthesis of the title compound.[4]

  • Reactants:

    • 2-Aminopyridine

    • Ethyl 2-bromo-3-oxo-3-phenylpropanoate (an appropriate α-halocarbonyl precursor for the title compound)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

    • Aqueous ethanol (1:1 v/v) as the solvent

  • Procedure:

    • To a solution of 2-aminopyridine (1 mmol) in aqueous ethanol, add the ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 mmol).

    • Add a catalytic amount of DBU to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by extraction with an organic solvent and purified by column chromatography on silica gel or by recrystallization.

Diagram 1: General Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Reactant1 2-Aminopyridine Mixing Mixing and Stirring at Room Temperature Reactant1->Mixing Reactant2 Ethyl 2-bromo-3-oxo-3-phenylpropanoate Reactant2->Mixing Catalyst DBU Catalyst->Mixing Solvent Aqueous Ethanol Solvent->Mixing TLC Reaction Monitoring (TLC) Mixing->TLC Extraction Extraction TLC->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product This compound Purification->Product G cluster_reactions Reactions of the Ester Group cluster_products Potential Products Start This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Amidation Amidation (R-NH₂) Start->Amidation Reduction Reduction (e.g., LiAlH₄) Start->Reduction Acid 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid Hydrolysis->Acid Amide 2-Phenylimidazo[1,2-a]pyridine-3-carboxamide Amidation->Amide Alcohol (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanol Reduction->Alcohol G cluster_pathway1 Anti-inflammatory Pathway cluster_pathway2 Anticancer Pathway Compound1 Imidazo[1,2-a]pyridine Derivative NFkB NF-κB STAT3 STAT3 iNOS_COX2 iNOS / COX-2 Inflammation Inflammation Compound2 Imidazo[1,2-a]pyridine Derivative Akt_mTOR Akt / mTOR CellGrowth Cell Growth & Survival

References

An In-depth Technical Guide on Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and key biological findings, presenting data in a structured format for scientific and research applications.

Chemical Identity and Structure

This compound is a molecule belonging to the imidazo[1,2-a]pyridine class, which is recognized for its versatile pharmacological activities.[1][2]

IUPAC Name: this compound.[3][4][5]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
CAS Number 119448-82-7[3][4][5]
Molecular Formula C₁₆H₁₄N₂O₂[4]
Molecular Weight 266.29 g/mol [4]
SMILES O=C(OCC)C1=C(C2=CC=CC=C2)N=C3N1C=CC=C3[4]

Synthesis Protocols

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. A common approach involves the condensation of 2-aminopyridine with an α-halocarbonyl compound.[1][2] Another established method is a one-pot synthesis from acetophenone and 2-aminopyridine.[1]

General Experimental Protocol for the Synthesis of 2-phenylimidazo[1,2-a]pyridines:

A widely utilized method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core structure involves the reaction of a substituted acetophenone with [Bmim]Br₃ and 2-aminopyridine in the presence of Na₂CO₃ under solvent-free conditions.[1]

  • Step 1: To acetophenone (2 mmol), [Bmim]Br₃ (2 mmol) is added dropwise with continuous stirring for 5 minutes at room temperature (30 °C).[1]

  • Step 2: Subsequently, Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) are added to the mixture.[1]

  • Step 3: The reaction mixture is stirred at room temperature for 40 minutes.[1]

  • Step 4: The product is then isolated and purified, typically yielding the corresponding 2-phenylimidazo[1,2-a]pyridine in high yields (72% to 89%).[1]

This protocol offers several advantages, including high yields, short reaction times, and environmentally friendly solvent-free conditions.[1]

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Acetophenone Acetophenone Step1 Step 1: Addition of [Bmim]Br3 to Acetophenone (5 min, 30°C) Acetophenone->Step1 BmimBr3 [Bmim]Br3 BmimBr3->Step1 Aminopyridine 2-Aminopyridine Step2 Step 2: Addition of Na2CO3 and 2-Aminopyridine Aminopyridine->Step2 Na2CO3 Na2CO3 Na2CO3->Step2 Step1->Step2 Step3 Step 3: Stirring (40 min, Room Temp) Step2->Step3 Product This compound Step3->Product

A generalized workflow for the one-pot synthesis of the 2-phenylimidazo[1,2-a]pyridine core.

Spectroscopic Data

Characterization of this compound and its analogs is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). While the specific data for the title compound is not detailed in the provided search results, representative ¹H NMR data for the parent compound, 2-phenylimidazo[1,2-a]pyridine, and some of its derivatives are available.[1][6]

Table 2: Representative ¹H NMR Data for 2-Aryl-Imidazo[1,2-a]pyridine Derivatives

CompoundChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2-Phenylimidazo[1,2-a]pyridine 6.77–6.79 (t, J = 6.7 Hz, 1H), 7.16–7.19 (m, 1H), 7.32–7.35 (t, 1H), 7.43–7.46 (m, 2H), 7.63–7.65 (d, J = 9.1 Hz, 1H), 7.86 (s, 1H), 7.95–7.97 (t, 2H), 8.12 (d, J = 6.8 Hz, 1H)[1]
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 6.78–6.81 (t, J = 6.7 Hz, 1H), 7.18–7.21 (m, 1H), 7.39–7.42 (m, 2H), 7.61–7.64 (d, J = 9.1 Hz, 1H), 7.84 (s, 1H), 7.88–7.90 (m, 2H), 8.12 (d, J = 6.8 Hz, 1H)[1]
2-(4-Bromophenyl)imidazo[1,2-a]pyridine 6.78–6.82 (t, J = 6.7 Hz, 1H), 7.18–7.21 (m, 1H), 7.55–7.57 (m, 2H), 7.62–7.64 (d, J = 9.1 Hz, 1H), 7.81 (s, 1H), 7.83–7.85 (m, 2H), 8.11 (d, J = 6.8 Hz, 1H)[1]

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a prominent feature in a variety of biologically active compounds, demonstrating a wide range of pharmacological properties.[1] These include antitubercular, anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][7][8]

Derivatives of this compound have been investigated for their potential as antitubercular agents, with some compounds exhibiting excellent in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[7] Furthermore, various 2-arylimidazo[1,2-a]pyridinyl-3-amines have been synthesized and evaluated for their anticancer activity against cell lines such as MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma).[8]

Experimental Workflow for Biological Screening:

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antitubercular Antitubercular Assay (e.g., M. tuberculosis H37Rv) Characterization->Antitubercular Anticancer Anticancer Assay (e.g., MCF-7, HT-29) Characterization->Anticancer Antibacterial Antibacterial Assay (e.g., E. coli, S. aureus) Characterization->Antibacterial Data Determination of MIC / IC50 Values Antitubercular->Data Anticancer->Data Antibacterial->Data Lead Identification of Lead Compounds Data->Lead

A typical workflow for the biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

While specific quantitative biological data for this compound is not provided in the search results, its structural analogs have shown promising activity, suggesting that this compound could be a valuable scaffold for further drug discovery and development efforts. Researchers are encouraged to explore its potential in various therapeutic areas.

References

Spectroscopic Analysis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazo[1,2-a]pyridine scaffold, is a recognized privileged structure, appearing in a variety of pharmacologically active agents. A thorough spectroscopic analysis is fundamental to confirm the chemical identity, purity, and structural characteristics of this molecule, which are critical aspects for its application in research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of the 2-phenylimidazo[1,2-a]pyridine core and the expected influence of the ethyl carboxylate group at the 3-position.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl (-CH₂)~4.4Quartet (q)~7.1
Ethyl (-CH₃)~1.4Triplet (t)~7.1
Phenyl (ortho)~8.0Doublet (d)~7-8
Phenyl (meta, para)~7.3-7.5Multiplet (m)-
Imidazo[1,2-a]pyridine (H5)~8.2Doublet (d)~7
Imidazo[1,2-a]pyridine (H6)~6.8Triplet (t)~7
Imidazo[1,2-a]pyridine (H7)~7.2Triplet (t)~8
Imidazo[1,2-a]pyridine (H8)~7.6Doublet (d)~9

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₂)~60
Ethyl (-CH₃)~14
Phenyl (C1')~134
Phenyl (C2', C6')~129
Phenyl (C3', C5')~128
Phenyl (C4')~129
Imidazo[1,2-a]pyridine (C2)~146
Imidazo[1,2-a]pyridine (C3)~110
Imidazo[1,2-a]pyridine (C5)~125
Imidazo[1,2-a]pyridine (C6)~112
Imidazo[1,2-a]pyridine (C7)~128
Imidazo[1,2-a]pyridine (C8)~118
Imidazo[1,2-a]pyridine (C8a)~142
Carbonyl (C=O)~165

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+266.11
[M+H]+267.12

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Ester)1710-1730
C=N1630-1650
C=C (Aromatic)1450-1600
C-O (Ester)1100-1300
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000

Table 5: Predicted UV-Visible (UV-Vis) Spectroscopic Data

SolventPredicted λ_max (nm)
Ethanol~250, ~320
Dichloromethane~255, ~325

Experimental Protocols

Standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. The following are general protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition: Record the absorption spectrum of the sample over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Spectroscopic Analysis

The logical progression of spectroscopic analysis is essential for the efficient and accurate characterization of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be confirmed by experimental analysis. The provided protocols are for general guidance and may require optimization for specific instrumentation and experimental conditions.

The Crystalline Architecture of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and development. This technical guide provides an in-depth overview of the crystal structure of ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives, offering a compilation of crystallographic data, detailed experimental methodologies, and a visualization of the structure determination workflow.

Core Crystal Structure Data

The precise arrangement of atoms within a crystal lattice is fundamental to a molecule's physicochemical properties and its interaction with biological targets. The following tables summarize key crystallographic parameters for a selection of imidazo[1,2-a]pyridine derivatives, providing a comparative look at how substitutions on the core structure influence its solid-state conformation.

Table 1: Crystallographic Data for Imidazo[1,2-a]pyridine Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylateNot specified in abstractsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
(E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenolC₂₁H₁₇N₃OMonoclinicP2₁/c12.295(3)9.587(2)14.977(4)101.548(1)1729.6(7)[2]
2-Oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylateC₂₂H₁₅N₃O₄Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamideC₉H₁₁N₃O₃S₂TriclinicP-18.3761(9)8.5438(9)9.1083(10)75.376(1)569.67(11)[4]
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamideC₁₅H₁₃N₃OMonoclinicP2₁/c13.9680(5)5.6784(2)15.8145(5)101.039(3)1231.13(7)[5]
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeC₁₄H₁₀N₂OOrthorhombicPbca13.0640(3)7.4162(2)21.6698(6)902099.48(9)[6]

Note: Complete crystallographic data for Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was not available in the searched abstracts. The title of the publication, however, strongly suggests that this information is contained within the full article.[1]

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous series of experimental procedures, from the synthesis of the compound to the collection and refinement of diffraction data.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7]

General Synthetic Procedure:

  • Reaction Setup: A mixture of the appropriately substituted 2-aminopyridine and an α-bromo or α-chloro ketone derivative is prepared.[8] The reaction can be performed in a suitable solvent, such as ethanol, or in some cases, under solvent-free conditions.[7][9]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction with an organic solvent followed by evaporation of the solvent.[3] The crude product is then purified, commonly by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.[9]

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

General Crystallization Protocol:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

This technique provides the definitive three-dimensional structure of the molecule.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[2][4] The diffraction data are collected at a specific temperature, often at low temperatures (e.g., 120 K) to minimize thermal vibrations.[5][6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the target compounds to their structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

References

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological applications. This bicyclic system is a key component in several marketed drugs and a plethora of derivatives have been synthesized and evaluated for various therapeutic purposes. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1] The mechanism of their anticancer action is often attributed to the inhibition of crucial signaling pathways involved in cell proliferation, survival, and metastasis.

One of the key targets for these derivatives is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[2] For instance, a series of imidazo[1,2-a]pyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, with some compounds showing excellent kinase selectivity and in vivo efficacy.[2] Another study identified a derivative, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a), as a novel p110α inhibitor with an IC50 of 0.67µM.[3] Optimization of this lead compound led to the development of a thiazole derivative with an IC50 of 0.0028µM for p110α.[3] This compound also demonstrated antiproliferative effects against A375 melanoma and HeLa cervical cancer cells with IC50 values of 0.14µM and 0.21µM, respectively, and suppressed tumor growth in a mouse xenograft model.[3][4]

Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest. For example, certain novel imidazo[1,2-a]pyridines inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[4] Molecular docking studies have also revealed that some derivatives can bind to the active sites of caspase-3 and caspase-9, confirming their pro-apoptotic activity.[5] Another mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, where specific derivatives have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[6]

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[1]
Compound 6WM115 (Melanoma)<12[1]
Compound 6HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[1][7]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[1][7]
Compound 12bMCF-7 (Breast Carcinoma)11[1][7]
Compound 12bA375 (Human Skin Cancer)11[1][7]
Compound 9dHeLa (Cervical Cancer)10.89[1]
Compound 9dMCF-7 (Breast Cancer)2.35[1]
IP-5HCC1937 (Breast Cancer)45[1]
IP-6HCC1937 (Breast Cancer)47.7[1]
13kVarious tumor cell lines0.09 - 0.43[8]
2ap110α0.67[3]
Thiazole derivative 12p110α0.0028[3]
Thiazole derivative 12A3750.14[3]
Thiazole derivative 12HeLa0.21[3]

Below is a diagram illustrating the inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Imidazopyridine->mTORC1 inhibit

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[9]

Chalcone derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[10][11] Some of these compounds demonstrated excellent activity, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against clinical strains of S. aureus.[11] Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating substituents on the phenyl ring can broaden the spectrum of activity.[11]

In addition to antibacterial effects, antitubercular activity has also been reported. Certain imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[12][13]

The following table summarizes the antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 5hS. aureus (clinical strain)6.25[11]
Compound 5hS. aureus (reference strain)3.125[11]
Azo-linked derivative 4eGram-positive and Gram-negative strains500 - 1000[14]
Azo-linked derivative 4eE. coli CTXM (resistant)500 - 700[14]
Azo-linked derivative 4eK. pneumoniae NDM (resistant)500 - 700[14]

The general workflow for screening the antimicrobial activity of these compounds is depicted below.

Antimicrobial_Screening_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening Primary Screening (e.g., Disc Diffusion) Synthesis->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) Studies MBC->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for antimicrobial screening.

Antiviral Activity

Several imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral properties.[15][16] A number of studies have focused on their activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[16][17] Specifically, original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been synthesized and shown to possess antiviral activity.[15][18] Structure-activity relationship studies have identified hydrophobicity (logP) as a key factor influencing their antiviral efficacy.[15][18]

Certain compounds have demonstrated high activity against HCMV, with a therapeutic index greater than 150, and also showed pronounced activity against VZV.[16][17]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[19][20]

A novel derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine), has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[19][20][21] MIA was found to reduce the levels of inflammatory cytokines and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes.[20][21] Co-administration of MIA with curcumin was observed to enhance these anti-inflammatory effects.[19][20][21] Molecular docking studies have indicated that MIA can dock into the NF-κB p50 subunit, and this binding is augmented by curcumin.[19][21]

The diagram below illustrates the modulation of the STAT3/NF-κB signaling pathway by the imidazo[1,2-a]pyridine derivative MIA.

STAT3_NFkB_Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway IL6 IL-6 STAT3 STAT3 IL6->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Bcl2_down Bcl-2 (decreased) pSTAT3->Bcl2_down BAX_up BAX (increased) pSTAT3->BAX_up LPS LPS NFkB NF-κB LPS->NFkB activates COX2_iNOS_down COX-2, iNOS (decreased) NFkB->COX2_iNOS_down IkBa IκBα IkBa->NFkB MIA MIA (Imidazo[1,2-a]pyridine Derivative) MIA->pSTAT3 inhibits MIA->NFkB inhibits MIA->IkBa promotes

Caption: Modulation of STAT3/NF-κB signaling by MIA.

Central Nervous System (CNS) Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their effects on the central nervous system. Some of these compounds act as ligands for benzodiazepine and gamma-aminobutyric acid (GABA) receptors.[22] Notably, zolpidem and alpidem are well-known drugs based on the imidazo[1,2-a]pyridine scaffold, used for treating insomnia and anxiety, respectively.[9][22][23][24]

Furthermore, certain derivatives have been developed as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[25] For example, [125I]16(IMPY) has shown excellent in vitro binding to Aβ aggregates and favorable in vivo biodistribution in the brains of normal and transgenic mice.[25] Anticonvulsant properties have also been observed in some newly synthesized derivatives.[26]

Experimental Protocols

A variety of experimental protocols are employed to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives. Below are detailed methodologies for some of the key experiments cited in the literature.

Anticancer Activity Assays
  • MTT Assay (Cell Viability):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[21]

  • Western Blot Analysis (Protein Expression):

    • Cells are treated with the compounds and then lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the target proteins (e.g., p-STAT3, Bcl-2, BAX, IκBα) overnight at 4°C.[20]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity Assays
  • Broth Microdilution Method (MIC Determination):

    • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][14]

Anti-inflammatory Activity Assays
  • ELISA-based Methods (Cytokine Levels and NF-κB Activity):

    • For cytokine measurement, cell culture supernatants are collected after treatment with the compounds.

    • Commercially available ELISA kits are used to quantify the levels of specific inflammatory cytokines (e.g., IL-6, TNF-α).

    • For NF-κB activity, nuclear extracts are prepared from treated cells.

    • An ELISA-based assay is used to measure the DNA binding activity of NF-κB p65 in the nuclear extracts.[20]

  • Quantitative Real-Time PCR (Gene Expression):

    • Total RNA is extracted from treated cells and reverse-transcribed into cDNA.

    • Quantitative PCR is performed using specific primers for the target genes (e.g., COX-2, iNOS) and a reference gene (e.g., GAPDH).

    • The relative gene expression is calculated using the ΔΔCt method.[20]

This guide highlights the significant and diverse biological activities of imidazo[1,2-a]pyridine derivatives. The versatility of this scaffold continues to make it an attractive starting point for the design and development of new therapeutic agents for a wide range of diseases. Further research, including in vivo studies and clinical trials, will be crucial to fully realize the therapeutic potential of these promising compounds.

References

The Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide to Its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals. Its unique structural and electronic properties have made it a focal point of extensive research in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to the construction of this important bicyclic system. We will delve into the seminal classical reactions and trace their progression to modern, more efficient synthetic strategies, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis

The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century, with pioneering work that laid the foundation for a century of innovation in heterocyclic chemistry. These early methods, while often harsh by modern standards, were instrumental in unlocking the chemical space of this versatile scaffold.

The Tschitschibabin Synthesis: A Landmark Condensation

The first significant synthesis of the imidazo[1,2-a]pyridine nucleus was reported by Aleksei Tschitschibabin in 1925.[1] This method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[1][2] The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound to form a pyridinium salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, affords the aromatic imidazo[1,2-a]pyridine ring system.[1]

Initially, the reaction required high temperatures (150-200 °C) in a sealed tube, often resulting in modest yields.[1][2] Later refinements, such as the use of a base like sodium bicarbonate, allowed for milder reaction conditions and improved efficiency.[1]

Mechanism of the Tschitschibabin Synthesis

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Caption: Mechanism of the Tschitschibabin Synthesis.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Tschitschibabin-type Reaction)

This procedure is adapted from a mechanochemical approach, which is a modern, solvent-free adaptation of the classical method.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Mortar and pestle

  • Acetone

  • Hexane

Procedure:

  • In a clean, dry mortar, combine 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Grind the mixture with a pestle for 5 minutes at room temperature. The mixture will typically turn into a paste and may change color.

  • Add sodium bicarbonate (1.1 mmol) to the mortar and continue to grind the mixture for an additional 15 minutes.

  • After the reaction is complete (as monitored by TLC), add 15 mL of acetone to the mortar and triturate the solid.

  • Transfer the mixture to a flask and cool in an ice bath.

  • Add cold hexane to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and air dry.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Ortoleva-King Reaction: A Tandem Approach

The Ortoleva-King reaction, developed in the mid-20th century, provided an alternative and often more convenient route to the pyridinium salt intermediate of the Tschitschibabin synthesis.[3] This reaction involves heating a compound with an active methyl or methylene group (like an acetophenone) with iodine and a pyridine base.[3] This in-situ generation of the α-halocarbonyl equivalent, which then reacts with 2-aminopyridine, streamlines the synthesis of imidazo[1,2-a]pyridines into a one-pot process.[4]

Modern variations of the Ortoleva-King reaction often employ catalytic amounts of iodine in the presence of an oxidant or utilize other catalytic systems to improve efficiency and sustainability.[5][6]

Mechanism of the Ortoleva-King based Imidazo[1,2-a]pyridine Synthesis

Ortoleva_King_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone alpha-Iodoacetophenone α-Iodoacetophenone (in-situ) Acetophenone->alpha-Iodoacetophenone Iodination Iodine Iodine Iodine->alpha-Iodoacetophenone 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt alpha-Iodoacetophenone->Pyridinium_Salt N-Alkylation Imidazopyridine Imidazo[1,2-a]pyridine Pyridinium_Salt->Imidazopyridine Cyclization & Dehydration

Caption: Ortoleva-King based synthesis of Imidazo[1,2-a]pyridines.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via an Ortoleva-King Reaction [4]

Materials:

  • Substituted Acetophenone

  • Substituted 2-Aminopyridine

  • Iodine (I₂)

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • In a reaction vessel, combine the substituted acetophenone (1.0 equiv), the substituted 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heat the neat reaction mixture to 110 °C and stir for 4 hours.

  • After 4 hours, reduce the temperature to 70 °C and continue stirring overnight.

  • Cool the reaction mixture to room temperature.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 45% w/v).

  • Heat the mixture to 100 °C and stir for 1 hour to induce cyclization.

  • After cooling, the product often precipitates and can be collected by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

The Advent of Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction

A significant leap in the efficient synthesis of imidazo[1,2-a]pyridines came with the development of multicomponent reactions (MCRs). Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[7] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a catalyst.[8][9]

The GBB reaction offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds from readily available starting materials.[10] Various catalysts, including Lewis acids, Brønsted acids, and inorganic salts, have been employed to promote this transformation.[10]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Schiff_Base->Nitrile_Ylide Nucleophilic Attack by Isocyanide Cycloadduct Cycloadduct Nitrile_Ylide->Cycloadduct [4+1] Cycloaddition 3-Aminoimidazopyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->3-Aminoimidazopyridine Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocol: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction [8]

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Isocyanide

  • Phenylboronic acid (PBA) (catalyst)

  • Water

Procedure:

  • In a 10 mL sealed vial, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.0 equiv).

  • Add phenylboronic acid (10 mol%) and water as the solvent.

  • Seal the vial and immerse it in an ultrasonic bath operating at approximately 42 kHz.

  • Irradiate the mixture with ultrasound at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Modern Synthetic Strategies and Drug Development

The foundational synthetic routes have been continuously refined and expanded upon, leading to a vast array of modern methods for constructing the imidazo[1,2-a]pyridine scaffold. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and photocatalytic methods. These advanced strategies offer improved substrate scope, functional group tolerance, and stereoselectivity.

The development of efficient synthetic routes has been paramount in the discovery and commercialization of several important drugs containing the imidazo[1,2-a]pyridine core.

Zolpidem (Ambien®) : A widely prescribed hypnotic agent for the treatment of insomnia, zolpidem was first synthesized in the early 1980s.[11] Its synthesis typically involves the reaction of 2-amino-5-methylpyridine with a suitably substituted α-bromoacetophenone derivative, followed by further functionalization.[12][13]

Alpidem : An anxiolytic agent, the synthesis of alpidem also relies on the construction of the imidazo[1,2-a]pyridine core, often through the condensation of 2-amino-5-chloropyridine with 2-bromo-4'-chloroacetophenone.[14][15]

The synthesis of these and other related drugs has been a driving force for the innovation of new and more efficient methods, such as one-pot, three-component coupling reactions.[15]

Quantitative Data Summary

The following tables provide a comparative summary of reaction conditions and yields for various synthetic methods leading to imidazo[1,2-a]pyridines.

Table 1: Comparison of Classical and Modern Synthetic Methods for 2-Substituted Imidazo[1,2-a]pyridines

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Tschitschibabin 2-Aminopyridine, 2-BromoacetophenoneNaHCO₃, Reflux5 h70-85[16]
Ortoleva-King 2-Aminopyridine, Acetophenone, I₂Neat, 110 °C then NaOH4 h + 1 h40-60[4]
Cu-Catalyzed 2-Aminopyridine, NitroolefinCuBr, DMF, 80 °C, Air12 hup to 90[17]
Solvent-Free 2-Aminopyridine, Acetophenone, [Bmim]Br₃Room Temperature40 min85-95[18]

Table 2: Representative Yields for the Groebke-Blackburn-Bienaymé Reaction

2-AminopyridineAldehydeIsocyanideCatalystYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanidePBA86[8]
2-Amino-5-chloropyridine4-ChlorobenzaldehydeCyclohexyl isocyanidePBA81[8]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePBA67[8]
2-Aminopyridine9-Julolidinecarboxaldehydetert-Butyl isocyanideSc(OTf)₃98[1]

Conclusion

The synthesis of imidazo[1,2-a]pyridines has a rich and evolving history, from the seminal work of Tschitschibabin to the highly efficient multicomponent and catalytic reactions of the modern era. The enduring importance of this heterocyclic scaffold in medicinal chemistry continues to drive innovation in synthetic methodology. This guide has provided a comprehensive overview of the key synthetic strategies, their historical context, mechanistic underpinnings, and practical applications. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the design and synthesis of novel imidazo[1,2-a]pyridine-based therapeutics and functional materials. The ongoing development of more sustainable and atom-economical methods will undoubtedly continue to shape the future of this important area of heterocyclic chemistry.

References

Physicochemical Properties of Substituted Imidazo[1,2-a]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details quantitative data, experimental protocols for property determination, and the role of these compounds in key signaling pathways.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds containing a bridgehead nitrogen atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. The versatility of its synthesis allows for the introduction of a wide array of substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. Understanding these properties is paramount for the rational design of novel drug candidates and functional materials.

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a range of substituted imidazo[1,2-a]pyridine derivatives, providing a comparative overview for researchers.

Table 1: Lipophilicity, Solubility, and Melting Point of Selected Substituted Imidazo[1,2-a]pyridines
Compound IDSubstituentsclogPLogSMelting Point (°C)
1a 2-phenyl2.85-3.50135-137
1b 2-(4-chlorophenyl)3.54-4.21188-190
1c 2-(4-methoxyphenyl)2.81-3.45142-144
1d 3-nitro-2-phenyl2.95-4.01198-200
2a 2-methyl-3-acetyl1.52-2.15110-112
2b 2-methyl-3-nitro1.40-2.50165-167
3a 6-bromo-2-phenyl3.64-4.50178-180
3b 7-methyl-2-phenyl3.25-3.80145-147

clogP and LogS values are computationally predicted and may vary from experimental values.

Table 2: Spectroscopic Properties of Selected Substituted Imidazo[1,2-a]pyridines
Compound IDSubstituentsUV-Vis λmax (nm)Emission λem (nm)Fluorescence Quantum Yield (ΦF)
4a 2-phenyl248, 3353800.62
4b 2-(4-aminophenyl)260, 3504500.85
4c 2-(4-nitrophenyl)255, 380--
5a 3-formyl-2-phenyl260, 3504200.35
5b 2-phenyl-3-(thiomethyl)250, 3403900.55

Spectroscopic data are typically recorded in solvents such as ethanol or acetonitrile and can be influenced by the solvent environment.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) or distribution coefficient (logD).[1]

Materials:

  • Substituted imidazo[1,2-a]pyridine compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: In a vial, add a known volume of the n-octanol and the aqueous solution of the compound. The volume ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Cap the vial tightly and shake it vigorously using a vortex mixer for a predetermined time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP or logD is the logarithm of this value.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[2][3]

Materials:

  • Substituted imidazo[1,2-a]pyridine compound

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. If the compound is a weak base, add a known excess of the standardized strong acid to fully protonate it.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with the standardized strong base, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve.

  • pKa Determination: The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point.

Determination of Aqueous Solubility by HPLC-UV

This method allows for the quantification of the solubility of a compound in an aqueous medium.[4][5]

Materials:

  • Substituted imidazo[1,2-a]pyridine compound

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaker or rotator

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a UV detector

  • Mobile phase and column suitable for the compound

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Filtration: Filter the suspension through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate if necessary and inject a known volume into the HPLC system.

  • Calibration: Prepare a series of standard solutions of the compound with known concentrations and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound.

Role in Signaling Pathways

Substituted imidazo[1,2-a]pyridines have been identified as potent modulators of key cellular signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Several substituted imidazo[1,2-a]pyridine derivatives have been shown to act as inhibitors of this pathway, often by targeting the ATP-binding pocket of PI3K or mTOR kinases.[6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Substituted Imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted imidazo[1,2-a]pyridines.
Modulation of the STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation, immunity, and cancer. Constitutive activation of these pathways is associated with tumor growth, survival, and metastasis. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of STAT3 and NF-κB signaling, often by preventing their phosphorylation, dimerization, or nuclear translocation.[9][10][11]

STAT3_NFkB_Pathway cluster_nucleus Nuclear Events CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT3->GeneExpression Induces IKK IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus NFkB->GeneExpression Induces Imidazopyridine Substituted Imidazo[1,2-a]pyridine Imidazopyridine->STAT3 Inhibits Phosphorylation Imidazopyridine->IKK Inhibits

Figure 2: Modulation of the STAT3/NF-κB signaling pathway by substituted imidazo[1,2-a]pyridines.

Representative Experimental Workflow: Synthesis

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various methods, with one common approach being the condensation of a 2-aminopyridine with an α-haloketone.

Synthesis_Workflow Start Start Reactants 2-Aminopyridine & α-Haloketone Start->Reactants Reaction Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Substituted Imidazo[1,2-a]pyridine Characterization->Product End End Product->End

Figure 3: A general experimental workflow for the synthesis of substituted imidazo[1,2-a]pyridines.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of substituted imidazo[1,2-a]pyridines, along with detailed experimental protocols for their determination. The modulation of important signaling pathways by these compounds highlights their therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the continued development of this important class of heterocyclic compounds.

References

Quantum Chemical Descriptors for Imidazo[1,2-a]Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical descriptors in the study of imidazo[1,2-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the relationship between the electronic structure of these molecules and their biological function is crucial for the rational design of new, more potent therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for elucidating these structure-activity relationships (QSAR).[3][4]

Core Concepts: The Role of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity, stability, and intermolecular interaction potential.[4] For imidazo[1,2-a]pyridine derivatives, these descriptors provide insights into their behavior at the molecular level, helping to predict their biological activity. Key descriptors include:

  • Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Represents the ability of a molecule to donate electrons. Higher EHOMO values indicate a greater tendency for electron donation, which can be crucial for interactions with biological targets.

  • Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Indicates the ability of a molecule to accept electrons. Lower ELUMO values suggest a greater propensity for electron acceptance.

  • HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

  • Electronegativity (χ): A measure of the atom's ability to attract electrons in a chemical bond.

  • Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution.

  • Dipole Moment (μ): A measure of the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions.

These descriptors are instrumental in building robust QSAR models that can predict the biological activity of novel imidazo[1,2-a]pyridine derivatives before their synthesis, thereby saving time and resources in the drug discovery process.

Data Presentation: Quantum Chemical Descriptors of Imidazo[1,2-a]Pyridine Derivatives

The following tables summarize key quantum chemical descriptors calculated for various imidazo[1,2-a]pyridine derivatives from published studies. These values are typically obtained using DFT calculations.

Table 1: Frontier Molecular Orbital Energies and Related Descriptors

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ)Chemical Hardness (η)Reference
Imidazo[1,2-a]pyridine-6.23-1.125.113.682.56[5]
2-phenylimidazo[1,2-a]pyridin-3-yl derivative-5.89-1.983.913.941.96[6]
Imidazo[1,2-a]pyrimidine derivative-6.45-2.314.144.382.07[3]
Azo-linked imidazo[1,2-a]pyridine-6.11-2.873.244.491.62[7]

Table 2: Dipole Moments of Selected Imidazo[1,2-a]Pyridine Derivatives

Compound/DerivativeDipole Moment (μ) (Debye)Reference
2-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine5.34[8][9]
2-Phenylimidazo[1,2-a]pyridineacetamide analog3.45 - 6.78[10]

Experimental and Computational Protocols

The calculation of quantum chemical descriptors for imidazo[1,2-a]pyridine derivatives predominantly relies on computational methods, specifically Density Functional Theory (DFT).

Detailed Computational Methodology

A typical workflow for calculating quantum chemical descriptors using DFT involves the following steps:

  • Molecular Structure Optimization:

    • The initial 3D structure of the imidazo[1,2-a]pyridine derivative is drawn using a molecular editor.

    • The geometry of the molecule is then optimized to find its most stable conformation (lowest energy state). This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

    • Commonly used DFT functionals for geometry optimization include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE (Perdew-Burke-Ernzerhof).[3][6][7]

    • A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. Popular basis sets for this class of compounds are 6-311G++(d,p) and 6-31G(d,p).[3][6][7] The choice of functional and basis set can influence the accuracy of the results.

  • Frequency Calculations:

    • After optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Quantum Chemical Descriptors:

    • Once a stable structure is obtained, a single-point energy calculation is performed using the same level of theory (functional and basis set) to compute the electronic properties.

    • From the output of this calculation, the energies of the HOMO and LUMO are directly obtained.

    • Other global reactivity descriptors are then calculated using the following equations:

      • Energy Gap (ΔE): ΔE = ELUMO - EHOMO

      • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

      • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • The dipole moment is also calculated during this step.

  • Software:

    • These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Visualization of Key Concepts

Workflow for QSAR Study of Imidazo[1,2-a]Pyridine Derivatives

The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study, a common application for quantum chemical descriptors.

G QSAR Workflow for Imidazo[1,2-a]Pyridine Derivatives cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development and Validation cluster_3 Application A Selection of a series of imidazo[1,2-a]pyridine derivatives with known biological activity B 3D Molecular Modeling and Geometry Optimization (DFT) A->B C Calculation of Quantum Chemical Descriptors (HOMO, LUMO, etc.) B->C D Calculation of other descriptors (topological, steric, etc.) B->D E Data splitting into training and test sets C->E D->E F Development of QSAR model (e.g., MLR, PLS, ANN) E->F G Model Validation (cross-validation, external validation) F->G H Prediction of activity for newly designed derivatives G->H I Interpretation of the model to guide rational drug design H->I

Caption: A typical workflow for a QSAR study.

Signaling Pathways Targeted by Imidazo[1,2-a]Pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways.[11] A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K inhibit ImidazoPyridine->Akt inhibit ImidazoPyridine->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Another important target for some imidazo[1,2-a]pyridine derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[8]

G EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->EGFR inhibit

Caption: Inhibition of EGFR signaling.

Conclusion

Quantum chemical descriptors are indispensable tools in the modern drug discovery pipeline for imidazo[1,2-a]pyridine derivatives. By providing a quantitative link between molecular structure and biological activity, these descriptors enable researchers to design and prioritize novel compounds with enhanced therapeutic potential. The continued development of computational methods and their integration with experimental studies will undoubtedly accelerate the discovery of new and effective drugs based on the versatile imidazo[1,2-a]pyridine scaffold.

References

Initial Screening of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. This technical guide focuses on the initial bioactivity screening of a specific derivative, Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and its close analogs. The document outlines potential therapeutic applications, summarizes key quantitative data from related studies, provides detailed experimental methodologies for bioactivity assessment, and visualizes relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide a foundational understanding of the biological potential of this class of compounds.

Overview of Potential Bioactivities

Derivatives of the 2-phenylimidazo[1,2-a]pyridine core have demonstrated significant potential across several therapeutic areas. The primary areas of interest for initial screening include anticancer, anti-inflammatory, and antimicrobial activities.

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]

  • Anti-inflammatory Activity: The imidazo[1,2-a]pyridine scaffold has been investigated for its potential to mitigate inflammatory responses. Research suggests that these compounds can interfere with inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators.[1][3]

  • Antimicrobial Activity: Analogs of this compound have shown promise as antimicrobial agents. Notably, a close derivative has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae through the targeting of the FtsZ protein, a key component of the bacterial cell division machinery.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for close analogs of this compound. It is important to note that the exact bioactivity of the title compound may vary, and these tables serve as a guide for expected potency and spectrum of activity.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)MTT Assay45[4]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)MTT Assay47.7[4]
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937 (Breast Cancer)MTT Assay79.6[4]
Novel Imidazo[1,2-α]Pyridine Hybrid (HB9)A549 (Lung Cancer)Not Specified50.56[5]
Novel Imidazo[1,2-α]Pyridine Hybrid (HB10)HepG2 (Liver Carcinoma)Not Specified51.52[5]

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/AnalogMicrobial StrainAssay TypeMIC (µg/mL)Reference
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylateStreptococcus pneumoniaeNot SpecifiedNot Specified
Azo-based imidazo[1,2-a]pyridine (4e)Escherichia coli CTXMMIC Determination0.5 - 0.7[6]
Azo-based imidazo[1,2-a]pyridine (4e)Klebsiella pneumoniae NDMMIC Determination0.5 - 0.7[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the initial bioactivity screening of this compound and its analogs.

Anticancer Activity - MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HCC1937, A549, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

Antimicrobial Activity - Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microbial Culture: Bacterial strains (e.g., S. aureus, E. coli, S. pneumoniae) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

    • The standardized bacterial suspension is added to each well.

    • Positive (bacteria without compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity - COX Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the production of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Visualization of Pathways and Workflows

Experimental Workflow for Bioactivity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Bioactivity Screening cluster_analysis Data Analysis synthesis Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate purification Purification & Structural Confirmation (NMR, MS) synthesis->purification anticancer Anticancer Assay (e.g., MTT) purification->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) purification->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC determination) purification->antimicrobial ic50 IC50 / MIC Determination anticancer->ic50 anti_inflammatory->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Lead Compound Identification sar->conclusion G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_ikb NF-κB/IκB Complex akt->nfkb_ikb Activates IKK (IκB Kinase) nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb IκB nfkb_ikb->nfkb NF-κB release nfkb_ikb->ikb IκB degradation gene_expression Gene Expression (Inflammation, Proliferation) nfkb_n->gene_expression compound Imidazo[1,2-a]pyridine Derivative compound->pi3k Inhibition compound->nfkb_ikb Inhibition of IκB degradation

References

Methodological & Application

Application Notes: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antiulcer, and antibacterial properties. The 2-phenyl substituted derivatives, in particular, form the core structure of several commercially available drugs. Traditional multi-step syntheses of these compounds can be time-consuming, costly, and generate significant chemical waste. One-pot synthesis methodologies offer a streamlined and efficient alternative, minimizing reaction steps, purification processes, and resource consumption. This document provides detailed protocols and comparative data for various one-pot synthetic approaches to 2-phenylimidazo[1,2-a]pyridine derivatives.

Advantages of One-Pot Synthesis

One-pot reactions offer several advantages for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives:

  • Increased Efficiency: By combining multiple reaction steps into a single procedure, one-pot syntheses significantly reduce overall reaction time and simplify the workflow.

  • Reduced Waste: The elimination of intermediate isolation and purification steps minimizes the use of solvents and other reagents, leading to a more environmentally friendly process.

  • Cost-Effectiveness: Fewer operational steps and reduced consumption of materials contribute to lower overall synthesis costs.

  • Improved Yields: By avoiding losses associated with intermediate workups, one-pot reactions can often lead to higher overall product yields.

General Reaction Pathway

The one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives typically involves the reaction of a 2-aminopyridine with an acetophenone derivative. The acetophenone is first converted in situ to an α-haloketone (commonly α-bromoketone), which then reacts with the 2-aminopyridine to form the final product. Various energy sources and catalytic systems can be employed to facilitate this transformation.

G reagents Starting Materials: - Substituted Acetophenone - 2-Aminopyridine - Halogenating Agent (e.g., NBS, [Bmim]Br3) reaction_vessel One-Pot Reaction Vessel (Solvent / Solvent-free) reagents->reaction_vessel in_situ In situ α-Halogenation of Acetophenone cyclocondensation Cyclocondensation in_situ->cyclocondensation Step 2 reaction_vessel->in_situ Step 1 energy Energy Source: - Conventional Heating - Microwave Irradiation - Ultrasound Irradiation energy->reaction_vessel workup Reaction Work-up (e.g., Quenching, Extraction) cyclocondensation->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product 2-Phenylimidazo[1,2-a]pyridine Derivative purification->product

Caption: General workflow for the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Herein, we detail several distinct one-pot methodologies for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, each employing different reaction conditions and energy sources.

Protocol 1: Microwave-Assisted Synthesis in Lemon Juice

This protocol utilizes a green and environmentally benign approach, employing lemon juice as a natural acid catalyst and solvent under microwave irradiation.[1]

Materials:

  • Aromatic ketone (e.g., acetophenone) (0.005 mol)

  • N-Bromosuccinimide (NBS) (0.005 mol)

  • 2-Aminopyridine (0.005 mol)

  • Lemon juice (10 mL)

  • Microwave reactor

  • Ice-cold water

  • Aqueous ethanol

Procedure:

  • A mixture of the aromatic ketone (0.005 mol), N-bromosuccinimide (0.005 mol), and lemon juice (10 mL) is placed in a microwave-safe reaction vessel.

  • The mixture is irradiated in a microwave reactor at 400-watt power at 85°C. The formation of the α-bromoketone is monitored by Thin Layer Chromatography (TLC).

  • After completion of the α-bromination, 2-aminopyridine (0.005 mol) is added to the reaction mixture.

  • The reaction mixture is further irradiated under the same microwave conditions until the reaction is complete (monitored by TLC).

  • After completion, the reaction mass is poured into ice-cold water.

  • The solid product obtained is filtered, washed with cold water, and recrystallized from aqueous ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine derivative.

Protocol 2: Solvent-Free Synthesis using an Ionic Liquid

This method describes a solvent-free, one-pot synthesis using the ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) as both a reagent and a reaction medium.[2][3]

Materials:

  • Acetophenone (2 mmol)

  • [Bmim]Br3 (2 mmol)

  • Sodium carbonate (Na2CO3) (1.1 mmol)

  • 2-Aminopyridine (2.4 mmol)

  • Diethyl ether (Et2O)

  • Petroleum ether and Ethyl acetate (for TLC and purification)

Procedure:

  • [Bmim]Br3 (2 mmol) is added very slowly (1 drop per 5 seconds) to acetophenone (2 mmol) with continuous stirring for 5 minutes at room temperature (30°C).

  • Sodium carbonate (1.1 mmol) and 2-aminopyridine (2.4 mmol) are then added to the mixture.

  • The mixture is stirred at room temperature for 40 minutes.

  • Upon reaction completion, the mixture is extracted with diethyl ether.

  • The ethereal layer is concentrated using a rotary evaporator.

  • The crude product is purified by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure product.

Protocol 3: Ultrasound-Assisted Synthesis in PEG-400

This protocol employs ultrasound irradiation to promote the reaction in Polyethylene glycol 400 (PEG-400), a non-toxic and environmentally friendly solvent.[4][5]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone derivative

  • PEG-400

  • Ultrasonic bath

Procedure:

  • A mixture of 2-aminopyridine and the 2-bromoacetophenone derivative is prepared in PEG-400.

  • The reaction mixture is subjected to ultrasonic irradiation.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated and purified. (Specific work-up details may vary based on the substrate).

Protocol 4: Mechanochemical Synthesis (Solvent-Free)

This environmentally friendly method avoids the use of any solvent and relies on mechanical energy (grinding or mixing) to drive the reaction.[6][7]

Materials:

  • 2-Bromoacetophenone (5.5 mmol)

  • 2-Aminopyridine (5.3 mmol)

  • Mortar and pestle or a vortex mixer with steel spheres

  • Ethyl acetate or acetone

  • Hexane

Procedure (Manual Grinding):

  • In a mortar, add 2-bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol).

  • Grind the mixture with a pestle for 30 minutes.

  • Dilute the mixture in 15.0 mL of hot ethyl acetate or acetone in a 100 mL beaker and then cool in an ice bath.

  • Add 50 mL of ice-cold hexane to precipitate the product.

  • Filter the precipitate under vacuum to obtain the 2-phenylimidazo[1,2-a]pyridine.

Procedure (Vortex Mixing):

  • Add 2-bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol) to a falcon tube charged with steel spheres.

  • Seal the tube and stir at 700 rpm in a vortex mixer for 10 minutes.

  • Dilute the mixture in 15.0 mL of hot ethyl acetate or acetone and transfer to a 100 mL beaker.

  • Add 50 mL of ice-cold hexane and filter the precipitated product under vacuum.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-phenylimidazo[1,2-a]pyridine using different one-pot methodologies.

MethodologyKey Reagents/CatalystSolventEnergy SourceReaction TimeTemperatureYield (%)Reference
Microwave-AssistedN-BromosuccinimideLemon JuiceMicrowaveNot specified85°CHigh[1]
Ionic Liquid[Bmim]Br3, Na2CO3Solvent-freeStirring40 minRoom Temp.72-89[2][3]
Ultrasound-Assisted-PEG-400Ultrasound15-30 minNot specifiedGood to Excellent[4][5]
Mechanochemical (Grinding)-Solvent-freeManual Grinding30 minRoom Temp.~77[6][7]
Mechanochemical (Vortex)-Solvent-freeVortex Mixing10 minRoom Temp.~77[6]
Conventional Heatingα-halocarbonyl compoundsVarious organic solventsHeatingSeveral hoursHigh Temp.Generally lower[2][3]

Note: "High", "Good to Excellent" are qualitative descriptions from the source papers where specific quantitative data for the parent 2-phenylimidazo[1,2-a]pyridine was not explicitly provided in a comparable format.

Signaling Pathways and Logical Relationships

The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives can be logically broken down into a series of key transformations. The following diagram illustrates this logical relationship.

G acetophenone Acetophenone Derivative halogenation α-Halogenation acetophenone->halogenation alpha_halo α-Haloacetophenone (in situ) halogenation->alpha_halo n_alkylation N-Alkylation alpha_halo->n_alkylation aminopyridine 2-Aminopyridine Derivative aminopyridine->n_alkylation intermediate N-Phenacyl-2-aminopyridinium Intermediate n_alkylation->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Phenylimidazo[1,2-a]pyridine cyclization->product

Caption: Logical pathway for the formation of 2-phenylimidazo[1,2-a]pyridine.

Conclusion

The one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives offers significant advantages over traditional multi-step methods. The choice of methodology, whether it be microwave-assisted, ultrasound-promoted, mechanochemical, or using novel solvent systems like ionic liquids, can be tailored to the specific needs of the researcher, considering factors such as available equipment, desired reaction time, and environmental impact. The protocols and data presented here provide a comprehensive guide for the efficient and effective synthesis of this important class of compounds.

References

Applications of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, as a key intermediate and a pharmacologically active molecule itself, has garnered significant attention for its potential therapeutic applications. This document provides a detailed overview of its applications in medicinal chemistry, complete with experimental protocols and quantitative data for its derivatives, to aid researchers in the exploration and development of novel therapeutic agents.

Anti-inflammatory Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.

Signaling Pathway Modulation

Recent studies have shown that certain imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[1] This pathway is crucial in the inflammatory response, where the activation of transcription factors STAT3 and NF-κB leads to the expression of pro-inflammatory enzymes like iNOS and COX-2. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives leads to a reduction in the production of inflammatory mediators.[1][2][3]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression cluster_3 Inflammatory Mediators cluster_4 Inhibition by Imidazo[1,2-a]pyridines Inflammatory_Stimuli LPS IKK IKK Activation Inflammatory_Stimuli->IKK activates STAT3_Activation STAT3 Phosphorylation Inflammatory_Stimuli->STAT3_Activation activates IkB_Degradation IκB Degradation IKK->IkB_Degradation phosphorylates NFkB_Activation NF-κB Activation (p65/p50 translocation) IkB_Degradation->NFkB_Activation leads to NFkB_nucleus NF-κB in Nucleus NFkB_Activation->NFkB_nucleus translocates to STAT3_nucleus STAT3 in Nucleus STAT3_Activation->STAT3_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces STAT3_nucleus->Gene_Expression induces iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Pro_inflammatory_Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Pro_inflammatory_Cytokines Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->NFkB_Activation inhibits Imidazopyridine->STAT3_Activation inhibits

STAT3/NF-κB Signaling Pathway Inhibition.
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives (Anti-inflammatory Activity)

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5n COX-20.07508.6[4]
5a COX-20.23114.3[4]
5d COX-20.19147.9[4]
5h COX-20.15200[4]
5i COX-20.12266.7[4]
5k COX-20.09366.7[4]
5q COX-20.3942.3[4]
5r COX-20.2867.5[4]
5s COX-20.18138.9[4]
5t COX-20.14200[4]

Note: The compounds listed are 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from a commercial COX-2 inhibitor screening kit.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these solutions with COX Assay Buffer to achieve the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following:

    • COX Assay Buffer

    • COX Probe

    • COX-2 Enzyme

  • Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid to each well.

  • Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_inhibitor Add Test Compound/Control to Wells prep_compound->add_inhibitor prep_reagents Prepare Reaction Mixture (Buffer, Probe, Enzyme) prep_reagents->add_inhibitor incubate Incubate for 15 minutes add_inhibitor->incubate start_reaction Initiate Reaction with Arachidonic Acid incubate->start_reaction measure Measure Fluorescence (Kinetic Mode) start_reaction->measure calculate_rate Calculate Reaction Rates measure->calculate_rate calculate_inhibition Determine % Inhibition calculate_rate->calculate_inhibition calculate_ic50 Calculate IC50 Value calculate_inhibition->calculate_ic50

COX-2 Inhibition Assay Workflow.

Anticancer Activity

The imidazo[1,2-a]pyridine nucleus is a common feature in a variety of anticancer agents. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[5][6]

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives (Anticancer Activity)

Numerous derivatives of the imidazo[1,2-a]pyridine scaffold have been evaluated for their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some of these derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[5][6]
IP-6 HCC1937 (Breast)47.7[5][6]
IP-7 HCC1937 (Breast)79.6[5][6]
12b Hep-2 (Laryngeal)11[7]
12b HepG2 (Hepatocellular)13[7]
12b MCF-7 (Breast)11[7]
12b A375 (Melanoma)11[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add Test Compound/Controls incubate_24h->add_compound incubate_48_72h Incubate for 48-72 hours add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Workflow.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against various bacterial and mycobacterial strains.[9]

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives (Antimicrobial Activity)

The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb).

Compound IDTarget OrganismMIC (µM)Reference
5 Mtb< 2[10]
9 Mtb≤ 0.006[10]
12 Mtb≤ 0.006[10]
13 Mtb< 2[10]
16 Mtb≤ 0.006[10]
17 Mtb≤ 0.006[10]
18 Mtb≤ 0.006[10]

Note: The compounds listed are imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Synthesis of this compound

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[11]

Experimental Protocol: Synthesis

Materials:

  • 2-Aminopyridine

  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate (or a similar α-haloketone)

  • Ethanol

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in ethanol.

  • Reagent Addition: Add ethyl 2-bromo-3-oxo-3-phenylpropanoate to the solution. If a base is used, add sodium bicarbonate.

  • Reaction: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 2-Aminopyridine mix Mix Reactants in Ethanol reactant1->mix reactant2 Ethyl 2-bromo-3-oxo-3-phenylpropanoate reactant2->mix solvent Ethanol solvent->mix reflux Reflux for several hours mix->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify product This compound purify->product

Synthesis Workflow.

References

Application Notes and Protocols: Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the fluorescent properties and applications of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate are limited in the current scientific literature. The following application notes and protocols are based on the known characteristics of the broader class of 2-phenylimidazo[1,2-a]pyridine derivatives, which are known to exhibit fluorescence and have been utilized as probes in various biological and chemical sensing applications.[1][2] These protocols should be considered as a starting point and may require optimization for specific experimental conditions.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is a "privileged structure" in medicinal chemistry and is also recognized for its fluorescent properties.[2] Derivatives of 2-phenylimidazo[1,2-a]pyridine have been developed as fluorescent probes for various applications, including bioimaging and the detection of metal ions and other analytes.[1][3][4] The fluorescence of these compounds is often sensitive to the local environment, making them potentially useful as probes for monitoring changes in polarity and binding events.

Synthesis

A common route for the synthesis of this compound and its derivatives involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound or a multi-component reaction.[5][6][7] One documented method is the reaction of 2-aminopyridines with diethyl oxalate and benzyl bromides.[8]

Synthesis Protocol

A plausible synthesis for this compound can be adapted from established procedures for related compounds. The following is a generalized protocol:

Materials:

  • Substituted 2-aminopyridine

  • Ethyl benzoylpyruvate

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine and ethyl benzoylpyruvate in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow reactants 2-Aminopyridine + Ethyl Benzoylpyruvate dissolve Dissolve in Toluene reactants->dissolve catalyst Add Catalyst (p-TSA) dissolve->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC reflux->monitor workup Workup: Solvent Removal monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product This compound purify->product

Synthesis workflow for this compound.

Photophysical Properties (Representative Data)

PropertyRepresentative Value/Range for 2-Phenylimidazo[1,2-a]pyridine DerivativesReference
Excitation Maximum (λex) 320 - 380 nm[10]
Emission Maximum (λem) 380 - 550 nm[2][10]
Quantum Yield (ΦF) 0.01 - 0.7[2][9]
Stokes Shift 60 - 170 nm (can be larger in some cases)[9][10]
Solvatochromism Positive solvatochromism (red-shift in more polar solvents) is often observed.[1][1]

Application: Live-Cell Imaging (General Protocol)

Derivatives of imidazo[1,2-a]pyridine have been successfully employed for cellular imaging.[4] The lipophilic nature of the core structure generally allows for good cell permeability. The following is a generalized protocol for staining live cells.

Experimental Protocol for Live-Cell Imaging

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells on coverslips or in imaging plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium or imaging buffer to the final desired concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a suitable duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. Incubation time and probe concentration should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess probe.

  • Imaging: Mount the coverslips or place the imaging plate on the fluorescence microscope. Acquire images using appropriate excitation and emission filters.

G cluster_imaging Live-Cell Imaging Workflow cell_culture Culture Cells on Imaging Substrate prepare_probe Prepare Probe Working Solution (1-10 µM) cell_culture->prepare_probe load_probe Incubate Cells with Probe (15-60 min) prepare_probe->load_probe wash_cells Wash Cells with Imaging Buffer (2-3x) load_probe->wash_cells image_cells Acquire Images with Fluorescence Microscope wash_cells->image_cells

Generalized experimental workflow for live-cell imaging.

Application: Metal Ion Sensing (General Protocol)

The imidazo[1,2-a]pyridine scaffold can act as a chelating agent for metal ions, and this interaction can modulate its fluorescent properties, leading to a "turn-on" or "turn-off" response.[3] This makes them potential candidates for fluorescent metal ion sensors.

Experimental Protocol for Metal Ion Detection

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO)

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Stock solutions of various metal ions (e.g., nitrates or chlorides)

  • Fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a dilute working solution of the probe in the chosen buffer. A small percentage of a co-solvent like DMSO may be necessary to ensure solubility.

  • Titration Experiment:

    • To a cuvette containing the probe solution, add incremental amounts of the stock solution of the metal ion of interest.

    • After each addition, mix thoroughly and allow the system to equilibrate.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Study:

    • Prepare a series of solutions containing the probe and a selection of different metal ions at a fixed concentration.

    • Record the fluorescence emission spectrum for each solution to assess the probe's selectivity for the target ion over other potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection range and limit of detection.

    • For selectivity, compare the fluorescence response in the presence of the target ion to the responses of other ions.

G cluster_sensing Metal Ion Sensing Pathway probe Fluorophore (Imidazo[1,2-a]pyridine core) complex Fluorophore-Metal Complex probe->complex emission_probe Fluorescence Emission (Initial State) probe->emission_probe metal Metal Ion metal->complex emission_complex Altered Fluorescence (Turn-on / Turn-off) complex->emission_complex excitation Excitation Light excitation->probe excitation->complex

Signaling pathway for metal ion detection by fluorescence modulation.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and its reagents. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine-3-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This scaffold is a key component in several approved drugs and clinical candidates. Notably, derivatives of this class have shown potent activity against various strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, making them promising candidates for the development of new anti-tuberculosis agents.[1][2][3][4] This document provides a detailed protocol for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, along with a summary of reaction parameters and a workflow diagram.

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods. A classical and widely used approach is the condensation reaction between a 2-aminopyridine and an α-haloketone.[5] More recently, multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, have emerged as powerful tools for the efficient, one-pot synthesis of diverse imidazo[1,2-a]pyridine derivatives.[6][7][8][9] These MCRs offer advantages in terms of atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.

The GBB reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is particularly effective for constructing the 3-amino-imidazo[1,2-a]pyridine scaffold, which can then be further functionalized to the desired carboxamide.[9] The Ugi reaction, a four-component reaction, can also be employed to directly synthesize peptidomimetics containing the imidazo[1,2-a]pyridine core.[6][8]

Experimental Protocol: Three-Component Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol describes a general procedure for the synthesis of N-substituted imidazo[1,2-a]pyridine-3-carboxamides via a multi-component reaction, which is a common and efficient method for generating a library of these compounds.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Appropriate aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (or other suitable solvent)

  • Catalyst (e.g., Sc(OTf)₃, p-toluenesulfonic acid, or N-hydroxysuccinimide, if required)[7]

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the reactants.

  • Initiation of Reaction: Add the isocyanide (1.0 eq) to the reaction mixture. If a catalyst is required, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure imidazo[1,2-a]pyridine-3-carboxamide derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the synthesis of various imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting the versatility of the synthetic methodologies.

Entry2-Aminopyridine DerivativeAldehydeIsocyanideCatalystSolventTime (h)Yield (%)Reference
12-Amino-5-chloropyridine2-(3-formylphenoxy)acetic acidtert-Butyl isocyanideHClO₄Not specified2476[10]
22-AminopyridineBenzaldehydeAromatic isocyanidesN-hydroxysuccinimide / p-toluenesulfonic acidNot specifiedNot specifiedHigh[7]
32-AminopyridinesAldehydesIsocyanidesScandium triflateNot specifiedNot specifiedHigh
42-AminopyridinesIsatinsIsocyanidesNot specifiedNot specifiedNot specifiedNot specified[9]

Mandatory Visualization

Synthesis_Workflow General Workflow for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Intermediate & Product cluster_purification Purification & Analysis Reactant1 2-Aminopyridine Reaction Three-Component Reaction (e.g., Groebke-Blackburn-Bienaymé) Reactant1->Reaction Reactant2 Aldehyde Reactant2->Reaction Reactant3 Isocyanide Reactant3->Reaction Intermediate 3-Amino-imidazo[1,2-a]pyridine Intermediate Reaction->Intermediate Cyclization Product Imidazo[1,2-a]pyridine-3-carboxamide Intermediate->Product Amide Formation (if necessary) Purification Purification (Column Chromatography / Recrystallization) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Workflow for the three-component synthesis of imidazo[1,2-a]pyridine-3-carboxamides.

Biological Significance and Signaling Pathways

Imidazo[1,2-a]pyridine-3-carboxamides have been extensively investigated for their potent anti-tuberculosis activity.[1][2][11] Several studies have identified compounds within this class that exhibit low micromolar to nanomolar minimum inhibitory concentrations (MIC) against M. tuberculosis.[3][12] While the exact mode of action for all derivatives is not fully elucidated, some have been shown to target essential cellular processes in mycobacteria. For instance, transcriptional profiling of M. tuberculosis treated with a representative compound from this class has been performed to indicate its mode of action.[2][3] Further structure-activity relationship (SAR) studies continue to optimize the potency and pharmacokinetic properties of these compounds, paving the way for new anti-TB drug candidates.[11]

Signaling_Pathway Potential Mechanism of Action for Anti-TB Imidazo[1,2-a]pyridine-3-carboxamides Compound Imidazo[1,2-a]pyridine-3-carboxamide Target Mycobacterial Target (e.g., Cellular Respiration, Cell Wall Synthesis) Compound->Target Binding Inhibition Inhibition of Essential Cellular Processes Target->Inhibition Outcome Bactericidal/Bacteriostatic Effect on M. tuberculosis Inhibition->Outcome

Caption: Putative mechanism of action for anti-tuberculosis imidazo[1,2-a]pyridine-3-carboxamides.

Conclusion

The synthetic protocols for imidazo[1,2-a]pyridine-3-carboxamides, particularly through multi-component reactions, offer an efficient and versatile approach for the generation of novel derivatives. The significant anti-tuberculosis activity exhibited by this class of compounds underscores their importance in drug discovery and development. The methodologies and data presented herein provide a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of these promising molecules.

References

Application Notes and Protocols for In Vivo Studies of 2-Phenylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of 2-phenylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant potential in diagnostics and therapeutics. The protocols detailed below are based on established methodologies for evaluating these compounds in preclinical animal models for Alzheimer's disease, cancer, and neuroinflammation.

I. Application Notes

2-Phenylimidazo[1,2-a]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry due to their diverse biological activities. In vivo studies have primarily focused on two key areas:

  • Neuroimaging in Alzheimer's Disease: Certain radio-labeled derivatives, such as [¹⁸F]FPM-IMPY and [¹⁸F]FEM-IMPY, serve as potent positron emission tomography (PET) imaging agents for the in vivo visualization of β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds exhibit favorable brain pharmacokinetics, enabling non-invasive diagnosis and monitoring of disease progression.

  • Anticancer Activity: Several 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated significant anti-proliferative effects in various cancer cell lines. In vivo studies in tumor xenograft models have shown their potential to inhibit tumor growth. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1]

  • Neurosteroidogenesis and Neuroinflammation: Some derivatives act as ligands for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), which is upregulated in response to neuroinflammation. By binding to TSPO, these compounds can stimulate the synthesis of neurosteroids, which have neuroprotective effects. This makes them potential therapeutic agents for neuroinflammatory and neurodegenerative disorders.

II. Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of various 2-phenylimidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro Binding Affinities and In Vivo Brain Uptake of Amyloid Plaque Imaging Agents

CompoundKᵢ (nM) for Aβ AggregatesIn Vivo Brain Uptake (%ID/g at 2 min) in MiceReference
[¹⁸F]FPM-IMPY27 ± 8High initial uptake with biphasic washout[2][3]
[¹⁸F]FEM-IMPY40 ± 5High initial uptake with biphasic washout[2][3]
[¹²⁵I]IMPYNot Reported~7.2%[3]

Table 2: In Vitro Cytotoxicity of Anticancer Derivatives

CompoundCell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast Cancer)45[1]
IP-6HCC1937 (Breast Cancer)47.7[1]
IP-7HCC1937 (Breast Cancer)79.6[1]
MIAMDA-MB-231 (Breast Cancer)>40[4]
MIASKOV3 (Ovarian Cancer)>40[4]

Table 3: In Vivo Efficacy of a Neurosteroidogenesis Modulator

CompoundAnimal ModelDosageEffect on Neurosteroid LevelsReference
CB 34Rat3-50 mg/kg (i.p.)Dose-dependent increase in plasma and brain[4]

III. Experimental Protocols

A. Protocol for In Vivo PET Imaging of Amyloid Plaques in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the procedure for using a radiolabeled 2-phenylimidazo[1,2-a]pyridine derivative for PET imaging of amyloid plaques in a suitable transgenic mouse model (e.g., APP/PS1).

1. Materials:

  • Radiolabeled 2-phenylimidazo[1,2-a]pyridine derivative (e.g., [¹⁸F]FEM-IMPY)

  • Transgenic Alzheimer's disease mice and wild-type controls

  • Anesthesia (e.g., isoflurane)

  • MicroPET scanner

  • Saline solution

  • Syringes and needles

2. Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Radiotracer Administration: Administer a bolus injection of the radiolabeled compound (typically 3.7-7.4 MBq) via the tail vein.

  • PET Scan Acquisition: Immediately after injection, position the animal in the microPET scanner. Acquire dynamic PET data for a duration of 60-90 minutes.

  • Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).

  • Data Analysis:

    • Draw regions of interest (ROIs) on the reconstructed brain images, focusing on areas with expected high amyloid deposition (e.g., cortex, hippocampus) and a reference region with low amyloid load (e.g., cerebellum).

    • Calculate the standardized uptake value (SUV) for each ROI at different time points to assess the tracer's uptake and washout kinetics.

    • Compare the SUV ratios of the target regions to the reference region between transgenic and wild-type mice.

B. Protocol for In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of a 2-phenylimidazo[1,2-a]pyridine derivative's antitumor activity in a subcutaneous xenograft mouse model.

1. Materials:

  • 2-Phenylimidazo[1,2-a]pyridine derivative

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

  • Syringes and needles

2. Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Drug Administration:

    • Prepare the 2-phenylimidazo[1,2-a]pyridine derivative in the chosen vehicle.

    • Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the statistical significance of the observed differences.

IV. Mandatory Visualizations

A. Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Derivative 2-Phenylimidazo[1,2-a]pyridine Derivative Derivative->Akt inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IKK IKK IKK->IkB phosphorylates & degrades Derivative 2-Phenylimidazo[1,2-a]pyridine Derivative Derivative->pSTAT3 inhibits Derivative->IKK inhibits Gene Pro-inflammatory Gene Expression pSTAT3_dimer->Gene activates NFkB_nuc->Gene activates

STAT3/NF-κB signaling pathway modulation.
B. Experimental Workflow Diagrams

PET_Imaging_Workflow A Animal Preparation (Anesthesia) B Radiotracer Injection ([¹⁸F]-Derivative) A->B C Dynamic PET Scan (60-90 min) B->C D Image Reconstruction C->D E ROI Analysis (SUV Calculation) D->E F Data Interpretation E->F

In vivo PET imaging workflow.

Xenograft_Workflow A Cancer Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Control & Treatment Groups B->C D Drug Administration C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint Analysis (Tumor Excision) E->F

Anticancer xenograft study workflow.

References

Application Notes and Protocols for Molecular Docking Studies of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings from molecular docking studies of imidazo[1,2-a]pyridine compounds. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action and guiding the rational design of novel, more potent derivatives.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that serve as a versatile scaffold in drug discovery.[1][2] Several drugs containing this core structure are already in clinical use, such as zolpidem for insomnia and alpidem as an anxiolytic, highlighting the therapeutic potential of this chemical class.[1][4] Their diverse biological activities stem from their ability to interact with various biological targets, including protein kinases, enzymes, and receptors.[1][5][6] Molecular docking is a key computational technique used to predict the binding orientation and affinity of these compounds to their protein targets.[3]

Key Biological Targets and Therapeutic Areas

Molecular docking studies have explored the interaction of imidazo[1,2-a]pyridine derivatives with a range of biological targets implicated in various diseases:

  • Anticancer: A significant focus of research has been on the anticancer properties of these compounds. Docking studies have investigated their binding to targets such as protein kinases (e.g., DYRK1A, CLK1, MARK4), leukotriene A4 hydrolase (LTA4H), and oxidoreductase.[5][6][7][8][9][10] These studies aim to develop novel therapeutics for lung, liver, breast, and prostate cancers.[4][7][10]

  • Antitubercular: Imidazo[1,2-a]pyridine ethers and squaramides have been investigated as potential anti-tubercular agents by targeting ATP synthase, a crucial enzyme for Mycobacterium tuberculosis.[11][12][13] Docking studies have been pivotal in understanding the interactions with amino acid residues in the target protein.[11][12][13]

  • Kinase Inhibition: Due to their structural similarities to purines, imidazo[1,2-a]pyridines are excellent candidates for kinase inhibitors.[5][6] Docking studies have successfully predicted their binding modes to various kinases, aiding in the development of inhibitors for diseases like Alzheimer's and cancer.[5]

  • Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyridine scaffold has led to its investigation in other areas, including antiviral, antifungal, and anti-inflammatory applications.[1][5]

Data Presentation: Summary of Molecular Docking Studies

The following tables summarize quantitative data from various molecular docking studies on imidazo[1,2-a]pyridine compounds.

Table 1: Anticancer Activity

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Cell LineReference
HB9Human LTA4H3U9W-50.56A549 (Lung)[7]
HB10Human LTA4H3U9W-51.52HepG2 (Liver)[7]
HB7Human LTA4H3U9W-11.237--[7]
Compound COxidoreductase--9.207-MCF7 (Breast)[10]
Compound 4cCLK1--0.7-[5]
Compound 4cDYRK1A--2.6-[5]
Compound I-11KRAS G12C--PotentNCI-H358[14]

Table 2: Antitubercular Activity

Compound SeriesTarget ProteinPDB IDDocking Score (kcal/mol)pIC50 Range (µM)Reference
Imidazo[1,2-a]pyridine ethers and squaramidesATP synthaseHomology Model-0.0508–0.1494[11][12]
Imidazo[1,2-a]pyridine derivativesF1F0 ATP SynthaseHomology Modelup to -9.974.0 - 8.30[15]
Imidazo[1,2-a]pyridine derivativesMultiple (Network Pharmacology)--MIC: 1.6 - 6.25 µg/mL[16]

Experimental Protocols: Molecular Docking Methodology

This section provides a generalized protocol for performing molecular docking studies with imidazo[1,2-a]pyridine compounds, synthesized from methodologies reported in the cited literature.

1. Preparation of the Protein Structure

  • Protein Selection and Retrieval: Identify the target protein of interest. Download the 3D crystallographic structure from the Protein Data Bank (PDB) (e.g., 3U9W for human LTA4H).[4][7]

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms using software like Swiss-PdbViewer or Chimera.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (Imidazo[1,2-a]pyridine Compound)

  • Ligand Sketching and Optimization:

    • Draw the 2D structure of the imidazo[1,2-a]pyridine derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or ArgusLab.

    • Save the optimized ligand structure in a suitable format (e.g., MOL2 or PDBQT).

3. Molecular Docking Simulation

  • Grid Box Generation:

    • Define the binding site on the target protein. This is typically the active site or a known allosteric site.

    • A grid box is generated around the defined binding site. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move freely.

  • Docking Execution:

    • Utilize molecular docking software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger's Glide.[17][18]

    • The prepared ligand is docked into the grid box of the prepared protein.

    • The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) explores different conformations and orientations of the ligand within the binding site.

    • The program calculates the binding energy or docking score for each pose.

4. Analysis of Docking Results

  • Binding Affinity and Pose Selection:

    • The docking results are ranked based on their binding energies or docking scores. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis:

    • Visualize the best-docked pose of the ligand-protein complex using software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the imidazo[1,2-a]pyridine compound and the amino acid residues of the target protein.

  • Validation (Optional but Recommended):

    • If a co-crystallized ligand is available, redock it into the binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[7]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the typical workflow of a molecular docking study and a relevant signaling pathway where imidazo[1,2-a]pyridine compounds may exert their effects.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Execution of Docking (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose and Score Analysis (Lowest Binding Energy) Docking_Run->Pose_Analysis Interaction_Viz Interaction Visualization (Hydrogen Bonds, Hydrophobic etc.) Pose_Analysis->Interaction_Viz

Caption: A generalized workflow for molecular docking studies.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα NF-κB IKK->IkB_NFkB IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->IKK Inhibition IkB_NFkB->NFkB Release

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for High-Throughtput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for high-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries against various biological targets. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anti-infective, anti-cancer, and enzyme inhibitory properties. This document outlines key screening strategies and provides step-by-step protocols for cell-based and biochemical assays.

Introduction to High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

High-throughput screening enables the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity. For imidazo[1,2-a]pyridine libraries, HTS campaigns have been successfully employed to discover novel therapeutic agents. Key therapeutic areas of focus include:

  • Anti-infective Agents: Targeting pathogens such as Leishmania donovani (the causative agent of visceral leishmaniasis) and Mycobacterium tuberculosis (the causative agent of tuberculosis).

  • Oncology: Identifying inhibitors of cancer cell proliferation and key signaling pathways, such as the PI3K/AKT/mTOR pathway.

  • Enzyme Inhibition: Screening for specific inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks).

A typical HTS workflow involves a primary screen of the entire library at a single concentration to identify initial hits. These hits are then subjected to secondary screens, including dose-response studies, to confirm their activity and determine potency (e.g., IC50 or EC50 values).

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation Compound Library Compound Library Single-Dose Screen Single-Dose Screen Compound Library->Single-Dose Screen Assay Primary Hits Primary Hits Single-Dose Screen->Primary Hits Hit Identification Dose-Response Dose-Response Primary Hits->Dose-Response Confirmed Hits Confirmed Hits Dose-Response->Confirmed Hits Potency (IC50) Selectivity & Cytotoxicity Selectivity & Cytotoxicity Confirmed Hits->Selectivity & Cytotoxicity Validated Hits Validated Hits Selectivity & Cytotoxicity->Validated Hits

General High-Throughput Screening Workflow.

Data Presentation: Quantitative Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives identified through screening campaigns.

Table 1: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesTarget/AssayActivity Range (MIC)Reference(s)
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv (replicating)≤0.006 µM to >20 µM[1][2]
Imidazo[1,2-a]pyridine-3-carboxamidesMulti-Drug Resistant (MDR) M. tuberculosis≤0.03 µM to 0.8 µM[3]
Imidazo[1,2-a]pyridine-3-carboxamidesExtensively Drug-Resistant (XDR) M. tuberculosis≤0.03 µM to 0.8 µM[3]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv (replicating)0.069 µM to 0.174 µM[3]
General Imidazo[1,2-a]pyridinesM. tuberculosis QcrB inhibitors0.03 µM to 5 µM[4]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesCell Line(s)Activity Range (IC50)Reference(s)
Imidazo[1,2-a]pyridine HybridsA549 (lung), HepG2 (liver)50.56 µM to 61.97 µM[5]
Novel Imidazo[1,2-a]pyridinesHCC1937 (breast)45 µM to 79.6 µM[6]
Diaryl-imidazo[1,2-a]pyridinesA375P (melanoma)<0.06 µM[7]
2,6,8-substituted Imidazo[1,2-a]pyridines (PI3Kα inhibitors)T47D, MCF-7 (breast)Submicromolar[8]
Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitorsMCF-7 (breast), HCT-116 (colon)20 nM to 130 nM[4]

Experimental Protocols

High-Content Screening Assay for Intracellular Leishmania donovani

This protocol describes a high-content imaging-based assay to screen for compounds that inhibit the proliferation of intracellular Leishmania donovani amastigotes in human macrophages.

Objective: To quantify the anti-leishmanial activity of imidazo[1,2-a]pyridine libraries against the clinically relevant intracellular stage of the parasite.

Materials:

  • Leishmania donovani promastigotes

  • THP-1 human monocytic cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • DNA stain (e.g., DAPI or Draq5)

  • 384-well clear-bottom imaging plates

  • High-content imaging system

Protocol:

  • THP-1 Cell Differentiation:

    • Seed THP-1 cells into 384-well plates at a density of 0.8 x 10^4 cells per well in RPMI-1640 supplemented with 10% FBS.

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Infection with Leishmania donovani:

    • After differentiation, carefully wash the cells to remove PMA.

    • Add stationary-phase L. donovani promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

    • Incubate the infected cells for 24 hours at 37°C and 5% CO2 to allow for parasite internalization and transformation into amastigotes.

  • Compound Addition:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine library in DMSO.

    • Serially dilute the compounds to the desired final screening concentration (e.g., 10 µM) in the assay medium.

    • Add the diluted compounds to the infected cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor like amphotericin B).

    • Incubate for an additional 72 hours.

  • Staining and Imaging:

    • After incubation, wash the cells and fix them with 4% paraformaldehyde.

    • Stain the cells with a DNA-binding dye (e.g., 5 µM DAPI) to visualize the nuclei of both host cells and intracellular amastigotes.[9]

    • Acquire images using an automated high-content imaging system.

  • Image Analysis and Data Interpretation:

    • Use a custom image analysis algorithm to identify and count host cell nuclei and intracellular amastigotes.

    • Determine the percentage of infected cells and the average number of amastigotes per cell.

    • Compound activity is determined by the reduction in these parameters compared to the vehicle control.

    • Simultaneously, cytotoxicity can be assessed by quantifying the number of remaining host cells.

Leishmania_Screening_Workflow Seed THP-1 Cells Seed THP-1 Cells Differentiate with PMA Differentiate with PMA Seed THP-1 Cells->Differentiate with PMA 48h Infect with L. donovani Infect with L. donovani Differentiate with PMA->Infect with L. donovani 24h Add Compounds Add Compounds Infect with L. donovani->Add Compounds Incubate Incubate Add Compounds->Incubate 72h Fix and Stain Fix and Stain Incubate->Fix and Stain Image Acquisition Image Acquisition Fix and Stain->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis Quantify Infection & Cytotoxicity

Workflow for Leishmania High-Content Screening.
Whole-Cell Screening Assay for Mycobacterium tuberculosis

This protocol details a whole-cell phenotypic screen to identify imidazo[1,2-a]pyridines that inhibit the growth of Mycobacterium tuberculosis.

Objective: To identify compounds with bactericidal or bacteriostatic activity against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween-80

  • 384-well black, clear-bottom plates

  • Imidazo[1,2-a]pyridine compound library

  • Resazurin-based viability dye (e.g., AlamarBlue) or a luminescent readout (e.g., BacTiter-Glo)

  • Plate reader (fluorometric or luminometric)

Protocol:

  • Preparation of Assay Plates:

    • Dispense the assay medium into 384-well plates.

    • Transfer compounds from the library stock plates to the assay plates to achieve the desired final concentration (e.g., 20 µM).[10]

    • Include controls: a positive control inhibitor (e.g., rifampicin) and a vehicle control (DMSO).

  • Inoculation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the bacterial culture to a specific optical density (e.g., OD590 = 0.06) and add it to the assay plates.

    • The final volume in each well should be uniform (e.g., 30 µL).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator.

  • Measurement of Bacterial Growth:

    • After incubation, add a viability reagent (e.g., Resazurin) to each well and incubate for a further 12-24 hours.

    • Measure the fluorescence (for Resazurin) or luminescence (for ATP-based assays) using a plate reader.

    • Growth inhibition is calculated as the percentage reduction in signal compared to the vehicle control.

  • Data Analysis:

    • Primary hits are identified as compounds that cause a high percentage of growth inhibition (e.g., ≥90%).

    • These hits are then subjected to secondary screening to determine the Minimum Inhibitory Concentration (MIC).

Tuberculosis_Screening_Workflow Dispense Medium & Compounds Dispense Medium & Compounds Inoculate with M. tb Inoculate with M. tb Dispense Medium & Compounds->Inoculate with M. tb Incubate Incubate Inoculate with M. tb->Incubate 5-7 days Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Read Fluorescence/ Luminescence Data Analysis Data Analysis Measure Signal->Data Analysis Calculate % Inhibition

Workflow for M. tuberculosis Whole-Cell Screening.
Biochemical Assay: PI3Kα Scintillation Proximity Assay (SPA)

This protocol describes a biochemical assay to identify imidazo[1,2-a]pyridine inhibitors of PI3Kα using the scintillation proximity assay (SPA) technology.

Objective: To quantify the direct inhibitory effect of compounds on the enzymatic activity of PI3Kα.

Principle: Biotinylated PIP2 is used as a substrate. When phosphorylated by PI3Kα in the presence of [γ-33P]ATP, the resulting [33P]-PIP3 product is captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • Biotinylated PIP2 substrate

  • [γ-33P]ATP

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • 384-well white plates

  • Microplate scintillation counter

Protocol:

  • Compound Plating:

    • Dispense the imidazo[1,2-a]pyridine library compounds into 384-well plates.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing PI3Kα enzyme, biotinylated PIP2, and assay buffer.

    • Add the enzyme mixture to the compound plates.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.

    • Incubate to allow the biotinylated product to bind to the beads.

    • Centrifuge the plates to pellet the beads.

  • Signal Measurement:

    • Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis:

    • The inhibitory activity of each compound is calculated as the percentage reduction in the signal compared to the vehicle control.

    • Active compounds are further evaluated in dose-response assays to determine their IC50 values.

Signaling Pathway Visualization

PI3K/AKT/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and growth.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway Inhibition.

These application notes and protocols provide a framework for the high-throughput screening of imidazo[1,2-a]pyridine libraries. The specific assay conditions and formats may require further optimization based on the available instrumentation and the specific biological question being addressed.

References

Functionalization of the Imidazo[1,2-a]pyridine Core at the 3-Position: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Functionalization of this privileged heterocyclic system, particularly at the C3-position, is a key strategy for modulating its pharmacological profile and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for several key methods of C3-functionalization, tailored for researchers, scientists, and drug development professionals.

The inherent electron-rich nature of the C3-position of the imidazo[1,2-a]pyridine ring makes it susceptible to electrophilic substitution and a prime target for various functionalization strategies. These modifications allow for the introduction of a diverse array of substituents, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This strategic derivatization is crucial in the hit-to-lead and lead optimization phases of drug discovery.

This guide will explore three distinct and powerful methods for the C3-functionalization of imidazo[1,2-a]pyridines: a catalyst-free three-component reaction, a visible-light-promoted trifluoromethylation, and a copper-catalyzed direct C-H arylation. For each method, a detailed, step-by-step protocol is provided, along with tabulated quantitative data to facilitate comparison and application in the laboratory.

Key Synthetic Strategies and Applications

The functionalization of the imidazo[1,2-a]pyridine core at the C3-position can be achieved through a variety of synthetic approaches, each with its own advantages. Direct C-H functionalization has emerged as a particularly powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials.[3]

Application Note: Many 3-functionalized imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The introduction of specific moieties at the C3-position can enhance the binding affinity and selectivity of these compounds for their biological targets. For instance, aryl groups can engage in additional hydrophobic or π-stacking interactions within the active site of a kinase, while trifluoromethyl groups can improve metabolic stability and cell permeability.

Experimental Protocols

Protocol 1: Catalyst-Free Three-Component C3-Arylomethylation

This protocol describes an operationally simplistic and environmentally friendly, catalyst-free, three-component reaction for the C3-arylomethylation of imidazo[1,2-a]pyridines using commercially available starting materials.[2][4]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Glyoxylic acid monohydrate (1.5 equiv)

  • Arylboronic acid (2.0 equiv)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3) (2.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add imidazo[1,2-a]pyridine (1.0 equiv), glyoxylic acid monohydrate (1.5 equiv), arylboronic acid (2.0 equiv), and sodium bicarbonate (2.0 equiv).

  • Add DMF to the flask to achieve a concentration of 0.2 M with respect to the imidazo[1,2-a]pyridine.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-arylomethylated imidazo[1,2-a]pyridine.

Quantitative Data:

EntryImidazo[1,2-a]pyridineArylboronic AcidYield (%)
12-Phenylimidazo[1,2-a]pyridinePhenylboronic acid85
22-Phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acid82
32-Phenylimidazo[1,2-a]pyridine4-Chlorophenylboronic acid78
42-(4-Chlorophenyl)imidazo[1,2-a]pyridinePhenylboronic acid80
5Imidazo[1,2-a]pyridinePhenylboronic acid75
Protocol 2: Visible-Light-Promoted C3-Trifluoromethylation

This protocol details a visible-light-induced, metal-free method for the direct C3-trifluoromethylation of imidazo[1,2-a]pyridines using a photoredox catalyst.[5][6]

Materials:

  • 2-Arylimidazo[1,2-a]pyridine (1.0 equiv)

  • Sodium triflinate (CF3SO2Na) (2.0 equiv)

  • Acridinium-based photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) (1 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Schlenk tube or vial

  • Blue LED light source (450 nm)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube, add the 2-arylimidazo[1,2-a]pyridine (1.0 equiv), sodium triflinate (2.0 equiv), and the photocatalyst (1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the 3-trifluoromethylated product.

Quantitative Data:

Entry2-Aryl GroupYield (%)
1Phenyl88
24-Methylphenyl92
34-Methoxyphenyl85
44-Fluorophenyl82
54-Chlorophenyl79
62-Thienyl75
Protocol 3: Copper-Catalyzed Direct C-H Arylation

This protocol outlines a convenient copper(I)-catalyzed method for the direct C3-arylation of imidazo[1,2-a]pyridines with various aryl halides.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl iodide or aryl bromide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk tube, combine the imidazo[1,2-a]pyridine (1.0 equiv), aryl halide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous toluene to the tube.

  • Stir the reaction mixture at 120 °C for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to obtain the 3-arylated imidazo[1,2-a]pyridine.

Quantitative Data:

EntryImidazo[1,2-a]pyridineAryl HalideYield (%)
12-Phenylimidazo[1,2-a]pyridineIodobenzene89
22-Phenylimidazo[1,2-a]pyridine4-Iodotoluene91
32-Phenylimidazo[1,2-a]pyridine1-Bromo-4-methoxybenzene84
42-Methylimidazo[1,2-a]pyridineIodobenzene82
57-Methyl-2-phenylimidazo[1,2-a]pyridine1-Bromo-4-fluorobenzene86

Visualizations

experimental_workflow start Start reagents Combine Reactants: Imidazo[1,2-a]pyridine, Reagent 2, Reagent 3, (Catalyst/Base) start->reagents solvent Add Solvent reagents->solvent reaction Reaction Conditions: - Temperature - Atmosphere - Time solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterized Final Product purification->product

Caption: General experimental workflow for C3-functionalization.

method_selection start Desired C3-Substituent? alkyl Alkyl / Arylomethyl start->alkyl Alkyl/Arylomethyl aryl Aryl start->aryl Aryl trifluoromethyl Trifluoromethyl start->trifluoromethyl CF3 sub_alkyl Substrate Availability? alkyl->sub_alkyl sub_aryl Metal Tolerance? aryl->sub_aryl sub_cf3 Photoreactor Available? trifluoromethyl->sub_cf3 mcr Three-Component Reaction sub_alkyl->mcr Glyoxylic acid & Boronic acid available cu_cat Copper-Catalyzed Arylation sub_aryl->cu_cat Yes other_aryl Other Arylation Methods sub_aryl->other_aryl No visible_light Visible-Light Trifluoromethylation sub_cf3->visible_light Yes

Caption: Decision tree for selecting a C3-functionalization method.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 TSC2 TSC2 AKT->TSC2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Rheb Rheb TSC2->Rheb inhibits Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation GF Growth Factor GF->RTK IMP 3-Functionalized Imidazo[1,2-a]pyridine (e.g., PI3K Inhibitor) IMP->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate as a material for organic electronics. The document outlines its properties based on related compounds, detailed protocols for its synthesis, and standardized procedures for its incorporation and evaluation in solution-processed Organic Light-Emitting Diodes (OLEDs).

Introduction to Imidazo[1,2-a]pyridines in Organic Electronics

The imidazo[1,2-a]pyridine scaffold is a promising class of heterocyclic compounds that has garnered significant interest in materials science and medicinal chemistry. In the realm of organic electronics, these molecules are explored for their potential as emissive materials and hosts in OLEDs due to their rigid, planar structure, and tunable photophysical properties. Derivatives of 2-phenylimidazo[1,2-a]pyridine (PIP) have been shown to exhibit a range of emission colors from blue to red in the solid state. While many derivatives show weak fluorescence in solution (quantum yield < 0.01), their solid-state luminescence can be significantly enhanced, making them candidates for vapor-deposited or aggregation-induced emission applications.[1][2]

This compound is a specific derivative of the PIP core. While extensive data on its application in organic electronics is not yet available, its structural similarity to other luminescent PIPs makes it a compound of interest for investigation as a blue-emitting material. These notes provide the necessary protocols to synthesize and evaluate its potential.

Material Properties

The photophysical and electronic properties of this compound are not extensively documented. However, based on studies of the core 2-phenylimidazo[1,2-a]pyridine structure and its derivatives, we can infer some general characteristics. The ester group at the 3-position may influence the electron affinity and solubility of the molecule.

Table 1: Physicochemical and Photophysical Properties of 2-Phenylimidazo[1,2-a]pyridine Derivatives

PropertyValue / ObservationSource
Chemical Formula C₁₈H₁₄N₂O₂ (for this compound)N/A
Molecular Weight 290.32 g/mol (for this compound)N/A
CAS Number 119448-82-7 (for this compound)N/A
Absorption (λ_abs) ~330 nm (in THF for the PIP core)[1]
Emission (λ_em) Weak dual fluorescence: ~380-440 nm and ~600-630 nm (in THF for the PIP core)[1]
Fluorescence Quantum Yield (Φ_F) < 0.01 (in solution for many PIP derivatives)[1][2]
Solid-State Emission Can be significantly enhanced compared to solution[1][2]
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and THF.Inferred

Note: The data for absorption, emission, and quantum yield are for the core 2-phenylimidazo[1,2-a]pyridine structure or its closely related derivatives. Specific characterization of this compound is required.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the reaction of 2-aminopyridine with an α-haloketone followed by cyclization. A more direct approach for the C3-carboxylated derivative is the condensation of 2-aminopyridine with a suitable β-keto ester.

Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multilayer OLED using spin-coating for the organic layers.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for Hole Injection Layer - HIL)

  • Host material (e.g., Poly(N-vinylcarbazole) - PVK)

  • This compound (as dopant/emitter)

  • Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)

  • Solvents (e.g., chlorobenzene, chloroform)

  • Spin coater

  • Thermal evaporator

  • Glovebox with a nitrogen atmosphere

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150°C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material (e.g., PVK) and this compound (e.g., 1-10 wt%) in a suitable solvent like chlorobenzene. The total concentration can be around 10-20 mg/mL.

    • Spin-coat the EML solution on top of the PEDOT:PSS layer at 1500-3000 rpm for 30-60 seconds.

    • Anneal the substrates at 80-100°C for 20 minutes to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the ETL material (e.g., TPBi, ~20-40 nm).

    • Deposit a low work function metal like Lithium Fluoride (LiF, ~1 nm) followed by Aluminum (Al, ~100 nm) as the cathode.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance of the device as a function of the applied voltage using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a specific voltage using a spectrometer.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.

Data Presentation

Since specific performance data for this compound in OLEDs is not available, the following table provides typical performance benchmarks for blue-emitting OLEDs based on other imidazo[1,2-a]pyridine derivatives. This can be used as a reference for evaluating the performance of the target compound.

Table 2: Representative Performance of OLEDs with Imidazo[1,2-a]pyridine-based Emitters

Device StructureEmitterHostMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)
Multilayer OLEDIP-PPI- (non-doped)4.85>10000(0.153, 0.097)
Multilayer OLEDIP-DPPI- (non-doped)4.74>10000(0.154, 0.114)
Multilayer OLEDGBY-17- (non-doped)15.64420(0.23, 0.42)

Data sourced from studies on various imidazo[1,2-a]pyridine derivatives for illustrative purposes.

Visualization

The following diagram illustrates the logical workflow for the screening and characterization of a novel emissive material for OLED applications.

Caption: Workflow for evaluating a novel emissive material in OLEDs.

Conclusion

This compound represents a viable candidate for investigation in the field of organic electronics, particularly as a blue emissive material in OLEDs. While specific performance data for this compound is currently limited, the broader family of 2-phenylimidazo[1,2-a]pyridine derivatives has demonstrated significant potential. The protocols provided herein offer a standardized methodology for the synthesis, device fabrication, and characterization required to thoroughly evaluate its properties and potential applications. This systematic approach will enable researchers to contribute valuable data to the growing field of imidazopyridine-based organic electronic materials.

References

Illuminating Cellular Processes: A Guide to Fluorescence Microscopy with Imidazo[1,2-a]pyridine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of imidazo[1,2-a]pyridine dyes in fluorescence microscopy. These versatile fluorophores offer unique photophysical properties, making them valuable tools for cellular imaging and in the study of key signaling pathways implicated in disease.

Introduction to Imidazo[1,2-a]pyridine Dyes

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and bioimaging due to their intrinsic fluorescence and biological activities.[1] Their rigid, π-conjugated bicyclic structure gives rise to favorable photophysical properties, including strong fluorescence emission, often in the blue-violet region of the spectrum, and good quantum yields.[1][2][3] The emission properties of these dyes can be fine-tuned by chemical modifications, with electron-donating substituents generally enhancing luminescence.[1] Certain derivatives have shown specific targeting capabilities, such as accumulation in mitochondria, making them excellent candidates for live-cell imaging of this organelle.[2][3] Furthermore, their interaction with and, in some cases, inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, positions them as promising tools for drug discovery and development.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of a selection of imidazo[1,2-a]pyridine derivatives, providing a basis for selecting the appropriate dye for specific experimental needs.

Compound IDExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target Organelle/ApplicationReference
Derivative A~350~4250.2 - 0.7General cellular imagingN/A
Derivative B~365~4640.37Ion sensing (Fe3+)N/A
Quaternized Derivative CNot specified~425"Good"Mitochondria[2][3]
HPIP-based DyesVaries with substituentVaries (blue to yellow)VariesChemosensors, fluorescent probesN/A
Fused Imidazopyridine 53684640.37Ion sensing (Fe3+, Hg2+)N/A

Experimental Protocols

The following protocols provide detailed methodologies for the application of imidazo[1,2-a]pyridine dyes in fluorescence microscopy.

Protocol 1: Live-Cell Imaging of Mitochondria

This protocol describes the use of a mitochondria-targeting imidazo[1,2-a]pyridine dye for visualizing mitochondrial morphology and distribution in living cells.

Materials:

  • Mitochondria-targeting imidazo[1,2-a]pyridine dye (e.g., a quaternized derivative)

  • Dimethyl sulfoxide (DMSO), sterile, for preparing stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Adherent cells of interest

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Dye Preparation: Prepare a 1-10 mM stock solution of the imidazo[1,2-a]pyridine dye in sterile DMSO. Store at -20°C, protected from light.

  • Staining Solution Preparation: On the day of imaging, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells immediately on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2). c. Use appropriate filter sets for the specific imidazo[1,2-a]pyridine dye (e.g., DAPI or blue fluorescent protein channel). d. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

Protocol 2: Fixed-Cell Staining of Cellular Structures

This protocol provides a general method for staining fixed cells with imidazo[1,2-a]pyridine dyes. This can be adapted for co-staining with antibodies in immunofluorescence protocols.

Materials:

  • Imidazo[1,2-a]pyridine dye

  • DMSO for stock solution

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: a. Remove the culture medium and wash the cells once with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): a. If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Staining: a. Prepare a working solution of the imidazo[1,2-a]pyridine dye in PBS (concentration to be optimized, typically 1-10 µM). b. Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.

  • Mounting: a. Carefully remove the coverslips from the dish and drain excess PBS. b. Mount the coverslips onto glass slides using a drop of mounting medium. c. Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging: Image the slides on a fluorescence microscope using the appropriate filter sets.

Visualization of Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are often dysregulated in cancer and other diseases. While these dyes may not directly report on pathway activity through a change in their fluorescence, they can be used as tools to study these pathways. For example, their inhibitory effects can be visualized by observing changes in the localization or expression of downstream targets using immunofluorescence.

PI3K/Akt/mTOR Signaling Pathway Inhibition Workflow

The following diagram illustrates a general workflow for investigating the inhibitory effect of an imidazo[1,2-a]pyridine derivative on the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR pathway inhibition workflow.
STAT3/NF-κB Signaling Pathway Inhibition Workflow

This diagram outlines a workflow to study the effect of imidazo[1,2-a]pyridine compounds on the STAT3/NF-κB signaling pathway, focusing on the nuclear translocation of key transcription factors.

STAT3/NF-κB pathway inhibition workflow.

Conclusion

Imidazo[1,2-a]pyridine dyes represent a valuable and versatile class of fluorophores for fluorescence microscopy. Their favorable photophysical properties, coupled with their potential for specific subcellular targeting and interaction with key signaling pathways, make them powerful tools for researchers in cell biology and drug development. The protocols and data presented here provide a foundation for the successful application of these dyes in illuminating complex cellular processes. Further exploration of their theranostic potential, combining both imaging and therapeutic actions, is a promising avenue for future research.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in the discovery of novel antimicrobial agents. The protocols outlined below are based on established methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives and standard antimicrobial susceptibility testing.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The unique structural scaffold of imidazo[1,2-a]pyridines makes them attractive candidates for the development of new therapeutic agents. This document details the synthesis of a specific derivative, this compound, and provides protocols for its evaluation as a potential antimicrobial agent.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yield
ParameterValue
ReactionThree-component condensation
Reactants2-aminopyridine, Ethyl benzoylpyruvate, Isocyanide
CatalystLewis or Brønsted acid (e.g., Sc(OTf)₃)
SolventMethanol or Ethanol
Reaction TemperatureReflux (65-78 °C)
Reaction Time12-24 hours
Purification MethodColumn Chromatography
Physical AppearanceWhite to off-white solid
Melting Point83-87 °C
Yield Variable (typically moderate to good)
Table 2: Antimicrobial Activity of Structurally Related Imidazo[1,2-a]pyridine Analogs (MIC in µg/mL)

Disclaimer: The following data is for structurally related imidazo[1,2-a]pyridine derivatives and is intended to be representative of the potential antimicrobial activity of this class of compounds. Specific MIC values for this compound need to be determined experimentally.

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Imidazo[1,2-a]pyridine-3-carboxamides2.6 - 27.8----[2]
Azo-linked imidazo[1,2-a]pyridines500 - 1000-500 - 700--[3]
5-n-Octylaminoimidazo[1,2-a]pyrimidineSignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity[1]
Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides----Active[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a well-established method for the synthesis of imidazo[1,2-a]pyridines.[5][6]

Materials:

  • 2-Aminopyridine

  • Ethyl benzoylpyruvate

  • Ethyl isocyanoacetate (or other isocyanide)

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add ethyl benzoylpyruvate (1.0 mmol) and ethyl isocyanoacetate (1.0 mmol).

  • Add a catalytic amount of Scandium (III) triflate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Protocol 2: Characterization of this compound

The synthesized compound should be characterized to confirm its identity and purity using standard spectroscopic methods.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected signals for the imidazo[1,2-a]pyridine core and the phenyl and ethyl carboxylate substituents should be observed.[2][7]

  • FTIR Spectroscopy: Obtain the FTIR spectrum of the solid compound. Characteristic absorption bands for the C=O of the ester, C=N, and C-H bonds of the aromatic rings are expected.[2]

  • Mass Spectrometry: Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the expected molecular formula (C₁₆H₁₄N₂O₂).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of clinically relevant microorganisms.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Stock Solution: Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution in the appropriate growth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (microbe with standard antibiotic), a negative control (microbe with no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Three-Component_Reaction Three-Component_Reaction 2-Aminopyridine->Three-Component_Reaction Ethyl_benzoylpyruvate Ethyl_benzoylpyruvate Ethyl_benzoylpyruvate->Three-Component_Reaction Isocyanide Isocyanide Isocyanide->Three-Component_Reaction Solvent_Removal Solvent_Removal Three-Component_Reaction->Solvent_Removal Column_Chromatography Column_Chromatography Solvent_Removal->Column_Chromatography Target_Compound This compound Column_Chromatography->Target_Compound

Caption: Workflow for the synthesis of the target compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate_Plates Incubate at 35-37°C Inoculation->Incubate_Plates MIC_Determination Determine MIC (Visual/OD Reading) Incubate_Plates->MIC_Determination

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a one-pot, three-component reaction known as the Groebke-Blackburn-Bienaymé (GBB) reaction. This reaction involves the condensation of a 2-aminopyridine, an aldehyde (benzaldehyde), and an isocyanide (ethyl isocyanoacetate) in the presence of a catalyst.[1][2][3][4][5]

Q2: What are the key advantages of using the Groebke-Blackburn-Bienaymé reaction?

A2: The GBB reaction offers several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. It often results in good to excellent yields and avoids the need for harsh reaction conditions or the pre-functionalization of starting materials.[2][3]

Q3: Are there any alternative synthetic methods available?

A3: Yes, other methods exist, such as the condensation of 2-aminopyridines with α-halocarbonyl compounds. However, these methods can be limited by the availability and lachrymatory nature of the α-halocarbonyl reagents.[6][7] Multicomponent reactions involving alkynes or nitroolefins have also been reported for the synthesis of the imidazo[1,2-a]pyridine core.[8][9]

Q4: How can I purify the final product?

A4: The product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may have degraded.• Use a fresh batch of catalyst. • Consider using alternative catalysts such as Sc(OTf)₃, Yb(OTf)₃, or iodine.[4][11] • Ensure anhydrous conditions if the catalyst is moisture-sensitive.
2. Poor Quality Reagents: Impurities in the 2-aminopyridine, benzaldehyde, or ethyl isocyanoacetate can inhibit the reaction.• Use freshly distilled benzaldehyde to remove any benzoic acid. • Check the purity of the 2-aminopyridine and ethyl isocyanoacetate by NMR or GC-MS and purify if necessary.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.• Methanol or ethanol are commonly used and can act as co-catalysts.[12][13] • For less reactive substrates, consider a higher boiling point solvent like toluene, but be aware that non-polar solvents may not be effective.[12]
4. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.• Gently heat the reaction mixture. An optimal temperature is often between 60-80°C.[8][14]
Formation of Side Products 1. Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be formed as byproducts.[4]• Optimize the catalyst and solvent system. Lewis acids like Sc(OTf)₃ are often effective in promoting the desired cyclization.[4]
2. Unreacted Intermediates: Incomplete reaction can lead to the presence of unreacted starting materials or the initial imine intermediate.• Increase the reaction time or temperature. • Monitor the reaction progress by TLC or LC-MS to ensure completion.
Difficulty in Product Purification 1. Oily Product: The crude product may be an oil, making recrystallization difficult.• Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. • If recrystallization fails, purify by column chromatography on silica gel.
2. Co-eluting Impurities: Impurities may have similar polarity to the desired product, leading to difficult separation by column chromatography.• Try a different eluent system with varying polarity. • Consider using a different stationary phase for chromatography if silica gel is ineffective.

Data Presentation

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuCl₂ (10)Toluene804<10[15]
2PdCl₂ (10)Toluene80480[15]
3CuBr (10)DMF801290[8]
4DBU (20)aq. EthanolRoom Temp294[6]
5Iodine (20)EthanolRoom Temp192[11]
6Sc(OTf)₃ (20)Methanol100 (MW)1-[4]
7TFA (20)Ethanol602up to 87[4]

Note: Yields are for various imidazo[1,2-a]pyridine derivatives and may not be directly representative of this compound but indicate general trends in reactivity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Groebke-Blackburn-Bienaymé Reaction

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • Ethyl isocyanoacetate

  • Scandium (III) triflate (Sc(OTf)₃)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).

  • Add scandium (III) triflate (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl isocyanoacetate (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford the pure this compound.

Mandatory Visualizations

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Ethyl Isocyanoacetate Ethyl Isocyanoacetate Nitrile Ylide Nitrile Ylide Imine->Nitrile Ylide + Ethyl Isocyanoacetate Cycloadduct Cycloadduct Nitrile Ylide->Cycloadduct [1,5]-Dipolar Cyclization Product This compound Cycloadduct->Product Aromatization

Caption: Reaction mechanism of the Groebke-Blackburn-Bienaymé synthesis.

workflow A 1. Mix 2-Aminopyridine, Benzaldehyde & Catalyst in Methanol B 2. Add Ethyl Isocyanoacetate A->B C 3. Reflux and Monitor Reaction (TLC) B->C D 4. Work-up: - Solvent Removal - Extraction - Drying C->D E 5. Purification: - Column Chromatography or - Recrystallization D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_tree start Low Yield or No Reaction check_reagents Are reagents pure and catalyst active? start->check_reagents check_conditions Are reaction conditions (solvent, temp.) optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents and catalyst check_reagents->purify_reagents No optimize_conditions Optimize solvent and increase temperature check_conditions->optimize_conditions No success Successful Synthesis check_conditions->success Yes purify_reagents->start Re-run optimize_conditions->start Re-run

Caption: A decision tree for troubleshooting low-yield reactions.

References

Optimizing reaction conditions for 2-arylimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-arylimidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-arylimidazo[1,2-a]pyridines, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low yields are a common issue and can stem from several factors. Consider the following troubleshooting steps:

    • Catalyst Choice and Loading: The choice of catalyst is crucial. For copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] If you are using other copper salts like Cu(OAc)₂ or CuI, ensure they are of high purity.[2][3] For iron-catalyzed reactions, FeCl₃ has been identified as a superior catalyst compared to others like AlCl₃ or ZnCl₂.[4] Ensure the optimal catalyst loading is used; typically, this ranges from 5 to 20 mol%.[5][6]

    • Solvent Selection: The reaction solvent significantly impacts the yield. For many syntheses of imidazo[1,2-a]pyridines, polar aprotic solvents like DMF or DMSO are effective.[1] In some cases, greener options like water or solvent-free conditions can also provide good yields.[6][7][8] It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.

    • Reaction Temperature: The reaction temperature needs to be optimized. While some methods work at room temperature, many require heating, often in the range of 80-120°C.[1][2] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[4][9]

    • Atmosphere: For oxidative coupling reactions, the presence of an oxidant is necessary. Air can be used as a cost-effective and environmentally friendly oxidant.[1] Ensure your reaction setup allows for sufficient exposure to air if required by the protocol.

    • Substrate Reactivity: The electronic properties of your starting materials can affect the reaction outcome. Electron-donating groups on the acetophenone or 2-aminopyridine can sometimes lead to higher yields, while electron-withdrawing groups may require harsher conditions or longer reaction times.[1][6]

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant side product formation in my reaction, making purification difficult. What are common side reactions and how can I minimize them?

  • Answer: Side product formation can be a significant challenge. Here are some common issues and potential solutions:

    • Homocoupling of Starting Materials: In some cross-coupling reactions, homocoupling of the starting materials can occur. Optimizing the catalyst system and reaction conditions, such as temperature and reaction time, can help to minimize this.

    • Over-bromination: In methods utilizing brominating agents like CBr₄, there is a risk of multiple brominations on the imidazo[1,2-a]pyridine ring.[7][8] Careful control of the stoichiometry of the brominating agent is essential.

    • Incomplete Cyclization: The formation of intermediates that have not fully cyclized can be another source of impurities. Ensuring the reaction goes to completion by monitoring it via TLC or LC-MS and adjusting the reaction time accordingly can help. Increasing the reaction temperature might also promote the final cyclization step.

    • Alternative Reaction Pathways: Depending on the substrates and conditions, alternative reaction pathways can lead to undesired isomers or other heterocyclic systems. A thorough understanding of the reaction mechanism can help in designing experiments to favor the desired pathway. For instance, in the Groebke-Blackburn-Bienaymé reaction, the choice of Lewis or Brønsted acid catalyst can influence the outcome.[10]

Issue 3: Purification Challenges

  • Question: I am having difficulty purifying my 2-arylimidazo[1,2-a]pyridine product. What are some effective purification strategies?

  • Answer: Purification of nitrogen-containing heterocyclic compounds can sometimes be challenging due to their basicity and potential for coordination with silica gel.

    • Column Chromatography: This is the most common purification method.

      • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

      • Additives: To reduce tailing on silica gel columns, it is often helpful to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

      • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reverse-phase chromatography.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

    • Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for the synthesis of 2-arylimidazo[1,2-a]pyridines?

    • A1: The most common precursors are 2-aminopyridines and a carbonyl compound, typically an α-haloketone (e.g., phenacyl bromide), an acetophenone, or an aldehyde.[2][11] Other methods utilize nitroolefins or terminal alkynes as reaction partners for the 2-aminopyridine.[1][2]

  • Q2: What is the role of the catalyst in the synthesis?

    • A2: The catalyst's role depends on the specific reaction. In many cases, it facilitates the key bond-forming steps. For example, in copper-catalyzed reactions, the copper species can act as a Lewis acid and facilitate both C-N and C-C bond formation through an oxidative coupling mechanism.[1][3] In the Groebke-Blackburn-Bienaymé reaction, a Lewis or Brønsted acid catalyst is used to activate the aldehyde and facilitate the multicomponent condensation.[10][12]

  • Q3: Can I use microwave irradiation to speed up the reaction?

    • A3: Yes, microwave-assisted synthesis has been successfully employed for the preparation of 2-arylimidazo[1,2-a]pyridines and their derivatives.[4][9] This technique can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.[4]

  • Q4: Are there any "green" or environmentally friendly methods for this synthesis?

    • A4: Yes, several more environmentally benign methods have been developed. These include using water as a solvent, employing air as the oxidant, and conducting reactions under solvent-free conditions.[1][6][7][8] The use of reusable catalysts, such as copper silicate, also contributes to a greener synthetic protocol.[11]

  • Q5: How can I confirm the structure of my synthesized 2-arylimidazo[1,2-a]pyridine?

    • A5: The structure of the final products is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuBr (10)DMF801290
2CuCl (10)DMF801275
3CuI (10)DMF801282
4Cu(OAc)₂ (10)DMF801265
5CuBr (10)DMSO801285
6CuBr (10)Toluene801240
7CuBr (10)DMF602455
8CuBr (10)DMF100888

Table 2: Substrate Scope for an Iodine-Catalyzed Synthesis in Water [6]

Entry2-AminopyridineAcetophenoneYield (%)
12-aminopyridineAcetophenone92
22-amino-4-methylpyridineAcetophenone90
32-aminopyridine4'-Methylacetophenone95
42-aminopyridine4'-Methoxyacetophenone96
52-aminopyridine4'-Chloroacetophenone88
62-aminopyridine4'-Bromoacetophenone85
72-aminopyridine4'-Nitroacetophenone75

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines [1]

  • To a reaction tube, add 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (2.0 mL) as the solvent.

  • Stir the reaction mixture at 80°C under an air atmosphere for the time indicated by TLC monitoring (typically 12 hours).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-arylimidazo[1,2-a]pyridine.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [13]

  • In a microwave-safe vial, combine the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), and isocyanide (0.6 mmol).

  • Add a solution of Yb(OTf)₃ (0.04 mmol, 8 mol%) in a 3:1 mixture of DCM/MeOH (4 mL).

  • Seal the vial and heat the reaction mixture under microwave irradiation at 100°C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-amino-2-arylimidazo[1,2-a]pyridine product.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst: - Correct type? - Optimal loading? - Purity? start->catalyst solvent Evaluate Solvent: - Appropriate polarity? - Screen alternatives (DMF, DMSO, H2O)? start->solvent temp Optimize Temperature: - Too low/high? - Consider microwave heating? start->temp atmosphere Verify Atmosphere: - Is an oxidant (e.g., air) required? start->atmosphere substrates Assess Substrates: - Purity of starting materials? - Electronic effects? start->substrates solution Yield Improved catalyst->solution Adjust catalyst solvent->solution Change solvent temp->solution Modify temperature atmosphere->solution Ensure proper atmosphere substrates->solution Purify starting materials

Caption: Troubleshooting workflow for low product yield.

Reaction_Optimization_Cycle setup Initial Reaction Setup run Run Experiment setup->run analyze Analyze Results (TLC, LC-MS, Yield) run->analyze identify Identify Key Parameter (Catalyst, Solvent, Temp.) analyze->identify modify Modify Parameter identify->modify Not Optimized optimized Optimized Conditions Achieved identify->optimized Optimized modify->run

Caption: A logical cycle for reaction condition optimization.

References

Technical Support Center: Purification of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for the purification of this compound are column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from a mixture of impurities, while recrystallization is useful for achieving high purity of an already partially purified product.

Q2: What are the common impurities I might encounter?

A2: Common impurities can include unreacted starting materials such as 2-aminopyridine and ethyl 2-chloro-3-oxo-3-phenylpropanoate (or similar precursors), as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving the coupling of 2-aminopyridine with α-halocarbonyl compounds, residual starting materials and products of side reactions are common contaminants.[2]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can visualize the separation of your target compound from impurities. A common solvent system for TLC of imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate with a standard hexane/ethyl acetate system.

  • Possible Cause: The solvent system is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of the eluent. You can do this by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For very polar impurities, a small amount of methanol can be added to the eluent system.[3]

Issue 2: My compound is running with the solvent front on the TLC plate.

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). Aim for an Rf value of approximately 0.3 for your target compound on the TLC plate to ensure good separation on the column.[4]

Issue 3: I am seeing streaks on my TLC plate and poor separation in the column.

  • Possible Cause 1: The compound may be degrading on the silica gel, which can be acidic.

  • Solution 1: Consider using a less acidic stationary phase like neutral alumina. A published method for a similar compound utilized a neutral alumina gel column with dichloromethane as the eluent.[5]

  • Possible Cause 2: The sample may be overloaded on the column.

  • Solution 2: Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:30 to 1:100 weight ratio of crude material to silica gel.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, and the compound is precipitating out of solution too quickly as a liquid.

  • Solution 1: Add a small amount of the hot solvent back to the mixture to redissolve the oil. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal formation.

  • Possible Cause 2: The chosen solvent is not ideal for recrystallization of your compound.

  • Solution 2: Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

Issue 2: No crystals are forming even after the solution has cooled to room temperature.

  • Possible Cause: The solution is not saturated enough, or crystallization is slow to initiate.

  • Solution:

    • Try cooling the solution in an ice bath to further decrease the solubility of your compound.

    • Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

    • If the volume of solvent is too large, you can carefully evaporate some of the solvent to increase the concentration of your compound.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline based on methods used for similar imidazo[1,2-a]pyridine derivatives and should be optimized for your specific crude product.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mixture of petroleum ether and ethyl acetate (e.g., starting with a 4:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol

This is a general protocol and the choice of solvent should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[7] A suitable solvent will dissolve the compound when hot but not when cold. For a related compound, 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, methanol was used for recrystallization.[8]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data

The following table summarizes typical purification outcomes for imidazo[1,2-a]pyridine derivatives based on literature data. The exact yield and purity for this compound may vary depending on the crude sample's purity and the specific conditions used.

Purification MethodStationary/Solvent SystemTypical Yield RangeTypical PurityReference
Column ChromatographySilica Gel / Hexane:Ethyl Acetate (2:1)70%>95%[9]
Column ChromatographyNeutral Alumina / DichloromethaneNot specifiedHigh[5]
RecrystallizationMethanol55%High[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis start->tlc Evaluate Purity column Column Chromatography tlc->column High Impurity Content recrystal Recrystallization tlc->recrystal Low Impurity Content pure_product Pure Product column->pure_product recrystal->pure_product analysis Purity & Yield Analysis pure_product->analysis

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue Encountered q_polarity Compound Mobility Issue? start->q_polarity q_streaking Streaking/Poor Separation? start->q_streaking q_oiling Compound Oiling Out? start->q_oiling q_no_xtal No Crystals Formed? start->q_no_xtal a_high_polar Decrease Eluent Polarity q_polarity->a_high_polar Too High a_low_polar Increase Eluent Polarity q_polarity->a_low_polar Too Low a_alumina Use Neutral Alumina q_streaking->a_alumina Yes a_load Reduce Sample Load q_streaking->a_load Yes a_cool_slow Slower Cooling / Seeding q_oiling->a_cool_slow Yes a_new_solvent Change Solvent System q_oiling->a_new_solvent Yes a_ice_bath Cool in Ice Bath / Scratch Flask q_no_xtal->a_ice_bath Yes a_concentrate Concentrate Solution q_no_xtal->a_concentrate Yes

Caption: Troubleshooting decision tree for purification issues.

References

Improving the yield of the Groebke-Blackburn-Bienaymé reaction

Author: BenchChem Technical Support Team. Date: December 2025

Groebke-Blackburn-Bienaymé Reaction: Technical Support Center

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and professionals in drug development to navigate and optimize this powerful three-component reaction for the synthesis of N-fused 3-aminoimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction (3CR) that synthesizes substituted imidazo[1,2-a]heterocycles, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines.[1][2][3] It involves the condensation of an aldehyde, an isocyanide, and a cyclic amidine (e.g., 2-aminopyridine).[1] This reaction is highly valued in medicinal chemistry for its ability to rapidly generate complex, drug-like scaffolds from simple starting materials.[3][4]

Q2: What is the general mechanism of the GBB reaction?

A2: The most widely accepted mechanism involves three key steps:[1]

  • Imine Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and the amidine to form an imine intermediate.

  • Nitrilium Ion Formation: The isocyanide then attacks the imine, forming a nitrilium intermediate.

  • Cyclization: An intramolecular cyclization occurs, followed by tautomerization/aromatization to yield the final fused imidazole product.[1]

Q3: What are the typical catalysts used for the GBB reaction?

A3: A wide range of Brønsted and Lewis acids can catalyze the GBB reaction. Common catalysts include Sc(OTf)₃, p-toluenesulfonic acid (p-TsOH), perchloric acid, acetic acid (AcOH), InCl₃, and Yb(OTf)₃.[5][6][7] The choice of catalyst can significantly impact reaction yield and may need to be optimized for specific substrates.[5][6]

Q4: Can the GBB reaction be performed under solvent-free conditions?

A4: Yes, the GBB reaction can be performed under solvent-free conditions, often in conjunction with microwave irradiation to accelerate the reaction.[4] This aligns with green chemistry principles by reducing solvent waste.

Troubleshooting Guide

This guide addresses common issues encountered during the GBB reaction. A logical workflow for troubleshooting is presented below.

GBB_Troubleshooting cluster_start cluster_steps cluster_solutions cluster_end start Start: Low Yield or No Product check_catalyst 1. Verify Catalyst - Correct type? - Active/Anhydrous? - Correct loading? start->check_catalyst check_reagents 2. Check Reagents - Purity of aldehyde, amidine, isocyanide? - Stoichiometry correct? check_catalyst->check_reagents solution_catalyst Optimize Catalyst - Screen Brønsted/Lewis acids (e.g., p-TsOH, InCl₃, AcOH) - Increase catalyst loading check_catalyst->solution_catalyst check_solvent 3. Evaluate Solvent - Anhydrous? - Appropriate polarity? check_reagents->check_solvent solution_reagents Optimize Reagents - Purify starting materials - Increase concentration - Use excess aldehyde/isocyanide check_reagents->solution_reagents check_conditions 4. Review Conditions - Temperature too high/low? - Reaction time sufficient? check_solvent->check_conditions solution_solvent Optimize Solvent - Use anhydrous solvent (e.g., MeOH, EtOH) - Consider co-solvents (e.g., DMSO) check_solvent->solution_solvent solution_conditions Optimize Conditions - Adjust temperature - Increase reaction time - Monitor via TLC/LC-MS check_conditions->solution_conditions end Improved Yield check_conditions->end

Caption: Troubleshooting workflow for low GBB reaction yield.

Problem 1: Low or No Product Yield

  • Possible Cause: Ineffective Catalyst

    • Solution: The choice of catalyst is critical. While Sc(OTf)₃ is common, other catalysts may be more effective for your specific substrates.[6] For example, using 10 mol% of p-toluenesulfonic acid (p-TsOH) in methanol can lead to excellent conversion (94%).[1] In some cases, particularly for DNA-encoded libraries, a weaker Brønsted acid like acetic acid (AcOH) is optimal to prevent degradation of sensitive substrates.[5] If you suspect catalyst deactivation, ensure it is fresh and handled under anhydrous conditions if required. Increasing the catalyst loading can also improve yields.[5]

  • Possible Cause: Impure or Inappropriate Reagents

    • Solution: Verify the purity of your aldehyde, amidine, and especially the isocyanide, which can be prone to polymerization or hydrolysis. Purification of starting materials may be necessary. The electronic properties of the substrates matter; electron-poor aldehydes sometimes yield better results.[2] Also, consider the stoichiometry. Increasing the concentration and using an excess of the aldehyde and isocyanide components can significantly drive the reaction forward, with yields jumping to 94% when using 500 equivalents in one study.[5]

  • Possible Cause: Incorrect Solvent

    • Solution: Alcohols like methanol (MeOH) and ethanol (EtOH) are frequently used and often give the best results.[1][6] Methanol, in particular, has been shown to act not just as a solvent but also as a co-catalyst that accelerates key steps.[1] In some systems, especially those involving aqueous media for DNA-encoded libraries, using a co-solvent like dimethyl sulfoxide (DMSO) can be most effective.[5] Ensure solvents are anhydrous, as water can interfere with the initial imine formation.

Problem 2: Formation of Side Products

  • Possible Cause: High Reaction Temperature

    • Solution: While heating can increase the reaction rate, excessive temperatures may lead to decomposition, especially of sensitive substrates or the final product. For instance, in on-DNA reactions, raising the temperature from 25°C to 40°C caused a drop in yield from 78% to 63% due to byproduct formation.[5] It is crucial to find the optimal temperature that balances reaction rate and stability. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of impurities over time.

  • Possible Cause: Unstable Intermediates or Reactants

    • Solution: The imine intermediate can be unstable. In some protocols, the use of a dehydrating agent like trimethyl orthoformate can improve yields by favoring imine formation.[2] If a specific reactant is causing issues, such as a boronic acid leading to dehalogenation byproducts, adjusting catalyst loading may be necessary to favor the desired pathway.[5]

Problem 3: Reaction Stalls Before Completion

  • Possible Cause: Insufficient Reaction Time

    • Solution: Some GBB reactions require extended periods to reach completion. Monitor the reaction's progress. Increasing the reaction time from 12 to 24 hours has been shown to slightly increase conversion by consuming more of the starting material.[5]

  • Possible Cause: Reversible Reactions or Catalyst Deactivation

    • Solution: If the reaction stalls, it may indicate that an equilibrium has been reached or the catalyst has lost activity. Adding more catalyst or reagents may help push the reaction to completion.[8] As mentioned, ensuring anhydrous conditions can prevent catalyst deactivation by water.

Quantitative Data on Reaction Optimization

The tables below summarize the impact of different catalysts and solvents on the GBB reaction yield, based on reported experimental data.

Table 1: Effect of Catalyst on GBB Reaction Yield (Reaction: Benzaldehyde, 2-Aminopyridine, Cyclohexyl Isocyanide in Methanol)

Catalyst (10 mol%)Conversion (%)Isolated Yield (%)
p-Toluenesulfonic Acid (PTSA)9492
Acetic Acid76-
(±)-Camphorsulfonic acid77-
4-Phenolsulfonic acid77-
Data sourced from a study optimizing the GBB reaction, which found PTSA to be highly efficient.[1]

Table 2: Effect of Solvent on GBB Reaction Yield (Reaction: Catalyzed by 10 mol% PTSA)

SolventConversion (%)
Methanol (MeOH)94
Ethanol (EtOH)88
Isopropanol (i-PrOH)75
Dichloromethane (DCM)15
Toluene0
Data highlights the critical role of protic solvents, especially methanol, in promoting the reaction.[1]

Table 3: Optimization for On-DNA GBB Reaction (Reaction: DNA-linked starting material, Benzaldehyde, t-butyl isocyanide)

Catalyst (equiv)Co-SolventAldehyde/Isocyanide (equiv)Temp (°C)Time (h)Conversion (%)
AcOH (30)DMA200251278
AcOH (30)DMA20040 1263
AcOH (30)DMA2002524 ~80+
AcOH (30)DMSO 2002512>78
AcOH (30)DMSO500 252494
Data from a study optimizing the GBB reaction for DNA-Encoded Library (DEL) technology, showing the importance of reactant concentration and co-solvent choice.[5]

Experimental Protocols

Protocol 1: General Procedure using p-TsOH Catalyst

This protocol is a general method for synthesizing imidazo[1,2-a]pyridines.

GBB_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add aldehyde (1 equiv), amidine (1 equiv), and solvent (e.g., MeOH). prep_catalyst 2. Add p-TsOH·H₂O (10 mol%). prep_reagents->prep_catalyst add_iso 3. Add isocyanide (1 equiv) dropwise. prep_catalyst->add_iso stir 4. Stir at room temperature for 6-18 hours. add_iso->stir monitor 5. Monitor reaction progress by TLC or LC-MS. stir->monitor workup 6. Remove solvent in vacuo. monitor->workup purify 7. Purify crude product by flash column chromatography. workup->purify

Caption: General experimental workflow for the GBB reaction.

Methodology:

  • To a round-bottom flask, add the aldehyde (1.0 equiv), the 2-amino-heterocycle (1.0 equiv), and anhydrous methanol (0.5 M).

  • Stir the mixture at room temperature and add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.10 equiv).

  • Add the isocyanide (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 6-18 hours.[1]

  • Monitor the reaction's completion using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Optimized Procedure for DNA-Encoded Library Synthesis

This protocol is adapted for sensitive DNA-conjugated substrates.

Methodology:

  • Prepare stock solutions: DNA-conjugated starting material (e.g., 1 mM in H₂O), aldehyde (e.g., 2 M in DMSO), isocyanide (e.g., 2 M in DMSO), and acetic acid (e.g., 200 mM in H₂O).[5]

  • In a microcentrifuge tube, combine the aqueous DNA-conjugate solution and the acetic acid catalyst solution.

  • Add the aldehyde and isocyanide stock solutions to the tube. The final optimized conditions often involve using a large excess (e.g., 500 equivalents) of the aldehyde and isocyanide relative to the DNA-conjugate.[5]

  • Ensure the final co-solvent ratio (e.g., H₂O/DMSO) is optimal for solubility and reactivity.

  • Incubate the reaction at 25°C for 24 hours.[5]

  • Analyze the conversion to the desired DNA-tagged product by LC-MS. Purification is typically achieved through methods compatible with DNA, such as precipitation or size-exclusion chromatography.

References

Stability issues of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or visible light may induce photolytic degradation. Imidazo[1,2-a]pyridines are known to have photophysical properties, which could contribute to their light sensitivity.[1]

  • Oxidizing agents: The presence of oxidizing agents can lead to degradation.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q2: My solution of this compound is showing a color change. What could be the cause?

A2: A color change in a solution of this compound is often an indicator of degradation. This could be due to the formation of colored degradation products resulting from hydrolysis, oxidation, or photolysis. It is recommended to perform analytical tests, such as HPLC or LC-MS, to identify any new peaks corresponding to degradation products.

Q3: I am observing a decrease in the concentration of my stock solution over time. How can I minimize this?

A3: To minimize the degradation of your stock solution, consider the following:

  • Storage Conditions: Store the solution at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent Selection: Use aprotic, anhydrous solvents if the compound is found to be susceptible to hydrolysis.

  • Inert Atmosphere: For long-term storage, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • pH Control: If the degradation is pH-dependent, buffer the solution to a pH where the compound exhibits maximum stability.

Q4: Are there any known degradation pathways for the imidazo[1,2-a]pyridine scaffold?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, imidazo[1,2-a]pyridine derivatives can undergo various reactions. Forced degradation studies are a common approach to understanding the degradation pathways of active pharmaceutical ingredients (APIs).[2][3] These studies typically involve subjecting the compound to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.[3] For imidazo[1,2-a]pyridines, potential degradation could involve cleavage of the ester group via hydrolysis or modifications to the heterocyclic ring system under oxidative or photolytic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound.Conduct a forced degradation study to identify potential degradation products.[2][3] Analyze the samples under different stress conditions (acidic, basic, oxidative, thermal, photolytic) to pinpoint the cause.
Low assay value or loss of potency Instability of the compound in the chosen formulation or solvent.Re-evaluate the formulation. Consider using stabilizing excipients, adjusting the pH, or changing the solvent system. Advanced formulation strategies like complexation with cyclodextrins may also be explored.[4]
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent. If solubility is an issue, consider alternative solvents or formulation techniques such as salt formation.[4] If degradation is suspected, analyze the precipitate to identify its composition.
Inconsistent results between experiments Variable stability of the compound under slightly different experimental conditions.Standardize all experimental parameters, including solution preparation, storage, and handling. Prepare fresh solutions for each experiment to minimize the impact of degradation over time.

Quantitative Data Summary

Currently, specific quantitative data on the degradation kinetics of this compound under various conditions is not available in the provided search results. To obtain this data, a formal stability study would need to be conducted. Below is an illustrative table of how such data could be presented.

Table 1: Illustrative Stability Data for this compound in Solution

Condition Solvent Time (hours) % Degradation Major Degradation Products
0.1 N HCl at 60 °C Methanol/Water (1:1)24Data Not AvailableData Not Available
0.1 N NaOH at 60 °C Methanol/Water (1:1)24Data Not AvailableData Not Available
3% H₂O₂ at RT Methanol24Data Not AvailableData Not Available
Thermal (80 °C) Acetonitrile48Data Not AvailableData Not Available
Photolytic (UV light) Methanol24Data Not AvailableData Not Available

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

  • Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques like LC-MS and NMR.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/NMR Characterization HPLC->LCMS Identify Degradants

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting_Logic Start Stability Issue Observed Degradation Is degradation confirmed by analytical data? Start->Degradation Cause Identify Cause Degradation->Cause Yes End Stable Solution Degradation->End No (Other Issue) Hydrolysis Hydrolysis (pH sensitive) Cause->Hydrolysis Oxidation Oxidation Cause->Oxidation Photolysis Photolysis Cause->Photolysis Buffer Buffer Solution Hydrolysis->Buffer Inert Inert Atmosphere Oxidation->Inert Light Protect from Light Photolysis->Light Optimize Optimize Storage & Formulation Optimize->End Buffer->Optimize Inert->Optimize Light->Optimize

Caption: Logic diagram for troubleshooting stability issues.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, focusing on two primary synthetic routes: the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ortoleva-King reaction.

Groebke-Blackburn-Bienaymé (GBB) Reaction Troubleshooting

The Groebke-Blackburn-Bienaymé reaction is a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines.

dot

Groebke-Blackburn-Bienaymé Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Outcome 2-Aminoazine 2-Aminoazine Imine Formation Imine Formation 2-Aminoazine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Isocyanide Isocyanide Nucleophilic Attack Nucleophilic Attack Isocyanide->Nucleophilic Attack Imine Formation->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Desired Product Desired Product Cyclization->Desired Product Side Products Side Products Cyclization->Side Products

Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.

FAQs & Troubleshooting

Question/Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield. 1. Inefficient imine formation. 2. Inactive catalyst. 3. Unsuitable solvent. 4. Steric hindrance from bulky substituents.1. Use a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) or a Brønsted acid (e.g., p-TsOH) to catalyze imine formation. The use of dehydrating agents like trimethyl orthoformate can also improve yields.[1] 2. Ensure the catalyst is fresh and anhydrous. 3. Methanol or ethanol are often effective solvents as they can act as co-catalysts.[2] 4. Consider less bulky starting materials if possible.
Formation of a dechlorinated byproduct (when using chlorinated starting materials). Undesired reduction of the chlorine substituent. This can be more prominent with certain catalysts and substrates.Optimize the catalyst system. For instance, in a Suzuki-Miyaura coupling followed by a GBB reaction, increasing the catalyst loading (e.g., from 2 to 10 equivalents of sSPhos-Pd-G2) has been shown to suppress dechlorination and improve the yield of the desired chlorinated product.[3]
Reaction is slow or does not go to completion. 1. Insufficient activation of the imine intermediate. 2. Low reaction temperature.1. Increase the concentration of the acid catalyst. Acetic acid is commonly used.[3] 2. While many GBB reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate.[3]
Difficulty in purification. The GBB reaction is known for its high atom economy, but unreacted starting materials or side products can complicate purification.Employ column chromatography on silica gel for purification. A gradient of hexanes and ethyl acetate is typically effective for separating the desired product from impurities.[4]

Quantitative Data: Effect of Catalyst on GBB Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)
NoneToluene2560
NoneCH₂Cl₂2560
NoneMethanol25670
p-TsOH·H₂O (10)Toluene2560
p-TsOH·H₂O (10)CH₂Cl₂25615
p-TsOH·H₂O (10)Methanol25698

Data adapted from a study on the GBB reaction, highlighting the significant role of both catalyst and solvent in achieving high conversion.[2]

Ortoleva-King Reaction Troubleshooting

The Ortoleva-King reaction typically involves the reaction of a 2-aminopyridine with an α-haloketone or the in-situ generation of a reactive intermediate from a ketone and a halogen source (like iodine) to form 2-substituted imidazo[1,2-a]pyridines.

dot

Ortoleva-King Reaction Logical Flow Start Start Ketone + Halogen Ketone + Halogen Source Start->Ketone + Halogen alpha-Haloketone α-Haloketone Formation Ketone + Halogen->alpha-Haloketone Ketimine Pathway Concurrent Ketimine Intermediate Pathway Ketone + Halogen->Ketimine Pathway N-Alkylation N-Alkylation alpha-Haloketone->N-Alkylation 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->N-Alkylation 2-Aminopyridine->Ketimine Pathway Intramolecular Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular Cyclization Desired Product Desired Product Intramolecular Cyclization->Desired Product Side Products Side Products Intramolecular Cyclization->Side Products Ketimine Pathway->Side Products

Caption: Logical relationships in the Ortoleva-King reaction.

FAQs & Troubleshooting

Question/Issue Potential Cause(s) Recommended Solution(s)
Low product yield (40-60%). 1. Incomplete reaction. 2. Formation of side products through competing reaction pathways.[1]1. Optimize reaction time and temperature. A typical two-step procedure involves heating at 110 °C for 4 hours, followed by treatment with aqueous NaOH at 100 °C for 1 hour.[5][6] 2. The choice of acid catalyst can influence the reaction outcome. Carefully select the catalyst to favor the Ortoleva-King pathway over the concurrent ketimine pathway.[1]
Formation of multiple products. The reaction can proceed through both an Ortoleva-King intermediate and a ketimine intermediate, leading to different substitution patterns on the final product.[1]The distribution of products is dependent on the catalyst, as well as the substituents on the acetophenone and the 2-aminopyridine.[1] A systematic screening of catalysts may be necessary to improve the selectivity for the desired isomer.
Reaction requires harsh conditions. Traditional methods often require high temperatures and stoichiometric amounts of reagents.Consider using a catalytic system, such as Ni-I₂ or Fe-I₂, which can promote the reaction under milder conditions and often lead to moderate to good yields.[7]
Purification is challenging. The presence of isomeric byproducts and unreacted starting materials can make purification difficult.Purification is typically achieved by column chromatography on silica gel. Recrystallization from a suitable solvent, such as methanol, can also be employed to obtain the pure product.

Quantitative Data: Influence of Substituents on Yield in an Ortoleva-King Type Reaction

2-Aminopyridine SubstituentAryl Methyl Ketone SubstituentYield (%)
HH78
H4-Me82
H4-OMe85
H4-Cl75
5-BrH72
5-Cl4-OMe80

This table illustrates the effect of electron-donating and electron-withdrawing groups on the yield of 2-arylimidazo[1,2-a]pyridines synthesized via an iron/iodine-catalyzed Ortoleva-King type protocol. Generally, electron-donating groups on the aryl methyl ketone lead to higher yields.[7]

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a vial, add the 2-aminoazine (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and the catalyst (e.g., 10-20 mol% NH₄Cl or another suitable acid catalyst).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., under microwave irradiation) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine.[8]

General Procedure for the Ortoleva-King Type Synthesis

This one-pot, two-step procedure is effective for a range of substrates.

  • Step 1: Ortoleva-King Reaction: In a reaction vessel, combine the aryl methyl ketone (1.0 equiv.), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.). Heat the mixture neat (without solvent) at 110 °C for 4 hours.

  • Step 2: Cyclization: After cooling, add aqueous sodium hydroxide (NaOH) to the reaction mixture. Heat at 100 °C for 1 hour to induce cyclization.

  • Workup: Cool the reaction mixture to room temperature, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-arylimidazo[1,2-a]pyridine.[5][6]

This technical support center provides a starting point for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyridines. For more complex issues, consulting the primary literature for specific substrate combinations is recommended.

References

Technical Support Center: Optimization of Catalyst Loading for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of catalyst loading for the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Causes Troubleshooting Steps
Low or no product yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst. Sub-optimal Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal for the chosen catalytic system.- Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere).- Use high-purity, anhydrous solvents and reagents.- Perform a catalyst loading screen to determine the optimal amount.- Review the literature for the specific catalytic system to ensure optimal reaction conditions are being used.
Reaction stalls or is incomplete Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[1][2][3] Insufficient Catalyst: The initial catalyst loading may not be sufficient to drive the reaction to completion. Product Inhibition: The product itself may be inhibiting the catalyst.[2]- Consider a second addition of the catalyst partway through the reaction.- Gradually increase the catalyst loading in subsequent experiments.- Monitor the reaction progress closely and consider stopping the reaction before full conversion if product inhibition is suspected. Analyze the reaction mixture to identify potential inhibitory byproducts.
Inconsistent results between batches Variability in Reagent Quality: Purity of starting materials, solvents, and the catalyst itself can vary between batches. Atmospheric Conditions: Exposure to air or moisture can affect catalyst activity. Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates and yields.- Use reagents from the same batch or ensure consistent purity for all experiments.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Use a reliable temperature control system to maintain a constant reaction temperature.[4]
High catalyst loading does not improve yield Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate may be limited by the diffusion of reactants to the catalyst surface. Catalyst Aggregation: At high concentrations, some catalysts may aggregate, reducing the number of accessible active sites. Side Reactions: High catalyst loading can sometimes promote undesired side reactions.- Ensure vigorous stirring to improve mass transfer.- Screen different solvents to improve catalyst solubility and dispersion.- Analyze the crude reaction mixture for the presence of byproducts and consider lowering the catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for imidazo[1,2-a]pyridine synthesis?

A1: A good starting point for many transition metal-catalyzed syntheses of imidazo[1,2-a]pyridines is typically in the range of 1-5 mol%.[4] For instance, in copper-catalyzed systems, loadings around 5 mol% are often used for initial screening.[5] However, the optimal loading can vary significantly depending on the specific catalyst, substrates, and reaction conditions. Some protocols have been developed that utilize catalyst loadings as low as 1-2 mol%.[4]

Q2: How do I know if I am using too much or too little catalyst?

A2:

  • Too little catalyst: This will typically result in low conversion of starting materials and a low yield of the desired product, even after extended reaction times.

  • Too much catalyst: While it may not always be detrimental, excessively high catalyst loading can lead to several issues. It may not significantly increase the yield, and in some cases, can even lead to the formation of byproducts or product degradation.[4] From an economic and environmental standpoint, using an excessive amount of catalyst is also undesirable.

Q3: What are common catalyst poisons in the synthesis of imidazo[1,2-a]pyridines?

A3: For copper-catalyzed reactions, which are commonly employed for this synthesis, potential catalyst poisons include:

  • Water and Oxygen: Many copper catalysts are sensitive to air and moisture.[4]

  • Sulfur-containing compounds: Thiols and other sulfur-containing impurities in the starting materials or solvents can strongly coordinate to the copper center and deactivate the catalyst.

  • Halides: While halides are often part of the starting materials, excess halide ions in the reaction mixture can sometimes inhibit catalytic activity.

  • Strongly coordinating ligands: Impurities that can act as strong ligands for the copper catalyst can compete with the desired substrates and inhibit the reaction.

For iodine-catalyzed reactions, water can be a deactivating species in some cases, as it can hydrolyze the active iodinating species.[6]

Q4: Can the type of catalyst support affect the optimal loading in heterogeneous catalysis?

A4: Yes, the support can play a crucial role. The interaction between the active metal and the support material can influence the catalyst's activity and stability.[3] For example, in a study on the C-N coupling reaction over supported Cu₂O catalysts, the catalytic activity and resistance to deactivation varied depending on the support (Al₂O₃, TiO₂, ZnO).[3] Therefore, the optimal catalyst loading may differ when using the same active metal on different supports.

Data Presentation

The following tables summarize the effect of catalyst loading on the yield of imidazo[1,2-a]pyridine synthesis from various literature sources.

Table 1: Optimization of Iodine Catalyst Loading

EntryCatalyst Loading (mol%)Time (h)Yield (%)
15392
210392
315392
42.5385
5012No Reaction

Reaction conditions: 2-aminopyridine, aldehyde, and isocyanide in an organic solvent at room temperature.

Table 2: Optimization of Cu/SiO₂ Catalyst Loading

EntryCatalystCatalyst Loading (wt%)Time (h)Yield (%)
1Cu/SiO₂52465
2Cu/SiO₂102478
3Cu/SiO₂152478
4No Catalyst048<5

Reaction conditions: 2-aminopyridine, aldehyde, and alkyne in toluene at reflux.[7]

Experimental Protocols

Detailed Methodology for Catalyst Loading Optimization

This protocol provides a general framework for optimizing the catalyst loading for the synthesis of a target imidazo[1,2-a]pyridine derivative.

  • Materials and Setup:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Use high-purity, anhydrous solvents and reagents.

    • Set up a series of reaction vessels (e.g., reaction tubes or small round-bottom flasks) equipped with magnetic stir bars.

    • Prepare stock solutions of the starting materials (e.g., 2-aminopyridine, aldehyde/ketone, and any other coupling partner) in the chosen reaction solvent.

    • Accurately weigh the catalyst in a glovebox or under a stream of inert gas.

  • Reaction Execution:

    • To each reaction vessel, add the catalyst in varying amounts (e.g., 0.5, 1, 2, 5, and 10 mol%).

    • Add the appropriate volume of the stock solutions of the starting materials to each vessel.

    • Seal the reaction vessels and place them in a pre-heated oil bath or heating block at the desired reaction temperature.

    • Stir the reactions for a predetermined amount of time.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

    • Once the reactions are complete (or after the predetermined time), quench the reactions by cooling them to room temperature and adding a suitable quenching agent if necessary.

    • Perform a standard aqueous work-up to remove the catalyst and any water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis and Data Interpretation:

    • Determine the yield of the desired product for each reaction. This can be done by isolating the product via column chromatography and determining its mass, or by using an internal standard and analyzing the crude reaction mixture by GC or NMR.

    • Plot the product yield as a function of catalyst loading.

    • The optimal catalyst loading is the lowest amount of catalyst that gives the highest yield in a reasonable amount of time.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Reaction & Target Product reagents Select High-Purity Reagents & Solvents start->reagents catalyst_prep Prepare Catalyst Stock or Weigh Catalyst reagents->catalyst_prep setup Set up Parallel Reactions with Varying Catalyst Loading catalyst_prep->setup Add Catalyst reaction Run Reactions under Controlled Conditions (T, t) setup->reaction monitoring Monitor Reaction Progress (TLC, GC/LC-MS) reaction->monitoring workup Quench, Work-up & Isolate Product monitoring->workup Reaction Complete yield_calc Calculate Yield for Each Catalyst Loading workup->yield_calc optimization Plot Yield vs. Catalyst Loading & Determine Optimum yield_calc->optimization end Final Protocol optimization->end Optimized Protocol

Caption: Experimental workflow for catalyst loading optimization.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle aminopyridine 2-Aminopyridine intermediate1 Propargylamine Intermediate aminopyridine->intermediate1 alkyne Terminal Alkyne alkyne->intermediate1 aldehyde Aldehyde aldehyde->intermediate1 cu_catalyst Cu(I) Catalyst cu_catalyst->intermediate1 A³ Coupling intermediate2 Cyclization Intermediate intermediate1->intermediate2 5-exo-dig Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Aromatization product->cu_catalyst Catalyst Regeneration

Caption: Plausible mechanism for copper-catalyzed A³ coupling.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility, limiting its use in biological assays. What are the initial steps I can take to address this?

A1: The first step is to accurately quantify the solubility of your compound to establish a baseline. If the solubility is insufficient for your assay requirements, you can consider minor modifications to your assay conditions. This may include the addition of a small percentage of a solubilizing agent like dimethyl sulfoxide (DMSO) or a surfactant. However, it is crucial to validate that these additives do not interfere with your assay. If these minor adjustments are not sufficient, a more comprehensive solubility enhancement strategy will be necessary.

Q2: What are the most common strategies for improving the solubility of poorly water-soluble imidazo[1,2-a]pyridine derivatives?

A2: Several effective strategies can be employed to enhance the aqueous solubility of imidazo[1,2-a]pyridine derivatives. These can be broadly categorized into chemical modifications and formulation approaches.

  • Chemical Modifications: This involves altering the chemical structure of the molecule to introduce more polar or ionizable groups.

  • Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt with a pharmaceutically acceptable acid is a widely used and effective method to significantly increase aqueous solubility.

  • Co-crystallization: This technique involves co-crystallizing the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved physicochemical properties, including solubility.

  • Formulation Strategies: These approaches focus on the delivery of the compound and include:

    • Complexation with Cyclodextrins: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin can enhance its apparent solubility.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can lead to higher apparent solubility and dissolution rates.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.

Q3: How do I choose the most appropriate solubility enhancement technique for my specific imidazo[1,2-a]pyridine derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired solubility improvement, the intended application (e.g., in vitro assay vs. in vivo studies), and the stage of drug development. A systematic approach, often starting with salt screening for ionizable compounds, is recommended. If salt formation is not feasible or does not provide the desired solubility, other techniques like co-crystallization or formulation-based approaches can be explored.

Troubleshooting Guides

Problem: Low Solubility in Aqueous Buffers for In Vitro Assays
Possible Cause Troubleshooting Step Expected Outcome
Intrinsic low solubility of the free base form.Attempt Salt Formation: If your imidazo[1,2-a]pyridine has a basic center, perform a salt screening with various pharmaceutically acceptable acids (e.g., HCl, HBr, mesylate, tartrate) to identify a salt form with improved aqueous solubility.A salt form with significantly higher aqueous solubility, allowing for the preparation of stock solutions at the desired concentration without precipitation.
The compound is precipitating out of the solution upon dilution from a DMSO stock.Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer that keeps the compound in solution without affecting the biological system.The compound remains in solution at the final assay concentration.
The compound is not ionizable or salt formation did not yield a sufficiently soluble form.Explore Co-crystallization or Cyclodextrin Complexation: Investigate the formation of co-crystals with highly soluble co-formers or prepare an inclusion complex with a suitable cyclodextrin derivative (e.g., HP-β-CD).A solid form with enhanced apparent solubility and dissolution rate.
Problem: Poor Oral Bioavailability in Animal Studies Due to Low Solubility
Possible Cause Troubleshooting Step Expected Outcome
Low dissolution rate in the gastrointestinal tract.Particle Size Reduction: Employ micronization or create a nanosuspension of your compound to increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.Improved dissolution profile and potentially increased oral absorption and bioavailability.
The compound is a "brick dust" molecule with very high lattice energy.Prepare an Amorphous Solid Dispersion (ASD): Formulate the compound as an ASD using a suitable polymer carrier. The amorphous form has a higher free energy and is generally more soluble than the crystalline form.A "spring and parachute" effect, where the ASD dissolves to a supersaturated concentration that is maintained for a period, allowing for enhanced absorption.
The compound degrades or precipitates in the gastric or intestinal fluid.Formulate with pH-modifying excipients or in a lipid-based system: Incorporate buffers or enteric coatings to protect the compound from the harsh pH of the stomach. Lipid-based formulations can also help to keep the drug in a solubilized state for absorption.Improved stability and sustained solubility of the compound in the gastrointestinal tract, leading to better absorption.

Data Presentation

Illustrative Comparative Solubility of an Imidazo[1,2-a]pyridine Derivative
Compound FormSolubility in Water (mg/mL)Fold Increase vs. Free Base
Free Base< 0.01-
Hydrochloride Salt5.2> 520
Mesylate Salt15.8> 1580
Tartrate Salt (Zolpidem Tartrate)23[1]> 2300

Note: The data for the hydrochloride and mesylate salts are illustrative, based on typical improvements seen with salt formation. The zolpidem tartrate solubility is reported data. The free base form of zolpidem is known to be less water-soluble than its tartrate and hydrogen tartrate salts[2][3]. The European Pharmacopoeia describes zolpidem tartrate as slightly soluble in water[2][3].

Illustrative Solubility Enhancement by Chemical Modification
Compound IDR Group ModificationcLogPAqueous Solubility (µM)
Parent Compound-H3.510
Analog A-OH2.850
Analog B-COOH2.1150
Analog C-SO₂NH₂2.3120

Note: This table presents illustrative data to demonstrate the principle of improving solubility by introducing polar functional groups.

Experimental Protocols

Protocol for In Situ Salt Screening

This protocol allows for the rapid assessment of potential salt forms without the need for isolating each salt initially.

Materials:

  • Imidazo[1,2-a]pyridine free base

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, succinic acid)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-UV system for concentration analysis

  • Shaking incubator

  • Filtration device (e.g., 0.22 µm syringe filters)

Procedure:

  • Prepare saturated solutions of the imidazo[1,2-a]pyridine free base in the aqueous buffer containing a molar excess (e.g., 1.1 to 2 equivalents) of each selected acid in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for any undissolved solids.

  • Filter the supernatant of each sample to remove any undissolved solid material.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • The acid that results in the highest concentration of the dissolved compound is a promising candidate for forming a highly soluble salt.

Protocol for Co-crystallization by Slurry Conversion

Materials:

  • Imidazo[1,2-a]pyridine derivative (API)

  • Co-former (a pharmaceutically acceptable compound, e.g., a carboxylic acid like succinic acid or an amide like nicotinamide)

  • A suitable solvent or solvent mixture

  • Stirring plate and stir bars

  • Filtration apparatus

  • Analytical instruments for characterization (PXRD, DSC, FTIR)

Procedure:

  • Add the API and co-former in a specific stoichiometric ratio (e.g., 1:1 or 1:2) to a vial.

  • Add a small amount of the chosen solvent to create a slurry. The solvent should be one in which both the API and co-former have limited solubility.

  • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.

  • After the slurry period, filter the solid material and wash it with a small amount of the solvent to remove any residual dissolved components.

  • Dry the solid material under vacuum.

  • Characterize the resulting solid using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase (the co-crystal) and to distinguish it from a simple physical mixture of the starting materials.

Protocol for Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • A suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Mortar and pestle

  • Water or a water-ethanol mixture

  • Vacuum oven

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the water or water-ethanol mixture to the cyclodextrin to form a paste.

  • Slowly add the imidazo[1,2-a]pyridine derivative to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.

  • If the mixture becomes too dry, add a few more drops of the liquid.

  • Spread the resulting paste in a thin layer on a tray and dry it in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • The dried product can be passed through a sieve to obtain a fine powder.

  • Characterize the product using techniques like DSC, PXRD, and FTIR to confirm the formation of the inclusion complex.

Mandatory Visualizations

experimental_workflow Workflow for Overcoming Poor Solubility cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Solubility Enhancement Techniques cluster_3 Evaluation start Poorly Soluble Imidazo[1,2-a]pyridine Derivative assess Quantify Baseline Solubility start->assess decision Is Compound Ionizable? assess->decision cyclo Cyclodextrin Complexation assess->cyclo asd Amorphous Solid Dispersion assess->asd particle Particle Size Reduction assess->particle salt Salt Screening decision->salt Yes cocrystal Co-crystallization decision->cocrystal No evaluate Measure Enhanced Solubility & Characterize salt->evaluate cocrystal->evaluate cyclo->evaluate asd->evaluate particle->evaluate end Optimized Compound/ Formulation evaluate->end

A logical workflow for selecting a solubility enhancement strategy.

PI3K_pathway Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Inhibitors GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.

Aurora_Kinase_pathway Inhibition of Aurora Kinases by Imidazo[1,2-a]pyridine Derivatives cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora Kinase A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora Kinase B AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis

Role of Aurora kinases in mitosis and their inhibition.

References

Technical Support Center: Lead Optimization of Imidazo[1,2-a]pyridine Amides for TB Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the lead optimization of imidazo[1,2-a]pyridine amides as potential therapeutics for tuberculosis (TB).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of imidazo[1,2-a]pyridine amides in Mycobacterium tuberculosis?

A1: The primary molecular target of the imidazo[1,2-a]pyridine amide (IPA) series is QcrB, which is the b subunit of the ubiquinol cytochrome c reductase (bc1 complex), a key component of the electron transport chain.[1][2][3][4][5] Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to cell death.[4] The clinical candidate Q203 (telacebec) is a well-known example of an IPA that targets QcrB.[2][4][6]

Q2: What are the key structure-activity relationships (SAR) for imidazo[1,2-a]pyridine amides?

A2: Key SAR findings for the imidazo[1,2-a]pyridine amide series indicate that:

  • The amide linker at the 3-position of the imidazo[1,2-a]pyridine core is crucial for anti-TB activity.[2][7][8] Modifications such as N-methylation or altering the linker length can significantly reduce or abolish potency.[2][8]

  • Substitutions on the imidazo[1,2-a]pyridine core, particularly at the 6 and 7-positions (e.g., with chloro or methyl groups), can influence activity.[3]

  • The nature of the amine portion of the amide is critical for potency, with linearity and lipophilicity playing important roles in improving both in vitro and in vivo efficacy.[2][7][9] Bulky and lipophilic biaryl ethers have shown nanomolar potency.[6][10]

Q3: What are common challenges encountered during the lead optimization of this compound class?

A3: Common challenges include:

  • Improving Metabolic Stability: While some compounds exhibit high potency, they may suffer from poor metabolic stability in human and mouse liver microsomes.[2]

  • Enhancing Oral Bioavailability and Pharmacokinetics: Achieving a favorable pharmacokinetic profile, including good oral bioavailability and exposure (AUC), is a significant hurdle.[2][6][7][9]

  • Balancing Potency and Physicochemical Properties: Optimizing for high potency while maintaining drug-like properties such as solubility and permeability can be challenging.

  • Potential for hERG Inhibition: As with many nitrogen-containing heterocyclic compounds, there is a potential for inhibition of the hERG channel, which can lead to cardiotoxicity.[5]

Q4: Are there any known mechanisms of resistance to imidazo[1,2-a]pyridine amides?

A4: Yes, resistance can arise from mutations in the qcrB gene. For instance, a single nucleotide polymorphism leading to a T313A mutation in QcrB has been shown to confer resistance to this class of compounds.[1][11]

Troubleshooting Guides

Problem 1: Low Potency (High MIC values) in Whole-Cell M. tuberculosis Assays
Possible Cause Troubleshooting Step
Unfavorable SAR * Verify Core Structure: Ensure the imidazo[1,2-a]pyridine-3-carboxamide core is correctly synthesized, as the amide at position 3 is critical for activity.[5] * Modify the Amine Moiety: Explore a variety of amines in the amide synthesis. Increased lipophilicity and linearity in this region often correlate with improved potency.[2][7][9] Consider incorporating biaryl ether motifs, which have been associated with nanomolar activity.[6][10] * Substitute the Imidazopyridine Ring: Investigate substitutions at the 6 and 7-positions of the imidazo[1,2-a]pyridine ring.
Compound Degradation * Assess Compound Stability: Check the stability of your compounds in the assay medium (e.g., 7H9 broth). Use LC-MS to quantify the compound concentration over the course of the assay.
Low Cell Penetration * Evaluate Physicochemical Properties: Measure or predict properties like cLogP and polar surface area. High polarity can sometimes hinder cell entry.[3]
Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) * Conduct In Vitro ADME Assays: Evaluate metabolic stability using liver microsomes and hepatocytes.[5] Assess cell permeability using Caco-2 or PAMPA assays. * Perform In Vivo PK Studies: Determine key PK parameters such as oral bioavailability (F%), half-life (t1/2), and plasma concentration (AUC) in a relevant animal model (e.g., mice).[3][6][12]
High Plasma Protein Binding * Measure Plasma Protein Binding: Determine the fraction of compound bound to plasma proteins. High binding can reduce the free drug concentration available to act on the target.
Target Engagement Issues In Vivo * Formulation Development: Investigate different formulation strategies to improve solubility and absorption.
Problem 3: Ambiguous Cytotoxicity Results
Possible Cause Troubleshooting Step
Off-Target Effects * Screen against a Panel of Cell Lines: Test for cytotoxicity against a variety of mammalian cell lines (e.g., Vero, HepG2, HEK293) to determine selectivity.[6][13] The selectivity index (SI = IC50/MIC) is a crucial parameter.[5] * hERG Liability Assessment: Conduct an early-stage hERG assay to flag potential cardiotoxicity risks.[5]
Assay Interference * Control Experiments: Run appropriate controls to ensure the compound is not interfering with the assay readout (e.g., MTT, AlamarBlue).[13][14][15]

Data Presentation

Table 1: In Vitro Activity of Selected Imidazo[1,2-a]pyridine Amides against M. tuberculosis H37Rv

CompoundMIC (µM)Reference
IPA-60.0001 (0.05 µg/mL)[13]
Q203 (50)0.00028[2]
Compound 18<0.006[3][12]
Compound 13≤1[3][12]
IP Inhibitors (1-4)0.03 - 5[1][11][16]

Table 2: Pharmacokinetic Parameters of Optimized Imidazo[1,2-a]pyridine Amides in Mice

CompoundDose (mg/kg, PO)Bioavailability (%)AUC (ng·h/mL)Reference
Q203 (50)1090.7-[2][7][9]
Compound 491080.2-[2][7][9]
Compound 4 (from another series)331.13850[6]

Experimental Protocols & Visualizations

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

A common synthetic route involves the EDC-mediated amide coupling of an imidazo[1,2-a]pyridine-3-carboxylic acid intermediate with a desired amine.[3][12]

G cluster_0 Synthesis of Carboxylic Acid Intermediate cluster_1 Amide Coupling 2-aminopyridine 2-aminopyridine Cyclization Cyclization/ Condensation 2-aminopyridine->Cyclization alpha-halo-ketoester α-halo-ketoester alpha-halo-ketoester->Cyclization IPA_ester Imidazo[1,2-a]pyridine -3-carboxylate ester Cyclization->IPA_ester Saponification Saponification (e.g., LiOH) IPA_acid Imidazo[1,2-a]pyridine -3-carboxylic acid Saponification->IPA_acid IPA_ester->Saponification Coupling Amide Coupling (e.g., EDC, HOBt) IPA_acid->Coupling Amine R-NH2 Amine->Coupling Final_Product Imidazo[1,2-a]pyridine -3-carboxamide Coupling->Final_Product G cluster_etc Mycobacterial Inner Membrane cluster_atp Complex_I Complex I (NDH-1/NDH-2) Q_pool Menaquinone Pool Complex_I->Q_pool e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ pumping Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV (Cytochrome aa3) Complex_III->Complex_IV e- Complex_III->ATP_Synthase H+ pumping O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->ATP_Synthase H+ pumping Q_pool->Complex_III e- ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase IPA Imidazo[1,2-a] Pyridine Amide QcrB QcrB Subunit IPA->QcrB Binds to QcrB->Complex_III G Synthesis Compound Synthesis Primary_Screen Primary Screen (e.g., MABA @ single conc.) Synthesis->Primary_Screen MIC_Det MIC Determination (Dose-Response) Primary_Screen->MIC_Det Cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2) MIC_Det->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) Cytotoxicity->Selectivity_Index MDR_XDR_Screen Screen against MDR/XDR Strains Selectivity_Index->MDR_XDR_Screen Hit_to_Lead Hit-to-Lead Optimization MDR_XDR_Screen->Hit_to_Lead

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for imidazo[1,2-a]pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine analog appears to be degrading on the silica gel column. What are the likely causes and how can I prevent this?

A1: Decomposition on silica gel is a common issue for nitrogen-containing heterocycles like imidazo[1,2-a]pyridines, which can be sensitive to the acidic nature of standard silica gel.

  • Cause: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the degradation of sensitive compounds.

  • Troubleshooting:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites by treating the silica gel with a triethylamine (Et3N) solution. A common practice is to use a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%) during slurry preparation and elution.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a deactivated silica gel.

    • 2D TLC Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. The appearance of new spots indicates decomposition.[1]

Q2: I am struggling to remove unreacted 2-aminopyridine from my reaction mixture. What are the most effective methods?

A2: Unreacted 2-aminopyridine is a common impurity in the synthesis of imidazo[1,2-a]pyridines. Due to its basic nature, it can be effectively removed using acid-base extraction or scavenger resins.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH4Cl for more acid-sensitive products). The basic 2-aminopyridine will be protonated to form a water-soluble salt and partition into the aqueous layer.

    • Repeat the acid wash several times, monitoring the removal by TLC.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Scavenger Resins:

    • Acidic scavenger resins (e.g., sulfonic acid resins) can be added to the reaction mixture to selectively bind the basic 2-aminopyridine. The resin is then simply filtered off, leaving the purified product in the solution.

Q3: My imidazo[1,2-a]pyridine analog is proving difficult to recrystallize. What are some good starting points for solvent selection?

A3: The choice of recrystallization solvent is highly dependent on the specific substituents on your imidazo[1,2-a]pyridine core. A good starting point is to test a range of solvents with varying polarities.

  • Common Solvents: Ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water are often good choices for imidazo[1,2-a]pyridine derivatives. For less polar analogs, hexane or heptane can be used as an anti-solvent.

  • Solubility Testing: Perform small-scale solubility tests by dissolving a small amount of your compound in various solvents at room temperature and then heating to boiling. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too saturated or cooling too quickly. Try adding more solvent or allowing the solution to cool more slowly.

Q4: How can I effectively visualize my imidazo[1,2-a]pyridine analog on a TLC plate?

A4: Many imidazo[1,2-a]pyridine derivatives are fluorescent and can be visualized under UV light (254 nm or 365 nm).[2] For compounds that are not UV-active or for better visualization, various TLC stains can be used.

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for many organic compounds and will show up as yellow spots on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal brown spots for many organic compounds.

  • Dragendorff's Reagent: This stain is particularly useful for nitrogen-containing compounds, typically producing orange or brown spots.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Streaking or Tailing of Spots on TLC/Column Compound is too polar for the solvent system.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.
The compound is interacting strongly with the silica gel.Add a small amount of a competitive base like triethylamine to the eluent.
No Compound Eluting from the Column The solvent system is not polar enough.Increase the polarity of the eluent significantly. A step gradient to a more polar solvent system may be necessary.
The compound has decomposed on the column.Test for stability on silica using 2D TLC. If unstable, use a different stationary phase like alumina.
Poor Separation of Product and Impurities The chosen solvent system has poor selectivity.Screen different solvent systems using TLC. Try systems with different solvent properties (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Recrystallization
Problem Possible Cause Solution
Compound "Oils Out" Instead of Crystallizing The solution is too concentrated.Add a small amount of additional hot solvent to the mixture.
The solution is cooling too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The compound has a low melting point.Try using a lower boiling point solvent.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery of Purified Compound Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The crystals were filtered before crystallization was complete.Ensure the solution has cooled completely and no more crystals are forming before filtration.
The compound has some solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks The mobile phase pH is not optimal for the analyte.For basic compounds like imidazo[1,2-a]pyridines, a slightly basic mobile phase (if using a suitable column) or a mobile phase with an acidic modifier (like formic acid or trifluoroacetic acid) can improve peak shape.
Column is overloaded.Reduce the injection volume or the concentration of the sample.
The column is contaminated or old.Flush the column with a strong solvent or replace the column.
Poor Resolution Between Peaks The mobile phase composition is not optimized.Adjust the ratio of the organic solvent to the aqueous buffer. A shallower gradient may be needed for complex mixtures.
The stationary phase is not suitable.Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
Inconsistent Retention Times The mobile phase is not properly mixed or degassed.Ensure the mobile phase is thoroughly mixed and degassed before use.
The column temperature is fluctuating.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, tapping the column gently to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[4]

  • Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine analog in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The appropriate solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the desired compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine analog.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude imidazo[1,2-a]pyridine analog and a small amount of a suitable recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 3: General Procedure for HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of high-purity solvents (e.g., acetonitrile and water). Add any necessary modifiers (e.g., 0.1% formic acid). Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh a small amount of the imidazo[1,2-a]pyridine analog and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.22 µm syringe filter.[6]

  • Instrument Setup: Set up the HPLC system with the appropriate column (e.g., a C18 reversed-phase column), set the flow rate (e.g., 1.0 mL/min), and the detector wavelength (determined by the UV absorbance maximum of the compound).

  • Injection and Analysis: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column and start the data acquisition.

  • Data Processing: Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: Common Solvents for Column Chromatography of Imidazo[1,2-a]pyridine Analogs

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateGood for a wide range of polarities. Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / MethanolEffective for more polar imidazo[1,2-a]pyridine analogs.
Toluene / AcetoneAn alternative system that can offer different selectivity.
Add 0.1-1% TriethylamineTo any of the above systems to reduce tailing and prevent decomposition of sensitive compounds.

Table 2: Suggested Solvents for Recrystallization of Imidazo[1,2-a]pyridine Analogs

SolventPolarityNotes
EthanolPolar ProticOften a good starting point. Can be used as a co-solvent with water.
MethanolPolar ProticSimilar to ethanol but with a lower boiling point.
AcetonitrilePolar AproticCan be effective for a range of polarities.
Ethyl AcetateMedium PolarityGood for compounds of intermediate polarity.
TolueneNon-polarCan be used for less polar analogs or as a co-solvent.
Hexane/HeptaneNon-polarTypically used as an anti-solvent to induce crystallization from a more polar solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction (Remove Starting Material) start->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization tlc TLC Analysis chromatography->tlc hplc HPLC Purity Check recrystallization->hplc nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms finish Pure Imidazo[1,2-a]pyridine Analog nmr_ms->finish

Caption: A general experimental workflow for the purification and analysis of imidazo[1,2-a]pyridine analogs.

gaba_signaling cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response gaba GABA receptor GABA-A Receptor (Ligand-gated ion channel) gaba->receptor Binds cl_channel Chloride (Cl-) Channel receptor->cl_channel Opens cl_influx Cl- Influx cl_channel->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition imidazo_pyridine Imidazo[1,2-a]pyridine Analog (e.g., Zolpidem) imidazo_pyridine->receptor Positive Allosteric Modulator (Enhances GABA effect)

Caption: Simplified signaling pathway of the GABA-A receptor, a common target for imidazo[1,2-a]pyridine analogs.

References

Validation & Comparative

Validation of Imidazo[1,2-a]pyridines as Potent Antitubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a promising class of compounds, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[3][4][5] This guide provides a comparative analysis of the antitubercular activity of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies.

Comparative Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides have been a particular focus of structure-activity relationship (SAR) studies, leading to the identification of compounds with low nanomolar to sub-micromolar minimum inhibitory concentrations (MICs).[5][6] These compounds have shown remarkable potency against the H37Rv reference strain of Mtb, as well as clinical MDR and XDR isolates.[1][6]

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs against M. tuberculosis H37Rv
CompoundR Group ModificationMIC (µM)Reference
5 Initial Hit0.2[6]
6 Sulfonamide>20[6]
7 Polar Compound0.9[6]
8 Polar Compound0.4[6]
9 ≤0.006[6]
10 Aniline-derivative>20[6]
12 ≤0.006[6]
13 Not specified as ≤0.006[6]
15 7-chloro substitution0.02[6]
16 Biaryl ether with chlorine0.006[6]
17 ≤0.006[6]
18 Biaryl ether with fluorine0.004[6]
Table 2: Activity of Selected Imidazo[1,2-a]pyridine Analogs Against Drug-Resistant M. tuberculosis Strains
CompoundStrainResistance ProfileMIC (µM)Reference
13 MultipleMDR & XDRNot specified as surpassing PA-824[6]
18 MultipleMDR & XDRSurpassed PA-824 by ~10-fold[6]
IPA-6 H37RvDrug-Susceptible0.05 µg/mL[7]
IPA-9 H37RvDrug-Susceptible0.4 µg/mL[7]
IPS-1 H37RvDrug-Susceptible0.4 µg/mL[7]
Compound 15 MultipleMDR & XDR0.05 - 1.5[8][9]
Compound 16 MultipleMDR & XDR0.05 - 1.5[8][9]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

A significant advancement in the validation of imidazo[1,2-a]pyridines was the identification of their molecular target.[10][11] These compounds inhibit the cytochrome bc1 complex (specifically the QcrB subunit), a critical component of the electron transport chain in M. tuberculosis.[10][11][12] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[10] The clinical candidate Q203 (Telacebec) is a prominent example of an imidazo[1,2-a]pyridine that targets the cytochrome bc1 complex.[13]

imidazo_pyridine Imidazo[1,2-a]pyridine (e.g., Q203) qcrb QcrB Subunit of Cytochrome bc1 Complex imidazo_pyridine->qcrb Inhibits etc Electron Transport Chain qcrb->etc Component of atp_synthesis ATP Synthesis etc->atp_synthesis Drives bacterial_death Bacterial Cell Death atp_synthesis->bacterial_death Depletion leads to cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation hts High-Throughput Screening (HTS) primary_screen Primary Screen (e.g., MABA vs. H37Rv) hts->primary_screen secondary_screen Secondary Screen (vs. MDR/XDR Mtb) primary_screen->secondary_screen cytotoxicity Cytotoxicity Assay (e.g., Vero cells) secondary_screen->cytotoxicity target_id Target Identification (e.g., Whole Genome Sequencing) cytotoxicity->target_id Lead Compounds target_validation Target Validation (e.g., Overexpression) target_id->target_validation pk_studies Pharmacokinetic (PK) Studies in Mice target_validation->pk_studies Validated Leads efficacy_models Efficacy in Murine TB Infection Models pk_studies->efficacy_models

References

Structure-Activity Relationship of 2-Phenylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various therapeutic targets, supported by experimental data and detailed protocols. The insights presented herein are intended to aid researchers, scientists, and drug development professionals in the design of novel and potent therapeutic agents.

Ligands for Benzodiazepine Receptors

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been extensively investigated as ligands for both central (CBR) and peripheral (PBR) benzodiazepine receptors, which are key targets for sedative, anxiolytic, and neurosteroidogenic agents.

Quantitative Data Summary
CompoundSubstituentsCBR IC50 (nM)PBR IC50 (nM)Selectivity (CBR/PBR)Reference
7f 6-Cl, 3-CH2CON(CH3)2---[1]
7k 6-I, 3-CH2CON(CH3)2--232[1]
7m 6-CH3, 3-CH2CON(CH3)2--0.32[1]
7o-t 6,8-disubstituted-->1000[1]
Alpidem 6-Cl, 2-(4-Cl-phenyl), 3-CH2CON(n-Pr)2---[2]

Note: Specific IC50 values for all compounds were not consistently available in the abstracts. The table reflects the reported selectivity and key compounds.

Structure-Activity Relationship Insights

The affinity and selectivity of 2-phenylimidazo[1,2-a]pyridine derivatives for benzodiazepine receptors are critically influenced by the substitution pattern on both the imidazo[1,2-a]pyridine core and the 2-phenyl ring.

  • Substitution at C6 and C8: Substitution on the imidazo[1,2-a]pyridine nucleus is a key determinant of selectivity. While 6-substituted derivatives show a wide range of selectivities for PBR over CBR, 6,8-disubstituted compounds exhibit over 1000-fold selectivity for PBR.[1]

  • Substitution on the 2-Phenyl Ring: The presence of a chlorine atom at the para position of the 2-phenyl ring is a crucial feature for high binding affinity and selectivity towards PBR.[3]

  • Amide Side Chain at C3: An N,N-dialkylacetamide side chain at the 3-position is a common feature in potent ligands. The nature of the alkyl groups on the amide nitrogen can influence affinity and selectivity.[1][2] Lipophilicity of the substituents at position 8 also plays a role in PBR affinity.[3]

Experimental Protocols

Benzodiazepine Receptor Binding Assay:

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CBR and PBR.

  • Tissue Preparation: Whole brains from male Wistar rats are homogenized in Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

  • Binding Assay:

    • For CBR binding, membranes are incubated with [3H]-flunitrazepam as the radioligand.

    • For PBR binding, [3H]-PK 11195 is used as the radioligand.

  • Competition: Assays are performed in the presence of various concentrations of the test compounds.

  • Incubation and Filtration: After incubation, the samples are rapidly filtered through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from the competition curves and represent the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Anticancer Activity

The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines.

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[4]
IP-6 HCC1937 (Breast Cancer)47.7[4]
IP-7 HCC1937 (Breast Cancer)79.6[4]
12b Hep-2 (Laryngeal Carcinoma)11[5]
12b HepG2 (Hepatocellular Carcinoma)13[5]
12b MCF-7 (Breast Cancer)11[5]
12b A375 (Skin Cancer)11[5]
HB9 A549 (Lung Cancer)50.56[6]
HB10 HepG2 (Liver Carcinoma)51.52[6]
Compound 16 HT-29 (Colon Cancer)12.98[7]
Compound 18 MCF-7 (Breast Cancer)9.60[7]
Structure-Activity Relationship Insights

The anticancer activity of 2-phenylimidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents.

  • Substitution at C2: The nature of the substituent on the 2-phenyl ring significantly impacts anticancer activity. Electron-withdrawing and electron-donating groups can greatly influence the resulting potency.[8] For instance, a 2,4-difluorophenyl substitution at C-2 in combination with a p-fluorophenyl amine at C-3 was effective against MCF-7 breast cancer cells.[7]

  • Substitution at C3: The introduction of different amine functionalities at the 3-position has been explored. The presence of a tert-butylamine group at C3 of the imidazo[1,2-a]pyrazine core (a related scaffold) showed good activity.[9]

  • Hybrid Molecules: Hybridization of the 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with different amines, anilines, and acid hydrazides has yielded compounds with potent activity against lung and liver cancer cell lines.[6]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay):

This protocol outlines a common method to assess the cytotoxicity of compounds against cancer cell lines.[10]

  • Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in cancer therapy.

Structure-Activity Relationship Insights

The development of potent and selective CDK inhibitors based on the imidazo[1,2-a]pyridine scaffold has revealed key SAR trends. While specific quantitative data from the initial searches is limited, the following general principles have been established:

  • Core Scaffold: The imidazo[1,2-a]pyridine core serves as a versatile template for designing CDK inhibitors.

  • Substitution Positions: Modifications at various positions of the scaffold allow for the fine-tuning of potency, selectivity, and physicochemical properties, which are important for in vivo optimization.

Experimental Protocols

In Vitro CDK Kinase Assay:

This protocol describes a general method for determining the enzymatic activity of CDK complexes and the inhibitory potential of test compounds.[11]

  • Immunoprecipitation: Specific CDK-cyclin complexes are isolated from cell lysates using antibodies targeting either the CDK or the cyclin subunit, coupled to protein A/G-agarose beads.

  • Kinase Reaction: The immunoprecipitated complexes are incubated with a suitable substrate (e.g., histone H1 or a specific peptide substrate), [γ-32P]ATP, and a buffer containing Mg2+. The reaction is initiated by the addition of ATP.

  • Inhibitor Testing: To determine the inhibitory activity of the 2-phenylimidazo[1,2-a]pyridine derivatives, the kinase reaction is performed in the presence of varying concentrations of the test compounds.

  • Reaction Termination and Separation: The reaction is stopped by adding a sample buffer (e.g., Laemmli buffer). The reaction products are then separated by SDS-PAGE.

  • Detection: The phosphorylated substrate is visualized and quantified by autoradiography or phosphorimaging.

  • Data Analysis: The intensity of the phosphorylated substrate band is measured, and the IC50 value for each compound is calculated.

Visualizing the Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of 2-phenylimidazo[1,2-a]pyridine derivatives and their influence on biological activity.

SAR_Benzodiazepine_Receptors cluster_scaffold 2-Phenylimidazo[1,2-a]pyridine Core cluster_substitutions Key Substitutions cluster_activity Biological Activity Core Imidazo[1,2-a]pyridine C2_Phenyl 2-Phenyl Ring (para-Chloro beneficial for PBR) Core->C2_Phenyl Position 2 C3_Amide 3-Amide Side Chain (N,N-dialkylacetamide) Core->C3_Amide Position 3 C6_C8_Sub C6/C8 Substitution (Determines PBR/CBR Selectivity) Core->C6_C8_Sub Positions 6 & 8 PBR_Affinity High PBR Affinity & Selectivity C2_Phenyl->PBR_Affinity C6_C8_Sub->PBR_Affinity

Caption: Key structural determinants for PBR affinity.

SAR_Anticancer_Activity cluster_scaffold 2-Phenylimidazo[1,2-a]pyridine Core cluster_substitutions Key Modifications cluster_activity Biological Outcome Core Imidazo[1,2-a]pyridine C2_Sub C2-Phenyl Substituents (EWG/EDG influence potency) Core->C2_Sub Position 2 C3_Sub C3-Amine/Hybrid Moieties Core->C3_Sub Position 3 Cytotoxicity Cytotoxicity against Cancer Cell Lines C2_Sub->Cytotoxicity C3_Sub->Cytotoxicity

Caption: SAR for anticancer activity.

Experimental_Workflow_Anticancer Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with 2-phenylimidazo[1,2-a]pyridine derivatives (serial dilutions) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Add MTT reagent Incubation->MTT_Assay Formazan Formation of formazan crystals MTT_Assay->Formazan Solubilize Solubilize formazan Formazan->Solubilize Readout Measure absorbance Solubilize->Readout Analysis Calculate IC50 values Readout->Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

References

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient synthesis of this privileged heterocyclic system is therefore of paramount importance. This guide provides a comparative analysis of various synthetic routes to imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic landscape to aid in the selection of the most appropriate method for a given research objective.

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to modern, highly efficient multicomponent and microwave-assisted methodologies. This guide will delve into the intricacies of several key synthetic strategies, including the traditional Tschitschibabin and Ortoleva-King reactions, as well as contemporary one-pot and microwave-assisted approaches, with a special focus on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Comparative Performance of Synthetic Routes

The choice of synthetic route to imidazo[1,2-a]pyridines is often a trade-off between factors such as yield, reaction time, substrate scope, and operational simplicity. The following table summarizes the quantitative performance of various prominent methods, providing a clear basis for comparison.

Synthetic RouteKey Reagents/ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)Notes
Tschitschibabin Reaction 2-Aminopyridine, α-haloketone, NaHCO₃Several hoursRefluxModerate to GoodA classic, reliable method, though sometimes requiring harsh conditions.[1]
Ortoleva-King Reaction 2-Aminopyridine, acetophenone, I₂, NaOH (aq)4-5 hours100-110°C40-61%A one-pot tandem process suitable for a range of substituted acetophenones.[2][3]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, aldehyde, isocyanide, catalyst (e.g., NH₄Cl)15-30 minutes (MW) to several hoursRoom Temp to 60°C67-98%A highly efficient multicomponent reaction with broad substrate scope, often amenable to green chemistry principles.[4][5][6]
Microwave-Assisted Synthesis (from 2-aminonicotinic acid) Substituted 2-aminonicotinic acid, chloroacetaldehyde, water30 minutesMicrowave irradiation92-95%A rapid and high-yielding green chemistry approach.[1]
Microwave-Assisted Synthesis (from α-bromoketones) 2-Aminopyridine, α-bromoketone1-15 minutesMicrowave irradiation24-99%Extremely fast reaction times with variable but potentially very high yields.[7]
One-Pot Synthesis (from acetophenone) Acetophenone, [Bmim]Br₃, 2-aminopyridine, Na₂CO₃Not specifiedRoom Temperature72-89%A solvent-free, one-pot method with excellent yields.[8][9]
Catalyst- and Solvent-Free Synthesis α-bromo/chloroketones, 2-aminopyridinesNot specified60°CGoodAn environmentally friendly approach, though with a more limited reported scope.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for three key synthetic routes to imidazo[1,2-a]pyridines.

Ortoleva-King One-Pot Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This procedure is adapted from a tandem, one-pot process starting with an Ortoleva-King reaction.[2][11]

Materials:

  • Substituted acetophenone (1.0 equiv)

  • 2-Aminopyridine (2.3 equiv)

  • Iodine (1.2 equiv)

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • A mixture of the substituted acetophenone, 2-aminopyridine, and iodine is heated neat (without solvent) at 110°C for 4 hours.

  • The reaction mixture is then stirred overnight at 70°C.

  • After cooling, an excess of aqueous NaOH is added, and the mixture is heated at 100°C for 1 hour.

  • The reaction mixture is cooled to room temperature and the product is extracted with a suitable organic solvent.

  • The organic layer is dried over anhydrous sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a rapid and efficient synthesis of imidazo[1,2-a]pyridine-chromones under microwave irradiation.[12][13]

Materials:

  • 3-Formyl-chromone (1.0 equiv)

  • Substituted 2-aminopyridine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ammonium chloride (NH₄Cl, 20 mol%)

  • Ethanol (EtOH)

Procedure:

  • In a microwave reaction vessel, 3-formyl-chromone, the substituted 2-aminopyridine, the isocyanide, and ammonium chloride are suspended in ethanol.

  • The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 15 minutes.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the target imidazo[1,2-a]pyridine-chromone derivative.

Microwave-Assisted Catalyst-Free Synthesis in Water

This procedure outlines a green and efficient synthesis of imidazo[1,2-a]pyridine derivatives.[1]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water

Procedure:

  • A mixture of the substituted 2-aminonicotinic acid and chloroacetaldehyde is prepared in water in a closed vessel.

  • The mixture is subjected to microwave irradiation for 30 minutes.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic extracts are concentrated under vacuum to obtain the crude product.

  • The pure product is obtained by recrystallization from methanol, with yields typically in the range of 92-95%.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic strategies for imidazo[1,2-a]pyridines.

Synthetic_Routes_to_Imidazo_1_2_a_pyridines IMP Imidazo[1,2-a]pyridine Tschitschibabin Tschitschibabin Reaction Tschitschibabin->IMP OrtolevaKing Ortoleva-King Reaction OrtolevaKing->IMP GBB Groebke-Blackburn-Bienaymé (GBB) Reaction GBB->IMP Microwave Microwave-Assisted Synthesis Microwave->IMP OnePot One-Pot Syntheses OnePot->IMP CatalystFree Catalyst/Solvent-Free CatalystFree->IMP Aminopyridine 2-Aminopyridine Aminopyridine->Tschitschibabin Aminopyridine->OrtolevaKing Aminopyridine->GBB Aminopyridine->Microwave Aminopyridine->OnePot Aminopyridine->CatalystFree Haloketone α-Haloketone Haloketone->Tschitschibabin Haloketone->Microwave Haloketone->CatalystFree Acetophenone Acetophenone Acetophenone->OrtolevaKing Acetophenone->OnePot Iodine Iodine Iodine->OrtolevaKing Aldehyde Aldehyde Aldehyde->GBB Isocyanide Isocyanide Isocyanide->GBB AminonicotinicAcid 2-Aminonicotinic Acid AminonicotinicAcid->Microwave Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Microwave BmimBr3 [Bmim]Br₃ BmimBr3->OnePot

Caption: Synthetic pathways to imidazo[1,2-a]pyridines.

Experimental_Workflow_GBB Start Start: Mix Reactants (Aldehyde, 2-Aminopyridine, Isocyanide) and Catalyst in Solvent Reaction Reaction Step (e.g., Microwave Irradiation) Start->Reaction Workup Work-up: - Cool Reaction - Remove Solvent Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Imidazo[1,2-a]pyridine Derivative Purification->Product

Caption: Experimental workflow for the GBB reaction.

Conclusion

The synthesis of imidazo[1,2-a]pyridines is a well-explored area of organic chemistry, offering a diverse toolkit for researchers. While classical methods like the Tschitschibabin and Ortoleva-King reactions remain relevant, modern approaches such as the Groebke-Blackburn-Bienaymé reaction and microwave-assisted synthesis provide significant advantages in terms of efficiency, reaction times, and environmental impact. The choice of a particular synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to make an informed decision, facilitating the advancement of research and development in fields that rely on this vital heterocyclic scaffold.

References

The Tale of Two Environments: Comparing In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Drug Candidates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential anticancer therapeutic from the laboratory bench to clinical application is a rigorous one. A critical phase in this journey is bridging the gap between a compound's performance in a controlled in vitro setting and its efficacy within a complex in vivo biological system. This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives, a promising class of anticancer agents, focusing on their in vitro and in vivo performance backed by experimental data.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of cancer cell lines. These compounds exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival. This guide will delve into the efficacy of these drug candidates, presenting a clear comparison of their performance in laboratory assays versus animal models.

Quantitative Efficacy: A Side-by-Side Comparison

The true measure of a drug candidate's potential lies in its quantitative performance. The following tables summarize the in vitro and in vivo efficacy of representative imidazo[1,2-a]pyridine derivatives, offering a clear comparison of their potency in different experimental contexts.

Table 1: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDTargetCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6 PI3K/Akt/mTORA375 (Melanoma)MTT<12[1]
WM115 (Melanoma)MTT<12[1]
HeLa (Cervical)MTT9.7 - 44.6[1]
Thiazole Derivative 12 PI3KαA375 (Melanoma)Cell Proliferation0.14[2]
HeLa (Cervical)Cell Proliferation0.21[2]
IP-5 Akt SignalingHCC1937 (Breast)MTT45[3]
IP-6 Akt SignalingHCC1937 (Breast)MTT47.7[3]
Compound 12b Not SpecifiedHep-2 (Laryngeal)MTT11[4]
HepG2 (Hepatocellular)MTT13[4]
MCF-7 (Breast)MTT11[4]
A375 (Melanoma)MTT11[4]

Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Xenograft Models

Compound IDAnimal ModelXenograft Cell LineDosing RegimenOutcomeReference
Unnamed PI3Kα InhibitorMiceHeLa (Cervical)50 mg/kgSignificant tumor growth inhibition[1]
Thiazole Derivative 12 MiceHeLa (Cervical)25 mg/kg (intraperitoneally)37% tumor growth suppression[2]

Unveiling the Mechanisms: Key Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine derivatives stems from their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

A central regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR pathway is a frequent target of imidazo[1,2-a]pyridine compounds. By inhibiting key kinases in this pathway, these drugs can effectively halt uncontrolled cell division and induce apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Aurora Kinase Inhibition and Mitotic Catastrophe

Aurora kinases are essential for proper cell division (mitosis). Imidazo[1,2-a]pyridine derivatives that target these kinases can disrupt the mitotic spindle, leading to chromosomal missegregation and ultimately, cell death.

Aurora_Kinase_Pathway CellCycle G2 Phase AuroraA Aurora A Kinase CellCycle->AuroraA AuroraB Aurora B Kinase CellCycle->AuroraB Centrosome Centrosome Separation AuroraA->Centrosome Spindle Mitotic Spindle Formation Centrosome->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->AuroraA inhibits ImidazoPyridine->AuroraB inhibits

Caption: The role of Aurora kinases in mitosis and their inhibition by imidazo[1,2-a]pyridine derivatives.

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers crucial for maintaining cell structure and for the formation of the mitotic spindle. Some imidazo[1,2-a]pyridine compounds interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->Polymerization inhibits

Caption: The process of microtubule polymerization and its inhibition by certain imidazo[1,2-a]pyridine derivatives.

Experimental Protocols: A Look Under the Hood

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments cited in the comparison.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A375, HeLa, HCC1937) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine compounds or vehicle control (DMSO) for 48-72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the impact of the drug candidates on their expression and phosphorylation status.

  • Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of drug candidates.

  • Cell Implantation: Human cancer cells (e.g., HeLa) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension (typically 1-5 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration: The imidazo[1,2-a]pyridine compound is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily for 14 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The progression of an imidazo[1,2-a]pyridine derivative from an initial in vitro screening hit to a viable in vivo candidate follows a structured workflow.

Experimental_Workflow Library Imidazo[1,2-a]pyridine Compound Library InVitro In Vitro Screening (e.g., MTT Assay) Library->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit DoseResponse Dose-Response & IC50 Determination Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) DoseResponse->Mechanism Lead Lead Candidate Selection Mechanism->Lead InVivo In Vivo Efficacy Studies (Xenograft Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical experimental workflow for the evaluation of imidazo[1,2-a]pyridine anticancer drug candidates.

Conclusion

The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel anticancer therapeutics. The data presented in this guide highlights the importance of a multi-faceted approach to drug discovery, where promising in vitro activity must be rigorously validated through in vivo studies. While in vitro assays provide valuable initial insights into a compound's potency and mechanism of action, the complexity of a living organism presents numerous challenges, including pharmacokinetics and bioavailability, that can significantly impact efficacy. The successful translation of imidazo[1,2-a]pyridine drug candidates from the lab to the clinic will depend on a thorough understanding of their performance in both of these critical environments.

References

A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of molecular docking simulations with established experimental validation techniques. It offers detailed protocols for key experiments, presents quantitative data for comparative analysis, and visualizes critical workflows and pathways to bridge the gap between computational predictions and real-world biological activity.

Molecular docking has emerged as a powerful computational tool in structure-based drug discovery, enabling the rapid screening of large compound libraries and providing insights into potential protein-ligand interactions. However, the predictions generated by docking simulations are theoretical and necessitate rigorous experimental validation to confirm their accuracy and biological relevance. This guide delves into the essential techniques used to cross-validate molecular docking results, ensuring a higher confidence in lead compound identification and optimization.

Comparing Docking Performance with Experimental Realities

A crucial aspect of validating molecular docking is to compare the predicted binding affinities and poses with experimentally determined values. While a perfect correlation is not always expected due to the inherent simplifications in scoring functions, a good docking protocol should be able to rank active compounds higher than inactive ones and predict binding modes that are consistent with experimental structures.

One of the primary metrics for evaluating the accuracy of a docking pose is the Root Mean Square Deviation (RMSD) between the predicted ligand conformation and the experimentally determined one, typically from X-ray crystallography. An RMSD value of less than 2.0 Å is generally considered a successful prediction.

Data Presentation: Docking Scores vs. Experimental Binding Affinities

The following tables provide a snapshot of the correlation between docking scores from popular software (AutoDock Vina and GOLD) and experimentally measured binding affinities (IC50 and pIC50) for different protein targets.

Table 1: AutoDock Vina Docking Scores vs. Experimental IC50 for Monoacylglycerol Lipase (MAGL) Inhibitors [1]

CompoundAutoDock Vina Score (kcal/mol)Experimental IC50 (nM)
Pristimerin-11.5204 ± 16.2
β-amyrin-10.72800 ± 500
α-amyrin-8.69300 ± 1200

A lower Vina score indicates a more favorable predicted binding affinity. A lower IC50 value indicates a more potent inhibitor.

Table 2: GOLD Docking Scores (GoldScore) vs. Experimental pIC50 for Acetylcholinesterase (AChE) Inhibitors [2]

CompoundGoldScoreExperimental pIC50
Galantamine Derivative 185.27.5
Galantamine Derivative 282.17.2
Galantamine Derivative 378.56.8
Galantamine Derivative 475.36.5
Galantamine Derivative 570.16.1

A higher GoldScore indicates a more favorable predicted binding affinity. A higher pIC50 value (pIC50 = -log(IC50)) indicates a more potent inhibitor.

Experimental Protocols for Validation

Accurate experimental validation is the cornerstone of successful structure-based drug design. Below are detailed methodologies for key techniques used to validate molecular docking results.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

    • Determine the accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy or a protein assay.

    • The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the sample cell.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature (typically 25°C), stirring speed, and injection volume and duration.

  • Data Acquisition and Analysis:

    • Perform a series of injections of the ligand into the protein solution.

    • The instrument measures the heat change associated with each injection.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of a ligand (analyte) to a protein (ligate) immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) for amine coupling.

    • Inject the protein solution over the activated surface to immobilize it.

    • Deactivate any remaining active groups on the surface using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand in the running buffer.

    • Inject the ligand solutions over the immobilized protein surface, starting from the lowest concentration.

    • Monitor the change in the SPR signal (response units, RU) over time, which reflects the binding of the ligand to the protein.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of a protein-ligand complex at the atomic level. This "gold standard" technique allows for the direct visualization of the ligand's binding pose, its interactions with the protein's active site, and any conformational changes in the protein upon ligand binding.

Experimental Protocol:

  • Protein-Ligand Complex Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the ligand before setting up crystallization trials.

    • Soaking: Grow apo-protein crystals first and then soak them in a solution containing the ligand.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement, using a known structure of the protein as a model.

    • Build an atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model to improve its agreement with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can provide information on the binding interface, binding affinity, and conformational changes of both the protein and the ligand upon complex formation.

Experimental Protocol:

  • Sample Preparation:

    • For protein-observed NMR, uniformly label the protein with stable isotopes such as ¹⁵N and/or ¹³C.

    • Prepare a concentrated, stable, and pure sample of the labeled protein in a suitable NMR buffer.

  • NMR Titration Experiments:

    • Acquire a reference NMR spectrum of the free protein (e.g., a ¹H-¹⁵N HSQC spectrum).

    • Titrate the protein sample with increasing concentrations of the unlabeled ligand.

    • Acquire an NMR spectrum at each titration point.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • Analyze the titration curves of the CSPs to determine the dissociation constant (Kd) of the interaction.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key workflows and pathways relevant to molecular docking and its experimental validation.

Virtual Screening Workflow cluster_insilico In Silico Screening cluster_invitro Experimental Validation Target Target Identification and Preparation Docking Molecular Docking (Virtual Screening) Target->Docking Library Compound Library Preparation Library->Docking Scoring Scoring and Ranking of Compounds Docking->Scoring Hit_Selection Hit Selection (Top-ranked compounds) Scoring->Hit_Selection Binding_Assays Primary Binding Assays (e.g., SPR, ITC) Hit_Selection->Binding_Assays Experimental Testing Functional_Assays Secondary Functional Assays Binding_Assays->Functional_Assays Structural_Studies Structural Studies (X-ray, NMR) Functional_Assays->Structural_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization

Caption: A typical workflow for virtual screening and experimental validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, etc. Akt->Cell_Response Transcription_Factors->Cell_Response

Caption: A simplified diagram of the EGFR signaling pathway, a common drug target.

References

Benchmarking New Imidazo[1,2-a]pyridine Compounds Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recently, novel compounds incorporating this moiety have shown significant promise as potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of the performance of new imidazo[1,2-a]pyridine compounds against established inhibitors, supported by experimental data and detailed protocols.

I. Comparative Inhibitory Activity

The inhibitory potential of new imidazo[1,2-a]pyridine derivatives has been evaluated against several critical oncology targets, including the PI3K/Akt/mTOR pathway, c-Met, and KRAS. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these novel compounds in comparison to well-known inhibitors.

Table 1: Inhibition of the PI3K/Akt/mTOR Pathway

Compound ClassSpecific CompoundTargetIC50 (nM)Cell Line/Assay Condition
New Imidazo[1,2-a]pyridines Compound with 1,2,4-oxadiazole groupPI3Kα2Enzymatic Assay[1]
Thiazole-substituted imidazo[1,2-a]pyridinePI3KCA2.8Enzymatic Assay[1]
Compound 6p-AKT / p-mTOR(Qualitative reduction)A375, WM115, HeLa cells[1]
IP-5p-AKT(Qualitative reduction)HCC1937 cells[2]
Known PI3K Inhibitors Buparlisib (BKM120)p110α52Enzymatic Assay[3]
p110β166Enzymatic Assay[3]
p110δ116Enzymatic Assay[3]
p110γ262Enzymatic Assay[3]
Alpelisib (BYL-719)p110α5Enzymatic Assay[4]
p110β1200Enzymatic Assay[4]
p110δ290Enzymatic Assay[4]
p110γ250Enzymatic Assay[4]
Known mTOR Inhibitors Everolimus (RAD001)mTORC1~2-3 (nM range)MCF-7 derived cell lines[5][6]
Sirolimus (Rapamycin)mTORC1(Potent, cell-line dependent)MCF-7 derived cell lines[7]
AZD8055mTOR8Enzymatic Assay[]

Table 2: Inhibition of c-Met

Compound ClassSpecific CompoundTargetIC50 (nM)Cell Line/Assay Condition
New Imidazo[1,2-a]pyridines Pyridine-bioisostere 4c-Met4.9Enzymatic Assay[9]
Known c-Met Inhibitors Crizotinibc-Met<200MET-amplified gastric cancer cells[10]
Cabozantinibc-Met5.4Enzymatic Assay[9]
c-Met433MUG-Chor1 cells[11]

Table 3: Inhibition of KRAS G12C

Compound ClassSpecific CompoundTargetIC50 (nM)Cell Line/Assay Condition
New Imidazo[1,2-a]pyridines I-11KRAS G12C(Potent anticancer agent)NCI-H358 cells
Known KRAS G12C Inhibitors SotorasibKRAS G12C10 - 50Isogenic Ba/F3 cells[12]
AdagrasibKRAS G12C10 - 50Isogenic Ba/F3 cells[12]

Table 4: Cellular Viability (Antiproliferative Activity)

Compound ClassSpecific CompoundCell LineIC50 (µM)
New Imidazo[1,2-a]pyridines Compound 6A375 (Melanoma)<12[1]
WM115 (Melanoma)<12[1]
Compounds 5-7A375, WM115, HeLa9.7 - 44.6[1]
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
IP-5HCC1937 (Breast)45[2]
IP-6HCC1937 (Breast)47.7[2]
IP-7HCC1937 (Breast)79.6[2]
LB-1HCT116 (Colorectal)0.92
LB-10HCT116 (Colorectal)1.09
Known CDK Inhibitor (for comparison) AZD5438HCT116 (Colorectal)>5

II. Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental procedures used for inhibitor characterization is crucial for understanding the mechanism of action and the generated data.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

PI3K/Akt/mTOR Signaling Cascade

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Cellular_Responses Cell Proliferation, Survival, Migration PI3K_Akt->Cellular_Responses RAS_MAPK->Cellular_Responses STAT->Cellular_Responses

Simplified c-Met Signaling Pathway
Experimental Workflow Diagrams

Kinase_Assay_Workflow start Start prep Prepare Kinase, Substrate, ATP, and Inhibitor dilutions start->prep incubate_inhibitor Incubate Kinase with Imidazo[1,2-a]pyridine or Known Inhibitor prep->incubate_inhibitor start_reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction detect Detect Kinase Activity (e.g., Luminescence for ADP) incubate_reaction->detect analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 detect->analyze end End analyze->end

In Vitro Kinase Inhibition Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance analyze Data Analysis: Calculate % Viability, Determine IC50 read_absorbance->analyze end End analyze->end

MTT Cell Viability Assay Workflow

III. Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility and validation of experimental findings.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (imidazo[1,2-a]pyridines and known inhibitors) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit or similar

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a control (100% kinase activity) and wells without kinase as a background control.

  • Kinase Addition: Add 10 µL of a solution containing the kinase in kinase buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate for 1 hour at 30°C.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of a compound on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins within cells after treatment with an inhibitor.[18][19]

Materials:

  • Cancer cell line of interest

  • Cell culture dishes (e.g., 6-well plates)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the test compounds for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.[18] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18][20]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18][20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18][21]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20][21]

  • Washing: Repeat the washing step as in step 9.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] The intensity of the bands corresponding to the phosphorylated protein can be compared to the total protein to assess the effect of the inhibitor.

References

A Comparative Guide to the Photophysical Properties of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their inherent fluorescence and tunable properties make them valuable scaffolds for developing novel probes, sensors, and imaging agents. This document summarizes key quantitative data, details experimental methodologies, and illustrates the structure-property relationships governing their fluorescence.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds possessing a fused imidazole and pyridine ring. This rigid, π-conjugated system is the basis for their characteristic fluorescence.[1] The photophysical properties of these molecules can be finely tuned by introducing various substituents at different positions on the bicyclic core. This allows for the rational design of fluorophores with specific absorption and emission characteristics, as well as optimized quantum yields for diverse applications.

Data Presentation: A Comparative Analysis

The following tables summarize the key photophysical parameters for a selection of substituted imidazo[1,2-a]pyridines, highlighting the influence of different substitution patterns on their absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yields (ΦF).

Table 1: Photophysical Properties of 2-Aryl Substituted Imidazo[1,2-a]pyridines

CompoundRSolventλabs (nm)λem (nm)ΦF
1a -HDichloromethane3323740.61
1b 4-OCH₃Dichloromethane3453900.78
1c 4-N(CH₃)₂Dichloromethane3904500.85
1d 4-CNDichloromethane3403850.45
1e 4-NO₂Dichloromethane3755300.02

Data compiled from multiple sources.

Table 2: Photophysical Properties of 3,6,8-Trisubstituted Imidazo[1,2-a]pyridines

CompoundR¹ (at C3)R² (at C6)R³ (at C8)Solventλabs (nm)λem (nm)ΦF
2a -H-H-HEthanol280, 3303700.57
2b -COOEt-CH₃-HEthanol295, 3604100.35
2c -CN-Br-HEthanol298, 3654150.28
2d -Ph-H-CH₃Ethanol285, 3403800.65

Data compiled from multiple sources.

Structure-Property Relationships

The electronic nature of the substituents plays a crucial role in modulating the photophysical properties of the imidazo[1,2-a]pyridine core. The following diagram illustrates the general trends observed.

G substituent Substituent Type edg Electron-Donating Group (EDG) (-OCH₃, -N(CH₃)₂) ewg Electron-Withdrawing Group (EWG) (-CN, -NO₂) pi_system Extended π-Conjugation (e.g., Naphthyl) absorption Bathochromic Shift (Red Shift in λ_abs) edg->absorption emission Bathochromic Shift (Red Shift in λ_em) edg->emission quantum_yield_inc Increased Quantum Yield (Φ_F) edg->quantum_yield_inc ewg->absorption ewg->emission quantum_yield_dec Decreased Quantum Yield (Φ_F) ewg->quantum_yield_dec pi_system->absorption pi_system->emission pi_system->quantum_yield_inc properties Photophysical Properties

Caption: Influence of substituent type on the photophysical properties of imidazo[1,2-a]pyridines.

Electron-donating groups (EDGs) at the C2 or C7 positions generally lead to a bathochromic shift (red-shift) in both absorption and emission spectra, along with an increase in the fluorescence quantum yield.[1] This is attributed to an increase in the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) can lead to a decrease in the quantum yield due to the potential for non-radiative decay pathways.[1] Extending the π-conjugation, for instance by introducing a naphthyl group at the C2 position, also typically results in red-shifted spectra and enhanced quantum yields.[1]

Experimental Protocols

Synthesis of Substituted Imidazo[1,2-a]pyridines (One-Pot, Three-Component Method)

This protocol describes a general and efficient method for the synthesis of 3-amino-imidazo[1,2-a]pyridines.

G start Start Materials: 2-Aminopyridine Aldehyde Isonitrile reaction One-Pot Reaction (e.g., Methanol, Acetic Acid, rt) start->reaction workup Aqueous Workup (Acidification, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Imidazo[1,2-a]pyridine purification->product

Caption: General workflow for the synthesis of substituted imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde derivative

  • Isonitrile derivative

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Hydrochloric Acid (1N)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) is added the isonitrile (1.0 mmol).

  • Glacial acetic acid (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is acidified with 1N HCl to pH 1 and stirred for 30 minutes to quench any unreacted isonitrile.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.

Measurement of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare dilute solutions of the imidazo[1,2-a]pyridine derivatives in a spectroscopic grade solvent (e.g., dichloromethane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each sample to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum to determine the emission maximum (λem).

  • Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

    • A well-characterized fluorescence standard with a known quantum yield in the same solvent is used (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • The absorbance of both the sample and the standard solution at the excitation wavelength must be kept below 0.1.

    • The integrated fluorescence intensity of both the sample and the standard are measured.

    • The quantum yield of the sample (Φs) is calculated using the following equation:

      Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

      Where:

      • Φr is the quantum yield of the reference.

      • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

      • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

      • ns and nr are the refractive indices of the sample and reference solutions, respectively.

Conclusion

The photophysical properties of imidazo[1,2-a]pyridines are highly dependent on the nature and position of substituents on the heterocyclic core. This tunability, coupled with their inherent fluorescence, makes them a versatile class of compounds for the development of advanced functional materials and biological probes. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and synthesize novel imidazo[1,2-a]pyridine derivatives with tailored photophysical characteristics.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Validation of a Novel Ultrasound-Assisted One-Pot Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in numerous biologically active compounds. The continuous effort to develop more efficient, cost-effective, and environmentally benign synthetic routes to this valuable heterocycle is a key focus in medicinal chemistry. This guide provides a detailed comparison of a novel, ultrasound-assisted, one-pot Groebke–Blackburn–Bienaymé (GBB) reaction with established synthetic methodologies for imidazo[1,2-a]pyridines. The data presented herein is compiled from recent literature to offer an objective performance evaluation supported by experimental evidence.

Executive Summary

The synthesis of imidazo[1,2-a]pyridines has traditionally been dominated by the condensation of 2-aminopyridines with α-haloketones. While effective, this method often suffers from the use of lachrymatory and hazardous reagents. Modern approaches have sought to overcome these limitations through multicomponent reactions, metal catalysis, and the use of alternative energy sources like microwave irradiation.

This guide focuses on a recently developed methodology that combines the efficiency of a one-pot, three-component GBB reaction with the green chemistry principles of ultrasound assistance and the use of water as a solvent.[1] This novel approach is compared against the traditional condensation method and a microwave-assisted variant to provide a comprehensive overview of their respective advantages and disadvantages in terms of yield, reaction time, substrate scope, and environmental impact.

Comparative Data of Synthetic Methodologies

The following tables summarize the key performance indicators for the synthesis of representative imidazo[1,2-a]pyridine derivatives using the novel ultrasound-assisted GBB reaction, a traditional condensation reaction, and a microwave-assisted synthesis.

Methodology Key Features Typical Reaction Time Typical Yields Environmental Considerations
Ultrasound-Assisted GBB Reaction [1]One-pot, three-component reaction, ultrasound irradiation, often in water.30 min - 4 h67-86%Green solvent (water), energy-efficient.
Traditional Condensation [2]Two-component reaction (2-aminopyridine and α-haloketone).Several hours to overnightVariable, often moderate to goodUse of potentially hazardous α-haloketones and organic solvents.
Microwave-Assisted Synthesis [3]Rapid heating using microwave irradiation.5 - 30 minGood to excellent (up to 91%)Reduced reaction times, potential for solvent-free conditions.
Representative Compound Ultrasound-Assisted GBB Reaction Yield [1]Traditional Condensation Yield Microwave-Assisted Synthesis Yield [3]
N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86%Not directly comparableNot reported
6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86%Not directly comparableNot reported
2-phenylimidazo[1,2-a]pyridineNot applicable~70-90% (literature)~85-95% (literature)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

New Methodology: Ultrasound-Assisted One-Pot Groebke–Blackburn–Bienaymé Reaction[1]

General Procedure: In a 10 mL sealed vial, the aldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and the corresponding isocyanide (1.0 mmol, 1.0 equiv.) are combined. Phenylboronic acid (PBA) (0.1 mmol, 10 mol%) is added as a catalyst, and water (2.0 mL) is used as the solvent. The vial is sealed and the mixture is subjected to ultrasonic irradiation in a Branson 1510 ultrasonic bath operating at 42 kHz. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Characterization of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a): Following the general procedure, 2-aminopyridine, furfural, and cyclohexyl isocyanide were reacted. The product was obtained as an oil in 86% yield.[1]

Established Methodology: Traditional Condensation Reaction[2]

General Procedure: To a solution of the appropriate 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or acetone (10 mL), the α-haloketone (e.g., phenacyl bromide) (1.0 mmol) is added. The reaction mixture is typically stirred at room temperature or refluxed for several hours until the starting materials are consumed, as indicated by TLC. After cooling to room temperature, the reaction mixture is often neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Alternative Methodology: Microwave-Assisted Synthesis[3]

General Procedure: In a microwave-safe vessel, the 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol) are mixed in a suitable solvent (or solvent-free). A catalyst, such as ammonium chloride (NH4Cl), may be added.[3] The vessel is sealed and subjected to microwave irradiation at a specified temperature and time. After the reaction is complete, the vessel is cooled to room temperature. The product is then isolated by filtration if it precipitates, or by extraction and subsequent purification via column chromatography. For the synthesis of a specific compound, the reaction of 2-azidobenzaldehyde, 2-aminopyridine, and tert-butyl isocyanide under microwave irradiation for 30 minutes yielded the desired product in 89% yield.[3]

Visualizations

The following diagrams illustrate the synthetic pathways and workflows discussed in this guide.

GBB_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Aldehyde Aldehyde Aldehyde->Imidazo[1,2-a]pyridine Isocyanide Isocyanide Isocyanide->Imidazo[1,2-a]pyridine Catalyst (PBA) Catalyst (PBA) Catalyst (PBA)->Imidazo[1,2-a]pyridine Ultrasound Ultrasound Ultrasound->Imidazo[1,2-a]pyridine Water (Solvent) Water (Solvent) Water (Solvent)->Imidazo[1,2-a]pyridine

Caption: Groebke-Blackburn-Bienaymé Reaction Pathway.

Experimental_Workflow Start Start Combine Reactants & Catalyst Combine Reactants & Catalyst Start->Combine Reactants & Catalyst Add Solvent (Water) Add Solvent (Water) Combine Reactants & Catalyst->Add Solvent (Water) Ultrasonic Irradiation Ultrasonic Irradiation Add Solvent (Water)->Ultrasonic Irradiation Reaction Monitoring (TLC) Reaction Monitoring (TLC) Ultrasonic Irradiation->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Ultrasonic Irradiation Incomplete Workup (Extraction) Workup (Extraction) Reaction Monitoring (TLC)->Workup (Extraction) Complete Purification (Chromatography) Purification (Chromatography) Workup (Extraction)->Purification (Chromatography) Product Product Purification (Chromatography)->Product

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Probes for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of fluorescent probes for a wide array of biological applications. Its inherent photophysical properties, coupled with the versatility for chemical modification, have led to a burgeoning class of probes for bioimaging, sensing of metal ions, reactive oxygen species, and microenvironmental parameters like viscosity.

This guide provides a comprehensive head-to-head comparison of recently developed imidazo[1,2-a]pyridine-based probes, offering a critical evaluation of their performance based on reported experimental data. Detailed experimental protocols for their application and visualization of key signaling pathways and experimental workflows are also presented to facilitate their adoption and further development in research and drug discovery.

Performance Comparison of Imidazo[1,2-a]pyridine-Based Probes

The following tables summarize the quantitative performance of various imidazo[1,2-a]pyridine-based probes categorized by their target analyte. This allows for a direct comparison of their key photophysical and sensing properties.

Probes for Metal Ion Detection
Probe NameTarget Ionλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)Reference
Probe 5 Fe³⁺480---4.0 ppb[1][2][3]
Hg²⁺480---1.0 ppb[1][2][3]
Rh-Ip-Hy Hg²⁺~500~57575-Not Specified[4]
Probes for Reactive Oxygen Species (ROS) Detection
Probe NameTarget Speciesλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Key FeaturesReference
B2 H₂O₂~350~500~150Not SpecifiedAggregation-induced emission (AIE)[5][6]
Probes for Viscosity Sensing
Probe NameProperty Sensedλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Key FeaturesReference
TCF-VIS1 Viscosity460644184-Red Emission, High sensitivity[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the practical application of these probes, the following diagrams have been generated using the DOT language.

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives in Cancer Cells

Certain imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. The following diagram illustrates the interplay between these pathways and the points of intervention by imidazo[1,2-a]pyridine compounds.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression Promotes NFkB NFkB IKK->NFkB NFkB->Gene_Expression Promotes STAT3->Gene_Expression Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Inhibits Imidazo_Pyridine->Akt Inhibits Imidazo_Pyridine->NFkB Inhibits Imidazo_Pyridine->STAT3 Inhibits

Caption: Imidazo[1,2-a]pyridine derivatives can inhibit key cancer signaling pathways.

General Experimental Workflow for Cellular Imaging

The following diagram outlines a typical workflow for the application of imidazo[1,2-a]pyridine-based probes in cellular imaging experiments.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Start->Cell_Culture Probe_Incubation 2. Probe Incubation (Specific concentration and time) Cell_Culture->Probe_Incubation Washing 3. Washing Step (Remove excess probe) Probe_Incubation->Washing Imaging 4. Fluorescence Imaging (Confocal Microscopy) Washing->Imaging Data_Analysis 5. Data Analysis (Quantification of fluorescence) Imaging->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for cellular imaging with imidazo[1,2-a]pyridine probes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving imidazo[1,2-a]pyridine-based probes.

General Protocol for Metal Ion Sensing in Aqueous Media
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine-based probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of various metal ions (e.g., 10 mM) from their nitrate or chloride salts in deionized water.

  • Spectroscopic Measurements:

    • Dilute the probe stock solution in a buffered aqueous solution (e.g., HEPES or PBS buffer, pH 7.4) to the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Add incremental amounts of the metal ion stock solution to the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 2-5 minutes).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit. The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.

General Protocol for Live Cell Imaging
  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes or chamber slides in a suitable growth medium until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine-based probe in DMSO.

    • Dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the growth medium from the cells and wash them twice with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Imaging:

    • After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope (e.g., a confocal laser scanning microscope) with the appropriate excitation and emission filters.

  • Co-localization Studies (Optional):

    • To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions.

    • Acquire images in different fluorescence channels and merge them to assess the degree of co-localization.

Protocol for Detection of Hydrogen Peroxide (H₂O₂) in Living Cells using Probe B2
  • Cell Culture and Treatment:

    • Culture A549 cells in a suitable medium until they reach the desired confluency.

    • To induce endogenous H₂O₂ production, treat the cells with a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA) for a specific time.

  • Probe Incubation:

    • Incubate the cells (both stimulated and control groups) with probe B2 (e.g., 10 µM) in culture medium for 30 minutes at 37 °C.

  • Imaging and Analysis:

    • Wash the cells with PBS to remove the excess probe.

    • Acquire fluorescence images using a fluorescence microscope.

    • Compare the fluorescence intensity between the control and stimulated cells to visualize the changes in intracellular H₂O₂ levels.[5][6]

References

Assessing the selectivity of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive assessment of the biological target selectivity of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, comparing its performance with key alternative compounds from the same structural class. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of this versatile heterocycle have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, as well as modulators of the central nervous system. This compound is a key member of this family, and this guide will delve into its selectivity for various biological targets.

Benzodiazepine Receptor Binding Affinity: A Tale of Two Moieties

A primary area of investigation for imidazo[1,2-a]pyridine derivatives has been their interaction with benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex. These receptors are classified into central (CBR) and peripheral (PBR) types. While both are involved in important physiological processes, their distinct localizations and functions make selectivity a crucial factor in drug design.

Experimental evidence indicates that the ester-containing series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylates, including the titular compound, generally exhibit low affinity for both central and peripheral benzodiazepine receptors. This lack of significant binding suggests that this compound is not a potent modulator of these targets.

In stark contrast, modification of the ester group to an N,N-dialkylacetamide moiety dramatically alters the binding profile. These amide derivatives can display high affinity and, importantly, significant selectivity for either CBR or PBR, depending on the substitution pattern on the imidazo[1,2-a]pyridine ring. This highlights a critical structure-activity relationship (SAR) for this scaffold.

For instance, the well-known imidazo[1,2-a]pyridine-based drugs Alpidem and Zolpidem are potent modulators of the GABA-A receptor, with distinct selectivity profiles for different α subunits of the receptor complex.[1] Alpidem, which has been investigated as an anxiolytic, and Zolpidem, a widely used hypnotic, both show a preference for the α1 subunit.[1] However, Zolpidem's significantly lower affinity for α2 and α3 subunits contributes to its more specific hypnotic effects with reduced anxiolytic and muscle relaxant properties.[1]

Below is a comparative summary of the binding affinities (Ki in nM) for these compounds. Lower Ki values indicate higher binding affinity.

CompoundTargetKi (nM)Selectivity
This compound CBR / PBRLow AffinityNon-selective
Alpidem GABA-A α1~20High affinity for α1
TSPO (PBR)9.30High affinity
Zolpidem GABA-A α127~10-fold selective for α1 vs α2/α3
GABA-A α2160Lower affinity
GABA-A α3380Lower affinity
GABA-A α5>10,000Negligible affinity

Broader Selectivity Profile: Beyond Benzodiazepine Receptors

While the primary focus of many studies has been on benzodiazepine receptors, the diverse biological activities reported for the imidazo[1,2-a]pyridine scaffold necessitate a broader assessment of selectivity.

Anticancer Activity and Cytotoxicity

Various derivatives of the imidazo[1,2-a]pyridine core have been investigated for their anticancer properties. However, specific cytotoxicity data for this compound against a wide panel of cancer cell lines is not extensively documented in publicly available literature. One study on related 2,3-substituted imidazo[1,2-a]pyridines reported LD50 values in mice, where an ethyl imidazo[1,2-a]pyridine-2-carboxylate (a positional isomer of the title compound) showed an LD50 of 3.175 g/kg, suggesting relatively low acute toxicity.

In contrast, other derivatives have shown potent cytotoxic effects. For example, certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, which share a similar core structure, have demonstrated IC50 values in the low micromolar range against cancer cell lines like HepG2 and MDA-MB-231.[2][3] This underscores the significant impact of structural modifications on the cytotoxic potential of this class of compounds.

Compound/Derivative ClassCell LineIC50 (µM)
Imidazo[2,1-b]thiazole derivative (5l)MDA-MB-2311.4
HepG222.6
Sorafenib (Control)MDA-MB-2315.2
Oleoyl-hybrid compounds 1 & 2Various10 - 50
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial potential. A study on an ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a close analog of the title compound, reported weak activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of approximately 65 µM.[4]

Conversely, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as potent antitubercular agents with MIC values in the low micromolar and even nanomolar range against drug-sensitive and drug-resistant strains of M. tuberculosis.[5][6] For example, certain N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides exhibit excellent in vitro inhibitory activity with low nanomolar MIC values.[6] This again highlights the crucial role of the C-3 substituent in determining the biological activity of this scaffold.

Compound/Derivative ClassOrganismMIC (µM)
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateM. tuberculosis H37Rv~65[4]
Imidazo[1,2-a]pyridine-3-carboxamidesM. avium2.6 - 27.8[7]
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisLow nanomolar[6]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are outlined below.

Benzodiazepine Receptor Binding Assay

This assay determines the affinity of a test compound for benzodiazepine receptors by measuring its ability to displace a radiolabeled ligand.

Workflow:

G prep Membrane Preparation (e.g., from rat cerebral cortex) incubate Incubation - Test compound - Radioligand ([3H]flunitrazepam) - Membrane preparation prep->incubate separate Separation of Bound and Free Ligand (e.g., rapid filtration) incubate->separate measure Quantification of Radioactivity (e.g., liquid scintillation counting) separate->measure analyze Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measure->analyze

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation enriched with benzodiazepine receptors.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess of a known non-labeled ligand like diazepam). Incubate at a controlled temperature (e.g., 0-4°C or 37°C).

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The selectivity of imidazo[1,2-a]pyridine derivatives for different GABA-A receptor subtypes has significant implications for their downstream signaling and ultimate physiological effects.

G cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Biological Targets cluster_2 Physiological Effects Ethyl Ester This compound GABA-A_alpha1 GABA-A Receptor (α1 subunit) Ethyl Ester->GABA-A_alpha1 Low Affinity GABA-A_alpha23 GABA-A Receptor (α2/α3 subunits) Ethyl Ester->GABA-A_alpha23 Low Affinity PBR Peripheral Benzodiazepine Receptor (TSPO) Ethyl Ester->PBR Low Affinity Amide N,N-dialkylacetamide Derivatives (e.g., Alpidem, Zolpidem) Amide->GABA-A_alpha1 High Affinity Amide->GABA-A_alpha23 Variable Affinity Amide->PBR High Affinity Sedation Sedation / Hypnosis GABA-A_alpha1->Sedation Anxiolysis Anxiolysis GABA-A_alpha23->Anxiolysis Steroidogenesis Steroidogenesis PBR->Steroidogenesis

References

Safety Operating Guide

Proper Disposal of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, a non-halogenated aromatic compound. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile) must be inspected before use. Use proper glove removal technique to avoid skin contact.[1]
Eye Protection Safety glasses with side-shields or a face shield conforming to appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Lab Coat A standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection If handling powders or creating dust, use a particle respirator (e.g., P95 in the US or P1 in the EU).[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]

In the event of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[1] For spills, contain the leak with inert absorbent material, place it in a sealed bag, and tag it as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It should not be disposed of down the drain or in regular trash.[4][5][6] The following steps outline the correct procedure for its disposal.

Step 1: Waste Identification and Segregation

  • Identify as Non-Halogenated Waste: this compound is a non-halogenated organic compound. It is crucial to segregate it from halogenated waste streams to reduce disposal costs and ensure proper treatment.[5]

  • Incompatible Materials: Avoid mixing with strong oxidizers, acids (especially nitric acid), and bases.[7]

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[6][8] The container must have a secure, tight-fitting lid.[3]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added.[3][9] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound" and any other constituents with their approximate percentages.[3][10]

    • The name of the principal investigator (PI) and the laboratory location.[9]

    • The accumulation start date.[11]

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][6] Do not overfill the container; leave at least a 1-inch headspace to allow for expansion.[3]

  • Secondary Containment: Store the container in secondary containment to prevent spills from reaching drains.[3][9]

Step 4: Arranging for Disposal

  • Request Pickup: When the container is approximately three-quarters full or approaching the maximum storage time limit (often 6 to 12 months, check your institution's policy), request a waste pickup from your institution's Environmental Health and Safety (EHS) office.[3][11]

  • Disposal Method: The designated disposal method for this type of chemical waste is typically incineration at a licensed chemical destruction plant.[12][13][14] Your EHS office will manage the final disposal process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe identify Identify Waste: This compound segregate Segregate as Non-Halogenated Organic Waste identify->segregate ppe->identify container Select & Label Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store check_full Container >3/4 Full or Nearing Time Limit? store->check_full check_full->store No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 119448-82-7), a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.[1][3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended where splashing is a risk.[1][3]To protect against serious eye irritation from dust or splashes.[1][3]
Skin and Body Protection Laboratory coat or other suitable protective clothing.[1][3]To minimize the risk of skin contact with the chemical.
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respirator is necessary when ventilation is inadequate or if dust is generated.To prevent respiratory tract irritation from inhaling dust.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will significantly enhance safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent 2. Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh 3. Weigh Compound Carefully (Avoid Dust Generation) prep_vent->handle_weigh handle_dissolve 4. Dissolve in a Suitable Solvent handle_weigh->handle_dissolve post_clean 5. Decontaminate Work Area handle_dissolve->post_clean post_wash 6. Wash Hands Thoroughly post_clean->post_wash disp_solid 7. Dispose of Solid Waste (Contaminated consumables in a labeled hazardous waste container) post_wash->disp_solid disp_liquid 8. Dispose of Liquid Waste (Unused solutions in a labeled hazardous waste container) disp_solid->disp_liquid

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol for Safe Handling:

  • Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Don all required PPE as detailed in the table above. An emergency eyewash station and safety shower should be readily accessible.[3]

  • Handling :

    • Avoid the formation of dust and aerosols during handling.[1]

    • When weighing the solid, do so carefully to minimize the generation of airborne particles.

    • If the experimental protocol requires dissolving the compound, add it slowly to the solvent.

    • Avoid all direct contact with the substance.[4]

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound and Contaminated Materials : All surplus and non-recyclable solutions, along with any contaminated materials (e.g., gloves, weighing paper, pipette tips), should be collected in a suitable, clearly labeled, and closed container for hazardous waste.[1]

  • Waste Disposal Service : The disposal of this material must be carried out by a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]

  • Contaminated Packaging : Dispose of the original container as unused product in accordance with local regulations.[1]

By implementing these safety measures and operational plans, you can build a culture of safety and trust within your laboratory, ensuring that your valuable research can proceed without compromising the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.